PtdIns-(4,5)-P2 (1,2-dioctanoyl)
Descripción
BenchChem offers high-quality PtdIns-(4,5)-P2 (1,2-dioctanoyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PtdIns-(4,5)-P2 (1,2-dioctanoyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H49O19P3 |
|---|---|
Peso molecular |
746.6 g/mol |
Nombre IUPAC |
[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36) |
Clave InChI |
XLNCEHRXXWQMPK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in Signal Transduction: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, yet it stands as a critical nexus in cellular signaling, primarily localized to the inner leaflet of the plasma membrane.[1] Its multifaceted functions range from serving as a precursor for potent second messengers to acting as a direct modulator of protein function and localization. This technical guide provides an in-depth exploration of the core functions of PtdIns(4,5)P2 in signal transduction, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
PtdIns(4,5)P2 as a Substrate for Second Messenger Generation
A cornerstone of PtdIns(4,5)P2's role in signaling is its capacity to be enzymatically converted into other signaling molecules. Two major pathways emanate from the metabolism of PtdIns(4,5)P2: hydrolysis by phospholipase C (PLC) and phosphorylation by phosphoinositide 3-kinase (PI3K).[2][3]
Hydrolysis by Phospholipase C (PLC)
Upon activation by various cell surface receptors, including G-protein coupled receptors (GPCRs), PLC enzymes catalyze the hydrolysis of PtdIns(4,5)P2.[4][5] This reaction yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3, a soluble molecule, diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4] The resulting increase in intracellular Ca2+ concentration activates a plethora of downstream cellular processes. Concurrently, the lipid-anchored DAG remains at the plasma membrane, where it recruits and activates protein kinase C (PKC), a key enzyme in many signaling cascades.[4]
References
- 1. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK regulates PtdIns-4,5-P2 synthesis: importance for calcium signaling and PI3K activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) as a Second Messenger in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate, commonly abbreviated as PtdIns(4,5)P2 or PIP2, is a low-abundance phospholipid that constitutes a critical component of eukaryotic cell membranes.[1] While representing only a minor fraction of the total membrane lipids (approximately 1-4%), its strategic enrichment in the inner leaflet of the plasma membrane positions it as a central hub for a vast array of cellular signaling events.[1][2] PtdIns(4,5)P2 is not merely a structural lipid; it is a dynamic signaling molecule with a dual role. It serves as a direct precursor to other potent second messengers and also functions as an intact docking site for the recruitment and regulation of numerous effector proteins.[3][4] This guide provides a comprehensive overview of the synthesis, regulation, and multifaceted functions of PtdIns(4,5)P2, details key experimental methodologies for its study, and presents quantitative data to support a deeper understanding of its significance in cellular physiology and disease.
Synthesis and Metabolic Turnover of PtdIns(4,5)P2
The cellular concentration of PtdIns(4,5)P2 is meticulously controlled by a coordinated cycle of phosphorylation and dephosphorylation reactions, catalyzed by specific lipid kinases and phosphatases. The primary synthetic pathway begins with phosphatidylinositol (PI).
-
Step 1: PI to PI(4)P: Phosphatidylinositol 4-kinases (PI4Ks) phosphorylate PI at the 4'-position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI(4)P). This is often the rate-limiting step in PtdIns(4,5)P2 synthesis.[5][6]
-
Step 2: PI(4)P to PtdIns(4,5)P2: Phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) then phosphorylate PI(4)P at the 5'-position to produce the final PtdIns(4,5)P2 molecule.[1][5]
PtdIns(4,5)P2 levels can be diminished through two principal routes: hydrolysis by phospholipases or further phosphorylation by phosphoinositide 3-kinases (PI3Ks). This dynamic turnover allows the cell to rapidly modulate PtdIns(4,5)P2 availability in response to external stimuli.
PtdIns(4,5)P2 as a Substrate for Second Messenger Generation
A primary and well-established function of PtdIns(4,5)P2 is to serve as a substrate for enzymes that generate other crucial second messengers. This role is central to signal transduction from a multitude of cell surface receptors.
The Phospholipase C (PLC) Pathway
Upon stimulation of Gq protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme phospholipase C (PLC) is activated.[1][3][7] PLC translocates to the plasma membrane and hydrolyzes PtdIns(4,5)P2, cleaving it into two distinct second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][3][8] This calcium transient activates a wide range of cellular processes.
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane, where it recruits and activates Protein Kinase C (PKC).[1][3][8] PKC, in turn, phosphorylates a multitude of downstream protein targets, modulating their activity.
The Phosphoinositide 3-Kinase (PI3K) Pathway
PtdIns(4,5)P2 is also the primary substrate for Class I phosphoinositide 3-kinases (PI3Ks).[3] In response to signals, typically from growth factors and cytokines, PI3Ks are recruited to the plasma membrane where they phosphorylate PtdIns(4,5)P2 at the 3'-position of the inositol ring. This reaction generates the highly potent second messenger phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) .[1][3][9]
PtdIns(3,4,5)P3 acts as a crucial docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane leads to its activation, initiating cascades that are fundamental to cell survival, proliferation, growth, and metabolism.[1][9] The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PtdIns(3,4,5)P3 back to PtdIns(4,5)P2.[5]
PtdIns(4,5)P2 as an Intact Signaling Molecule
Beyond its role as a precursor, PtdIns(4,5)P2 itself functions as a signaling entity by directly interacting with and modulating the activity of a diverse set of proteins. Its high negative charge and specific headgroup structure allow it to bind to proteins through various domains, including PH, ENTH, ANTH, and FERM domains, as well as clusters of basic amino acid residues.[3][10]
Key cellular processes regulated by direct PtdIns(4,5)P2 binding include:
-
Ion Channel and Transporter Regulation: PtdIns(4,5)P2 is a crucial regulator of numerous ion channels, including inward-rectifier potassium (Kir) channels and transient receptor potential (TRP) channels, often maintaining them in an active state.[1][5] Its depletion by PLC can lead to channel closure.
-
Actin Cytoskeleton Dynamics: It directly binds to and regulates a host of actin-binding proteins (e.g., WASp, cofilin, profilin), linking the plasma membrane to the underlying cytoskeleton.[3][11] This is vital for cell motility, phagocytosis, and cytokinesis.[3][12]
-
Membrane Trafficking: PtdIns(4,5)P2 is essential for both endocytosis and exocytosis.[12][13] In clathrin-mediated endocytosis, it recruits adaptor proteins like AP-2.[10] In exocytosis, it is involved in the docking and priming of secretory vesicles for fusion with the plasma membrane.[1][14]
Quantitative Data Summary
The concentration and kinetics of PtdIns(4,5)P2 are critical to its function. The following tables summarize key quantitative parameters.
| Parameter | Value | Cell Type / Condition | Reference |
| Membrane Concentration | ~1-4% of inner leaflet lipids | General | [2] |
| Molecular Density | 4,000 molecules/µm² | Neuroblastoma cell line | [13] |
| 34,000 molecules/µm² | Adult rat pinealocytes | [13] | |
| ~20,000 molecules/µm² (avg) | General | [13] |
Table 1: Cellular Concentration of PtdIns(4,5)P2
| Enzyme / Process | Kinetic Parameter | Value | Reference |
| PI4K (Synthesis) | KM for ATP | ~0.4 - 0.9 mM | [5] |
| PLC (Hydrolysis) | Time Constant (Depletion) | ~10 seconds | [7] |
| Kinase Activity (Resynthesis) | Time Constant (Recovery) | ~200 - 500 seconds | [7] |
Table 2: Kinetic Parameters of PtdIns(4,5)P2 Metabolism
Experimental Protocols for Studying PtdIns(4,5)P2
Investigating the dynamic roles of PtdIns(4,5)P2 requires specialized techniques for its visualization and manipulation.
Visualization of PtdIns(4,5)P2 Pools
-
Immunofluorescence (Fixed Cells): This method uses monoclonal antibodies that specifically recognize the headgroup of PtdIns(4,5)P2.
-
Cell Fixation: Cells are grown on coverslips and fixed, typically with 4% paraformaldehyde (PFA), to preserve cellular structures.
-
Permeabilization & Blocking: The cell membrane is permeabilized (e.g., with 0.5% saponin) to allow antibody entry, and non-specific binding sites are blocked with a serum solution (e.g., 5% normal goat serum).[15]
-
Primary Antibody Incubation: Cells are incubated with a primary anti-PtdIns(4,5)P2 antibody for approximately 1 hour.[15][16]
-
Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is applied for 45-60 minutes in the dark.[15][16]
-
Microscopy: Coverslips are mounted, and the fluorescent signal, indicating the location of PtdIns(4,5)P2, is visualized using confocal microscopy.[16]
-
-
Live-Cell Imaging with Biosensors: To study the dynamics of PtdIns(4,5)P2 in living cells, genetically encoded biosensors are used. The most common is the Pleckstrin Homology (PH) domain of PLCδ1 fused to a fluorescent protein (e.g., GFP), termed PLCδ1-PH-GFP.[15][16]
-
Transfection: A plasmid encoding the PLCδ1-PH-GFP fusion protein is introduced into cells using standard transfection techniques.
-
Expression: Cells are allowed to express the biosensor for 24-48 hours.
-
Live-Cell Microscopy: The cells are maintained in an imaging chamber on a microscope stage equipped with environmental controls. The localization and translocation of the GFP signal are monitored over time, often before and after the addition of a stimulus, to track changes in PtdIns(4,5)P2 distribution and concentration in real-time.
-
Manipulation of Cellular PtdIns(4,5)P2 Levels
-
Pharmacological Inhibition: Small molecule inhibitors can be used to block the enzymes that metabolize PtdIns(4,5)P2. For example, U73122 is a commonly used inhibitor of PLC, which prevents PtdIns(4,5)P2 hydrolysis.[17][18]
-
Advanced Molecular Tools: Sophisticated techniques allow for acute and spatially controlled depletion of PtdIns(4,5)P2.
-
Voltage-Sensing Phosphatases (VSPs): These are engineered proteins where a voltage-sensing domain is fused to a phosphatase. Membrane depolarization activates the phosphatase, leading to rapid dephosphorylation and depletion of PtdIns(4,5)P2.[17]
-
Chemically or Light-Induced Recruitment: A phosphatase domain (e.g., INPP5E) can be fused to a protein that can be rapidly recruited to the plasma membrane using either a chemical dimerizer (like rapamycin) or light (optogenetics).[17] This recruitment leads to swift, localized depletion of PtdIns(4,5)P2, allowing for precise study of the consequences.
-
Conclusion
PtdIns(4,5)P2 is far more than a simple membrane lipid. It is a master regulator that sits at the nexus of cellular signaling, orchestrating a multitude of processes through its dual capacity as a substrate for powerful second messengers and as a direct modulator of protein function. Its roles in signal transduction, cytoskeleton organization, and membrane dynamics are fundamental to cellular homeostasis. The tight regulation of its synthesis and turnover underscores its importance, and dysregulation of PtdIns(4,5)P2 signaling is implicated in numerous diseases, including cancer and metabolic disorders. A thorough understanding of its complex biology, aided by the quantitative and methodological approaches outlined here, is essential for researchers and professionals aiming to develop novel therapeutic interventions targeting these critical pathways.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. portlandpress.com [portlandpress.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Emerging roles of PtdIns(4,5)P2 – beyond the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]
- 15. Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Experiments to Test the Role of Phosphatidylinositol 4,5-Bisphosphate in Neurotransmitter-Induced M-Channel Closure in Bullfrog Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereochemistry of PtdIns(4,5)P2 (1,2-dioctanoyl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and stereochemical properties of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) with 1,2-dioctanoyl acyl chains. It includes key quantitative data, detailed experimental protocols for its analysis and visualization, and diagrams of its central role in cellular signaling.
Core Structure and Stereochemistry
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a crucial signaling phospholipid found in the inner leaflet of eukaryotic cell membranes.[1] The specific molecule of interest here, 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), possesses a defined chemical architecture that dictates its biological function.
The structure is composed of three key moieties:
-
A glycerol backbone: A three-carbon alcohol that forms the central scaffold of the molecule. The stereochemistry is specified as sn-glycero-3-phosphate, indicating that the phosphate group is attached to the third carbon of the glycerol backbone in the stereospecifically numbered (sn) system.
-
Two octanoyl acyl chains: These are eight-carbon saturated fatty acids esterified to the sn-1 and sn-2 positions of the glycerol backbone. The presence of these shorter, saturated acyl chains makes this particular PtdIns(4,5)P2 analog more water-soluble than its long-chain counterparts, which can be advantageous for in vitro studies.[2]
-
A D-myo-inositol headgroup: This is a six-carbon cyclitol attached to the glycerol backbone via a phosphodiester bond. The "D" designation refers to the specific enantiomer of the inositol ring. In the myo-isomer, the hydroxyl group at the 2-position is axial, while the hydroxyls at positions 1, 3, 4, 5, and 6 are equatorial.[1] Phosphate groups are attached to the 4' and 5' positions of this inositol ring.
The precise stereochemical arrangement of the chiral centers in both the glycerol backbone and the myo-inositol headgroup is critical for its recognition by and interaction with various proteins, including enzymes and effector proteins in signaling pathways.
Quantitative Data
The following table summarizes key quantitative data for PtdIns(4,5)P2 (1,2-dioctanoyl) in both its free acid and sodium salt forms.
| Property | PtdIns-(4,5)-P2 (1,2-dioctanoyl) | PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt) |
| Alternate Names | DOPI-4,5-P2, PI(4,5)P2 (8:0/8:0), PIP2--INVALID-LINK-- | DOPI-4,5-P2, Phosphatidylinositol-4,5-bisphosphate C-8 |
| Molecular Formula | C25H49O19P3[3] | C25H46O19P3 • 3Na[4] |
| Molecular Weight | 746.6 g/mol [3] | 812.5 g/mol [5] |
| CAS Number | 204858-53-7[3] | Not explicitly available for the trisodium salt, but related to the free acid. |
| Purity | ≥95%[3] | ≥97%[4] |
| Formulation | A solid[3] | A lyophilized powder[4] |
| Solubility | Soluble in water[3] | Soluble in a mixture of Chloroform:Methanol:Water (3:2:1) at 10 mg/ml and freely soluble in PBS (pH 7.2)[4] |
| Storage | -20°C[3] | -20°C[4] |
| Stability | ≥ 4 years[3] | ≥ 5 years[4] |
Experimental Protocols
Mass Spectrometry Analysis of PtdIns(4,5)P2
Mass spectrometry is a powerful technique for the structural characterization and quantification of phosphoinositides.
Methodology: High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring (HILIC-MS/MS)
This method allows for the separation of phosphoinositide isomers and their sensitive detection.
-
Lipid Extraction:
-
Cells or tissues are homogenized in a solvent mixture, typically a two-phase extraction using chloroform, methanol, and an acidic aqueous solution (e.g., with HCl) to ensure efficient recovery of acidic lipids like PtdIns(4,5)P2.
-
The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
Derivatization (Optional but recommended for improved sensitivity):
-
The extracted lipids can be methylated to neutralize the negative charges of the phosphate groups, which can enhance their ionization efficiency and chromatographic behavior.
-
-
Chromatographic Separation:
-
The lipid extract is reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) system equipped with a hydrophilic interaction liquid chromatography (HILIC) column.
-
A gradient of solvents with varying polarities is used to separate the different phosphoinositide species.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument) operating in negative ion mode.
-
Selected Reaction Monitoring (SRM) is used for targeted quantification. This involves selecting the precursor ion (the molecular ion of the PtdIns(4,5)P2 species of interest) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion in the third quadrupole. This provides high specificity and sensitivity.[6]
-
For PtdIns(4,5)P2, characteristic neutral losses corresponding to the inositol headgroup and fatty acyl chains can be monitored.
-
NMR Spectroscopy of PtdIns(4,5)P2
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure and conformation of PtdIns(4,5)P2 and its interactions with other molecules.
Methodology: 2D 15N/1H HSQC for studying protein-lipid interactions
This technique is particularly useful for identifying the residues in a protein that are involved in binding to PtdIns(4,5)P2.
-
Sample Preparation:
-
A solution of 15N-labeled protein (e.g., a PH domain that binds PtdIns(4,5)P2) is prepared in a suitable NMR buffer.
-
A stock solution of PtdIns(4,5)P2 (1,2-dioctanoyl) is prepared in the same buffer. Due to its solubility, this short-chain analog is well-suited for these experiments.
-
-
NMR Data Acquisition:
-
A 2D 15N/1H Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free protein is acquired. This spectrum shows a peak for each backbone amide proton-nitrogen pair in the protein.
-
PtdIns(4,5)P2 is then titrated into the protein solution in a stepwise manner.
-
An HSQC spectrum is recorded at each titration point.
-
-
Data Analysis:
Visualization of PtdIns(4,5)P2 in Living Cells
Genetically encoded fluorescent biosensors are widely used to visualize the dynamic changes in PtdIns(4,5)P2 levels in living cells. The pleckstrin homology (PH) domain of phospholipase C delta 1 (PLCδ1) fused to a fluorescent protein like GFP (PLCδ1-PH-GFP) is a highly specific and widely used probe for PtdIns(4,5)P2.[8]
Methodology: Live-Cell Imaging using PLCδ1-PH-GFP
-
Cell Culture and Transfection:
-
Adherent cells (e.g., COS-7, HEK293, or MDA-MB-231) are cultured on glass-bottom dishes suitable for microscopy.[9]
-
Cells are transfected with a plasmid encoding the PLCδ1-PH-GFP fusion protein using a suitable transfection reagent (e.g., Lipofectamine).
-
Cells are allowed to express the protein for 24-48 hours.
-
-
Live-Cell Imaging:
-
The growth medium is replaced with a suitable imaging medium (e.g., phenol red-free DMEM).
-
The cells are placed on the stage of a confocal laser scanning microscope equipped with an environmental chamber to maintain physiological temperature and CO2 levels.
-
The GFP-tagged probe is excited with a 488 nm laser, and the emitted fluorescence is collected.
-
-
Data Acquisition and Analysis:
-
Time-lapse images are acquired to monitor the localization and dynamics of the PLCδ1-PH-GFP probe.
-
In resting cells, the probe is typically localized to the plasma membrane, reflecting the high concentration of PtdIns(4,5)P2 in this compartment.[9]
-
Upon stimulation with an agonist that activates phospholipase C, PtdIns(4,5)P2 is hydrolyzed, leading to the translocation of the PLCδ1-PH-GFP probe from the plasma membrane to the cytosol.[10] This translocation can be quantified by measuring the fluorescence intensity in the membrane and cytosolic regions over time.
-
Signaling Pathways
PtdIns(4,5)P2 is a central hub in cellular signaling, acting both as a precursor to second messengers and as a direct regulator of protein function.
PtdIns(4,5)P2 as a Substrate for Second Messenger Generation
PtdIns(4,5)P2 is a key substrate for two major signaling enzymes: Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).
References
- 1. anderson.research.labs.wisc.edu [anderson.research.labs.wisc.edu]
- 2. A new pathway for synthesis of phosphatidylinositol-4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study to Visualize PtdIns(4,5) P2 and PtdIns(3,4,5) P3 in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of PLCdelta1PH-GFP to PtdIns(4,5)P2 prevents inhibition of phospholipase C-mediated hydrolysis of PtdIns(4,5)P2 by neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of the Membrane: An In-depth Technical Guide to PtdIns(4,5)P2 Localization and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical signaling phospholipid highly enriched in the plasma membrane. We will delve into the molecular mechanisms governing its precise localization, its role as a central hub for a multitude of cellular processes, and detailed experimental protocols for its study.
Introduction: The Significance of PtdIns(4,5)P2 at the Plasma Membrane
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a low-abundance phospholipid, yet it plays a fundamentally important role in the regulation of a vast array of cellular functions.[1] While present in various cellular membranes, it is most highly concentrated in the inner leaflet of the plasma membrane, where it acts as a key signaling molecule and a docking site for numerous proteins.[1] Its strategic location allows it to serve as a critical interface between the cell and its external environment, transducing extracellular signals into intracellular responses.
PtdIns(4,5)P2 is a precursor for the generation of other important second messengers, such as inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) through the action of phospholipase C (PLC), and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) by phosphoinositide 3-kinases (PI3Ks). Beyond its role as a substrate, the intact PtdIns(4,5)P2 molecule itself is a potent regulator of protein function, influencing the activity of ion channels, transporters, and enzymes involved in actin cytoskeleton dynamics, endocytosis, and exocytosis.
This guide will provide a detailed exploration of the synthesis, regulation, and functions of PtdIns(4,5)P2 at the plasma membrane, offering both the theoretical background and the practical methodologies for its investigation.
PtdIns(4,5)P2 Synthesis and Metabolism: A Tightly Regulated Network
The steady-state levels of PtdIns(4,5)P2 in the plasma membrane are the result of a dynamic equilibrium between its synthesis by lipid kinases and its degradation by lipid phosphatases and phospholipases. This tight regulation ensures that PtdIns(4,5)P2 is available at the right place and time to orchestrate specific cellular events.
The primary pathway for PtdIns(4,5)P2 synthesis involves the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns(4)P) by Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks). An alternative pathway, the phosphorylation of phosphatidylinositol 5-phosphate (PtdIns(5)P) by Type II phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks), also contributes to the PtdIns(4,5)P2 pool.
Conversely, PtdIns(4,5)P2 levels are down-regulated by the action of inositol polyphosphate 5-phosphatases, which remove the phosphate group at the 5-position, and by phospholipase C (PLC), which cleaves PtdIns(4,5)P2 into IP3 and DAG.
Mechanisms of PtdIns(4,5)P2 Enrichment at the Plasma Membrane
The high concentration of PtdIns(4,5)P2 at the plasma membrane is not a passive phenomenon but is actively maintained through several interconnected mechanisms:
-
Localized Synthesis: The primary enzymes responsible for PtdIns(4,5)P2 synthesis, the Type I PIP5Ks, are predominantly localized to the plasma membrane. This ensures that PtdIns(4,5)P2 is generated at its primary site of action.
-
Protein-Lipid Interactions: PtdIns(4,5)P2 interacts with a wide array of proteins through specific lipid-binding domains. These interactions can create localized pools or microdomains of PtdIns(4,5)P2, further concentrating it in specific regions of the plasma membrane.
-
Electrostatic Interactions: The headgroup of PtdIns(4,5)P2 carries a high negative charge, leading to electrostatic interactions with positively charged residues (lysine and arginine) on cytosolic proteins. This contributes to the recruitment of a diverse range of proteins to the plasma membrane.
PtdIns(4,5)P2 as a Signaling Hub: Interaction with Effector Proteins
PtdIns(4,5)P2's role as a signaling hub is mediated by its ability to recruit and regulate a multitude of effector proteins. This interaction is often mediated by specific protein domains that recognize the phosphorylated inositol headgroup of PtdIns(4,5)P2 with varying degrees of affinity and specificity.
Key PtdIns(4,5)P2-Binding Domains
Several protein domains have been identified that bind to PtdIns(4,5)P2. Among the most well-characterized are:
-
Pleckstrin Homology (PH) Domains: This is one of the most common PtdIns(4,5)P2-binding domains. The PH domain of Phospholipase C-delta1 (PLCδ1) exhibits high affinity and specificity for PtdIns(4,5)P2 and is widely used as a biosensor to visualize this lipid in living cells.[2]
-
ANTH (AP180 N-Terminal Homology) and ENTH (Epsin N-Terminal Homology) Domains: These domains are found in proteins involved in clathrin-mediated endocytosis and bind to PtdIns(4,5)P2 to facilitate the recruitment of endocytic machinery to the plasma membrane.
-
FERM (4.1, Ezrin, Radixin, Moesin) Domains: Found in proteins that link the actin cytoskeleton to the plasma membrane, these domains mediate the interaction with PtdIns(4,5)P2, thereby regulating cell shape and adhesion.
-
C2 Domains: Present in a variety of signaling proteins, including protein kinase C (PKC) and synaptotagmin, some C2 domains bind to PtdIns(4,5)P2 in a calcium-dependent manner, playing a role in signal transduction and membrane trafficking.
Quantitative Data on PtdIns(4,5)P2
A quantitative understanding of PtdIns(4,5)P2 is crucial for appreciating its regulatory roles. The following tables summarize key quantitative data regarding its concentration and binding affinities.
Table 1: Cellular Concentration of Phosphoinositides
| Phosphoinositide | Concentration in Plasma Membrane (% of total phospholipids) | Reference |
| PtdIns | ~10-20% | [3] |
| PtdIns(4,5)P2 | ~0.2-1% | [3] |
| PtdIns(3,4,5)P3 | ~2-5% of PtdIns(4,5)P2 | [3] |
Table 2: Binding Affinities (Kd) of Protein Domains for PtdIns(4,5)P2
| Protein Domain | Protein | Kd (µM) | Method | Reference |
| PH | PLCδ1 | ~1.5 | Surface Plasmon Resonance | |
| PH | Btk | ~8 | Liposome Binding Assay | [4] |
| PH | Dynamin | Millimolar range | Isothermal Titration Calorimetry | [5] |
| PH | OSBP (Osh1p/2p) | ~1-20 | In vitro binding assays | [5] |
Experimental Protocols for the Study of PtdIns(4,5)P2
This section provides detailed methodologies for key experiments used to investigate the localization, enrichment, and function of PtdIns(4,5)P2.
Live-Cell Imaging of PtdIns(4,5)P2 Dynamics Using a GFP-PH-PLCδ1 Biosensor
This protocol describes the use of a fluorescent biosensor to visualize the dynamic changes in PtdIns(4,5)P2 levels in the plasma membrane of living cells.[6][7]
Materials:
-
U2OS cells (or other suitable cell line)
-
Glass-bottom imaging dishes
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PH-PLCδ1-GFP plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
Confocal microscope with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Seeding: Seed U2OS cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: a. In a sterile tube, dilute 0.5 µg of PH-PLCδ1-GFP plasmid DNA in 75 µL of Opti-MEM. b. In a separate sterile tube, dilute 3 µL of Lipofectamine 2000 in 75 µL of Opti-MEM. c. Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate at room temperature for 20 minutes. d. Add the 150 µL DNA-lipid complex mixture dropwise to the cells in the imaging dish containing fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for plasmid expression.
-
Imaging: a. Replace the culture medium with fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM). b. Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels. c. Locate transfected cells expressing GFP. The PH-PLCδ1-GFP biosensor should show clear localization to the plasma membrane in resting cells. d. Acquire images using a 488 nm laser for excitation and collect the emitted fluorescence between 500-550 nm.
-
Data Analysis: a. To quantify the plasma membrane localization of PtdIns(4,5)P2, measure the mean fluorescence intensity of a region of interest (ROI) drawn along the plasma membrane and an ROI of the same size in the adjacent cytoplasm. b. Calculate the ratio of plasma membrane to cytosolic fluorescence intensity. A decrease in this ratio upon cell stimulation indicates hydrolysis or metabolism of PtdIns(4,5)P2.
Immunocytochemistry for PtdIns(4,5)P2 Detection in Fixed Cells
This protocol outlines the steps for the immunofluorescent staining of PtdIns(4,5)P2 in fixed cells, allowing for high-resolution visualization of its subcellular distribution.[8]
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) and 0.2% glutaraldehyde in PBS
-
Blocking and permeabilization buffer: 5% normal goat serum, 0.5% saponin, and 50 mM NH4Cl in PBS
-
Primary antibody: anti-PtdIns(4,5)P2 antibody (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Fixation: a. Remove the culture medium and gently wash the cells with PBS. b. Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Quenching and Permeabilization: a. Wash the cells three times with PBS containing 50 mM NH4Cl to quench unreacted aldehydes. b. Permeabilize and block the cells with the blocking and permeabilization buffer for 45 minutes at 4°C.
-
Primary Antibody Incubation: a. Dilute the anti-PtdIns(4,5)P2 primary antibody in the blocking and permeabilization buffer. b. Incubate the coverslips with the primary antibody solution for 1 hour at 4°C.
-
Secondary Antibody Incubation: a. Wash the coverslips three times with cold PBS. b. Dilute the fluorescently-labeled secondary antibody in the blocking and permeabilization buffer. c. Incubate the coverslips with the secondary antibody solution for 45 minutes at 4°C in the dark.
-
Mounting: a. Wash the coverslips three times with cold PBS. b. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
In Vitro PtdIns(4,5)P2 Binding Assay: Liposome Co-sedimentation
This assay assesses the direct binding of a protein of interest to PtdIns(4,5)P2-containing liposomes in vitro.
Materials:
-
Purified recombinant protein of interest
-
Lipids: POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine), PtdIns(4,5)P2
-
Chloroform
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)
-
Ultracentrifuge
Procedure:
-
Liposome Preparation: a. In a glass tube, mix the desired lipids (e.g., POPC:POPS:PtdIns(4,5)P2 in a molar ratio of 75:20:5) in chloroform. b. Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. c. Further dry the lipid film under vacuum for at least 1 hour. d. Rehydrate the lipid film in the binding buffer by vortexing to form multilamellar vesicles. e. Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.
-
Binding Reaction: a. In a microcentrifuge tube, mix the purified protein with the PtdIns(4,5)P2-containing liposomes (and control liposomes lacking PtdIns(4,5)P2) in the binding buffer. b. Incubate the mixture at room temperature for 30 minutes.
-
Co-sedimentation: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.
-
Analysis: a. Carefully collect the supernatant (containing unbound protein). b. Wash the pellet gently with binding buffer and then resuspend it in an equal volume of SDS-PAGE sample buffer. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of protein bound to the liposomes.
Extraction and Quantification of PtdIns(4,5)P2 from Cultured Cells by Mass Spectrometry
This protocol provides a general workflow for the extraction and relative quantification of PtdIns(4,5)P2 from mammalian cells using a lipidomics approach.[8]
Materials:
-
Cultured mammalian cells (minimum of 10x10^6 cells)
-
Cell rinsing solution (e.g., ice-cold PBS)
-
Folch extraction solvents: Chloroform and Methanol (2:1, v/v)
-
Ice-cold water
-
Nitrogen gas stream
-
Isopropanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: a. Harvest cultured cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). b. Wash the cell pellet 2-3 times with ice-cold rinsing solution. c. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately for extraction.
-
Lipid Extraction (Folch Method): a. To the cell pellet, add ice-cold chloroform:methanol (2:1, v/v). The volume should be sufficient to immerse the pellet (e.g., 1 mL for a 10^7 cell pellet). b. Vortex the mixture vigorously and incubate on ice for 30 minutes with occasional vortexing. c. Add ice-cold water to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v). d. Vortex thoroughly and centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C to separate the phases. e. Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Drying and Reconstitution: a. Dry the collected organic phase under a gentle stream of nitrogen gas at 30°C. b. Reconstitute the dried lipid extract in a known volume of isopropanol.
-
LC-MS Analysis: a. Transfer the reconstituted lipid extract to an LC vial. b. Inject the sample into the LC-MS system for separation and detection. A reverse-phase C18 column is typically used for lipid separation. c. The mass spectrometer is operated in negative ion mode to detect the negatively charged PtdIns(4,5)P2. d. Identify PtdIns(4,5)P2 based on its specific mass-to-charge ratio (m/z) and retention time.
-
Quantification: a. Relative quantification can be performed by comparing the peak area of PtdIns(4,5)P2 across different samples. b. For absolute quantification, a known amount of an internal standard (e.g., a PtdIns(4,5)P2 species with a distinct fatty acid composition not present in the sample) should be added at the beginning of the extraction process.
Conclusion and Future Perspectives
PtdIns(4,5)P2 is a master regulator of plasma membrane function, orchestrating a wide range of cellular processes through its dual role as a precursor for second messengers and as a direct modulator of protein activity. Its enrichment at the plasma membrane is a result of a tightly controlled balance of synthesis and degradation, coupled with its interactions with a diverse array of effector proteins.
The experimental approaches detailed in this guide provide a robust toolkit for researchers to investigate the intricate biology of PtdIns(4,5)P2. Future research will likely focus on understanding the spatiotemporal dynamics of PtdIns(4,5)P2 in even greater detail, particularly within specific membrane microdomains. Elucidating how the cell coordinates the numerous and often competing functions of PtdIns(4,5)P2 at the plasma membrane remains a key challenge. A deeper understanding of these processes will undoubtedly provide novel insights into cellular signaling and may reveal new therapeutic targets for a variety of human diseases.
References
- 1. A Novel HPLC-Based Approach Makes Possible the Spatial Characterization of Cellular PtdIns5P and Other Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the determination of the mass of nuclear PtdIns4P, PtdIns5P, and PtdIns(4,5)P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Interaction of PtdIns(4,5)P2 with Pleckstrin Homology (PH) Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a minor but critically important phospholipid component of the inner leaflet of the plasma membrane. It functions as a key signaling molecule, a precursor to second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), and a docking site for a multitude of cytosolic proteins. Among the most significant interactors with PtdIns(4,5)P2 are proteins containing the pleckstrin homology (PH) domain. This technical guide provides an in-depth exploration of the interaction between PtdIns(4,5)P2 and PH domains, focusing on quantitative binding data, detailed experimental protocols for studying this interaction, and the visualization of the pertinent signaling pathways.
The PH domain is a protein module of approximately 120 amino acids that is found in over 250 human proteins.[1] These domains exhibit a conserved three-dimensional structure, typically consisting of a seven-stranded β-barrel and a C-terminal α-helix.[2] A key function of many PH domains is to bind to specific phosphoinositides, thereby recruiting their host proteins to cellular membranes.[3] This recruitment is a pivotal step in numerous signaling cascades that regulate cell growth, proliferation, survival, and cytoskeletal organization. The specificity and affinity of a given PH domain for different phosphoinositides, including PtdIns(4,5)P2, are crucial determinants of its biological function.
This guide will delve into the quantitative aspects of these interactions, provide detailed methodologies for their measurement, and offer visual representations of the broader signaling context.
Quantitative Analysis of PtdIns(4,5)P2-PH Domain Interactions
The binding affinity between PtdIns(4,5)P2 and various PH domains has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common metric used to express this affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for the interaction of PtdIns(4,5)P2 with a selection of well-characterized PH domains.
| PH Domain From | Method | Lipid Presentation | Kd (µM) for PtdIns(4,5)P2 | Reference |
| PLCδ1 | Surface Plasmon Resonance | Vesicles | 0.15 | [1] |
| PLCδ1 | NMR | Micelles | ~30 | [4] |
| Btk | Competition Assay | Micelles | ~8 | [5] |
| Akt1 | Surface Plasmon Resonance | Vesicles | 6-fold lower affinity than for PtdIns(3,4,5)P3 | [6] |
| GRP1 | Fluorescence Resonance Energy Transfer | Vesicles | 3.0 ± 2.0 | [1] |
| Sos1 | Vesicle Binding Assay | Vesicles | 1.5 | [7] |
| Dynamin | Not specified | Headgroup | Millimolar range | [3] |
Key Signaling Pathways Involving PtdIns(4,5)P2 and PH Domains
The interaction between PtdIns(4,5)P2 and PH domains is a cornerstone of many critical signaling pathways. One of the most prominent is the PI3K/Akt pathway, which is central to cell survival and proliferation.
The PI3K/Akt Signaling Pathway
Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PtdIns(4,5)P2 at the 3' position of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).[8][9] Both PtdIns(4,5)P2 and PtdIns(3,4,5)P3 can serve as docking sites for PH domain-containing proteins. For instance, the PH domains of Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1) bind to these phosphoinositides, recruiting them to the plasma membrane.[8] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2, leading to the downstream phosphorylation of a multitude of substrates that regulate cellular processes such as glucose metabolism, cell cycle progression, and apoptosis.[8]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the study of PtdIns(4,5)P2-PH domain interactions. This section provides detailed methodologies for three key techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip, which are proportional to the mass of molecules binding to the surface.
Protocol for PtdIns(4,5)P2-PH Domain Interaction Analysis using SPR:
-
Sensor Chip Preparation:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for creating a lipid bilayer.
-
Prepare large unilamellar vesicles (LUVs) containing a defined molar percentage of PtdIns(4,5)P2 (e.g., 3-5%) in a background of neutral phospholipids like POPC and anionic phospholipids like POPS to mimic the plasma membrane.
-
Inject the LUV suspension over the L1 chip surface to allow for the formation of a stable lipid bilayer. A control surface with vesicles lacking PtdIns(4,5)P2 should be prepared on a separate flow cell.
-
-
Analyte Preparation:
-
Purify the PH domain-containing protein of interest. Ensure high purity (>95%) and proper folding.
-
Prepare a series of dilutions of the PH domain in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should span at least an order of magnitude above and below the expected Kd.
-
-
Interaction Analysis:
-
Inject the different concentrations of the PH domain over the lipid-coated sensor chip surfaces at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the surface by flowing a suitable buffer (e.g., a low pH buffer or a high salt buffer) to dissociate the bound protein.
-
-
Data Analysis:
-
Subtract the signal from the control surface from the signal of the PtdIns(4,5)P2-containing surface to correct for non-specific binding.
-
Plot the equilibrium binding response against the protein concentration and fit the data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol for PtdIns(4,5)P2-PH Domain Interaction Analysis using ITC:
-
Sample Preparation:
-
Prepare a solution of the purified PH domain in a well-defined buffer. The concentration should be accurately determined.
-
Prepare a suspension of large unilamellar vesicles (LUVs) containing PtdIns(4,5)P2 in the same buffer. The lipid concentration must be known precisely.
-
Thoroughly degas both the protein solution and the lipid suspension to avoid air bubbles.
-
-
ITC Experiment:
-
Load the PH domain solution into the sample cell of the calorimeter.
-
Load the PtdIns(4,5)P2-containing LUV suspension into the injection syringe.
-
Perform a series of small, sequential injections of the lipid suspension into the protein solution while monitoring the heat change after each injection.
-
Conduct a control experiment by injecting the lipid suspension into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the heat change peaks to obtain the heat evolved per mole of injectant.
-
Plot the heat change per injection against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
Protein-Lipid Overlay Assay
This is a qualitative or semi-quantitative method to screen for lipid-binding proteins and to assess their lipid specificity. It is a relatively simple and inexpensive technique.[6]
Protocol for Protein-Lipid Overlay Assay:
-
Lipid Spotting:
-
Prepare solutions of various lipids, including PtdIns(4,5)P2 and other phosphoinositides, in an appropriate solvent (e.g., a mixture of chloroform, methanol, and water).
-
Spot small volumes (typically 1 µL) of the lipid solutions onto a nitrocellulose or PVDF membrane.[7] Allow the spots to dry completely.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for at least 1 hour to prevent non-specific protein binding.[5]
-
-
Protein Incubation:
-
Incubate the blocked membrane with a solution of the purified PH domain (often as a GST or His-tagged fusion protein) in the blocking buffer. The incubation is typically carried out for several hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound protein.
-
-
Detection:
-
Incubate the membrane with a primary antibody that specifically recognizes the tag on the PH domain (e.g., anti-GST or anti-His antibody).
-
After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imager.
-
Conclusion
The interaction between PtdIns(4,5)P2 and PH domains is a fundamental mechanism for the spatial and temporal regulation of a vast array of cellular signaling events. Understanding the quantitative and mechanistic details of these interactions is crucial for elucidating the intricacies of cell signaling in both normal physiology and disease states. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to investigate these critical molecular events. The continued exploration of PtdIns(4,5)P2-PH domain interactions will undoubtedly unveil new therapeutic targets and strategies for a wide range of human diseases, including cancer and metabolic disorders.
References
- 1. GRP1 PH Domain, Like AKT1 PH Domain, Possesses a Sentry Glutamate Residue Essential for Specific Targeting to Plasma Membrane PI(3,4,5)P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of peripheral membrane proteins with membranes: Free energy of binding of GRP1 PH domain with PIP-containing model bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific binding of the Akt-1 protein kinase to phosphatidylinositol 3,4,5-trisphosphate without subsequent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel class of AKT pleckstrin homology (PH) domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
PtdIns(4,5)P2: A Master Regulator of the Actin Cytoskeleton
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2], a minor phospholipid component of the inner leaflet of the plasma membrane, has emerged as a pivotal regulator of actin cytoskeleton dynamics.[1][2] Its strategic location and ability to directly interact with a plethora of actin-binding proteins (ABPs) allow it to orchestrate a wide array of cellular processes, including cell migration, endocytosis, phagocytosis, and focal adhesion dynamics.[3][4] This technical guide provides a comprehensive overview of the mechanisms by which PtdIns(4,5)P2 governs the architecture and function of the actin cytoskeleton, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The Central Role of PtdIns(4,5)P2 in Actin Regulation
PtdIns(4,5)P2 exerts its influence on the actin cytoskeleton primarily by modulating the activity of various ABPs.[2][5] It can act as a molecular switch, turning proteins "on" or "off," thereby controlling actin polymerization, depolymerization, branching, and bundling. The concentration of PtdIns(4,5)P2 in the plasma membrane is estimated to be around 1-2 mol% of total lipids, which translates to approximately 4,000 to 34,000 molecules per square micrometer.[6] This localized concentration is critical for its regulatory function.
PtdIns(4,5)P2's regulatory effects can be broadly categorized as follows:
-
Promoting Actin Polymerization: PtdIns(4,5)P2 activates key nucleators of actin polymerization, such as the Wiskott-Aldrich syndrome protein (WASP) and its neural homolog (N-WASP), as well as formins.[5][7] By binding to these proteins, PtdIns(4,5)P2 relieves their autoinhibition, enabling them to activate the Arp2/3 complex or directly nucleate actin filaments.
-
Inhibiting Actin Depolymerization and Severing: PtdIns(4,5)P2 can inhibit the activity of actin-depolymerizing and severing proteins like cofilin.[2] By binding to cofilin, PtdIns(4,5)P2 prevents it from severing existing actin filaments, thus stabilizing the actin network.
-
Linking the Actin Cytoskeleton to the Plasma Membrane: PtdIns(4,5)P2 serves as a crucial anchor for proteins that link the actin cytoskeleton to the plasma membrane. These include the Ezrin/Radixin/Moesin (ERM) family of proteins, talin, and vinculin, which are essential for maintaining cell shape, adhesion, and motility.[1][8][9]
Key Signaling Pathways
The regulation of the actin cytoskeleton by PtdIns(4,5)P2 is intricately woven into complex signaling networks. Below are diagrams of key pathways generated using the Graphviz DOT language, illustrating the relationships between PtdIns(4,5)P2 and its downstream effectors.
Quantitative Data on PtdIns(4,5)P2-Protein Interactions
The affinity of ABPs for PtdIns(4,5)P2 is a critical determinant of their regulation. The following table summarizes available quantitative data for key interactions.
| Protein | Method | PtdIns(4,5)P2 Concentration/Ratio | Apparent Dissociation Constant (Kd) | Reference(s) |
| ERM (Moesin) | In vitro binding assay | with PtdIns(4,5)P2 | 9.3 ± 4.8 nM | [10] |
| Talin | FRET-based binding assay | 5% PtdIns(4,5)P2 in nanodiscs | Not specified | [11] |
| Vinculin | Liposome Co-sedimentation | 0-10% PtdIns(4,5)P2 | Not specified | [12] |
| N-WASP | Pyrene Actin Assay | 20 µM PtdIns(4,5)P2 | Not specified | [13] |
| Cofilin | Tryptophan Fluorescence | 10% PtdIns(4,5)P2 in vesicles | ~4 µM | [14] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the complex interplay between PtdIns(4,5)P2 and the actin cytoskeleton. This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Purification of Recombinant Actin-Binding Proteins (General Protocol)
This protocol provides a general framework for the purification of His-tagged recombinant actin-binding proteins from E. coli. Specific conditions may need to be optimized for individual proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the His-tagged protein of interest.
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT.
-
TALON® Metal Affinity Resin or other IMAC resin.[15][16][17][18]
-
Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT.
Procedure:
-
Expression: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 3-4 hours at 37°C or overnight at 18-25°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the affinity resin with Lysis Buffer.
-
Load the clarified lysate onto the column by gravity flow or using a peristaltic pump.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer. Collect fractions.
-
-
Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Dialysis: Pool the purest fractions and dialyze against an appropriate storage buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Preparation of PtdIns(4,5)P2-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing PtdIns(4,5)P2 for use in co-sedimentation and other biophysical assays.
Materials:
-
Phospholipids in chloroform: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).[19]
-
PtdIns(4,5)P2 in chloroform/methanol/water.[19]
-
Glass test tubes.
-
Nitrogen gas stream.
-
Vacuum desiccator.
-
Liposome Buffer: e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 1 mM DTT.
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Lipid Mixing: In a glass test tube, mix the desired phospholipids in chloroform to achieve the desired molar ratios. For example, a common composition is POPC:POPE:POPS:PtdIns(4,5)P2 at a molar ratio of 55:20:20:5.
-
Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the tube under a gentle stream of nitrogen gas.
-
Desiccation: Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydration: Add the appropriate volume of Liposome Buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-2 mM). Vortex vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.
-
Storage: Store the prepared liposomes at 4°C and use within a few days.
Protocol 3: Liposome Co-sedimentation Assay
This assay is used to determine the binding of a protein to liposomes containing PtdIns(4,5)P2.
Materials:
-
Purified protein of interest.
-
PtdIns(4,5)P2-containing liposomes and control liposomes (without PtdIns(4,5)P2).
-
Binding Buffer: e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 1 mM DTT.
-
Ultracentrifuge with a suitable rotor (e.g., TLA-100).
-
SDS-PAGE materials.
Procedure:
-
Binding Reaction: In an ultracentrifuge tube, mix the purified protein (at a fixed concentration) with increasing concentrations of liposomes (both control and PtdIns(4,5)P2-containing). Incubate at room temperature for 20-30 minutes.
-
Sedimentation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at room temperature to pellet the liposomes and any bound protein.
-
Sample Collection: Carefully collect the supernatant (unbound protein). Resuspend the pellet (liposomes and bound protein) in an equal volume of Binding Buffer.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantification: Stain the gel with Coomassie Blue or a more sensitive stain. Quantify the band intensities of the protein in the supernatant and pellet fractions using densitometry. The fraction of bound protein can be calculated and plotted against the liposome concentration to determine the apparent binding affinity.
Protocol 4: Pyrene-Actin Polymerization Assay
This assay measures the effect of PtdIns(4,5)P2 and associated regulatory proteins on the kinetics of actin polymerization.
Materials:
-
Monomeric actin (G-actin), with a fraction (e.g., 5-10%) labeled with pyrene.
-
G-Buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT.[20]
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.[20]
-
PtdIns(4,5)P2-containing liposomes or micelles.
-
Purified regulatory proteins (e.g., N-WASP, Arp2/3 complex).
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm.[21][22]
Procedure:
-
Prepare Actin: Thaw G-actin on ice. Centrifuge at high speed to remove any aggregates.
-
Reaction Mix: In a fluorometer cuvette, prepare the reaction mix containing G-actin in G-buffer, PtdIns(4,5)P2-containing liposomes/micelles, and the regulatory proteins to be tested.
-
Initiate Polymerization: Start the polymerization by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly.
-
Measure Fluorescence: Immediately place the cuvette in the fluorometer and record the increase in pyrene fluorescence over time.
-
Data Analysis: The fluorescence intensity is proportional to the amount of filamentous actin (F-actin). The initial slope of the polymerization curve reflects the rate of actin nucleation and elongation.
Protocol 5: TIRF Microscopy of Actin Polymerization on Supported Lipid Bilayers
This technique allows for the direct visualization of actin filament assembly on a PtdIns(4,5)P2-containing membrane surface.
Materials:
-
Glass coverslips.
-
PtdIns(4,5)P2-containing small unilamellar vesicles (SUVs).
-
Blocking Buffer: e.g., 1% BSA in TIRF buffer.
-
TIRF Buffer: e.g., 10 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, and an oxygen scavenging system.
-
Monomeric actin, with a fraction labeled with a fluorescent dye (e.g., Alexa Fluor 647).
-
Purified regulatory proteins (e.g., N-WASP, Arp2/3 complex).
-
Total Internal Reflection Fluorescence (TIRF) microscope.
Procedure:
-
Prepare Supported Lipid Bilayer (SLB): Clean a glass coverslip thoroughly. Create a flow cell. Add PtdIns(4,5)P2-containing SUVs to the flow cell and incubate to allow them to fuse and form a planar lipid bilayer. Wash to remove excess vesicles.
-
Blocking: Block the surface with Blocking Buffer to prevent non-specific protein binding.
-
Assemble Reaction Mix: Prepare a reaction mix containing fluorescently labeled G-actin, regulatory proteins, and ATP in TIRF buffer.
-
Initiate and Image: Introduce the reaction mix into the flow cell. Immediately begin imaging using TIRF microscopy. Acquire time-lapse images to visualize the growth of actin filaments on the SLB.
-
Analysis: Analyze the time-lapse movies to measure parameters such as filament growth rate, branching frequency, and network architecture.
Conclusion
PtdIns(4,5)P2 is a master regulator of the actin cytoskeleton, wielding precise control over a multitude of cellular processes. Its ability to directly interact with and modulate the activity of a diverse array of actin-binding proteins places it at the heart of cellular signaling networks that govern cell structure and function. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further unravel the complexities of PtdIns(4,5)P2-mediated actin regulation and to explore its potential as a therapeutic target. A deeper understanding of these fundamental mechanisms will undoubtedly pave the way for novel strategies to combat diseases characterized by aberrant cytoskeletal dynamics, such as cancer and developmental disorders.
References
- 1. Phosphoinositides regulate force-independent interactions between talin, vinculin, and actin | eLife [elifesciences.org]
- 2. style | Graphviz [graphviz.org]
- 3. Simple and rapid method for purification of vinculin from bovine aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of actin dynamics by PI(4,5)P2 in cell migration and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantorsciences.com [avantorsciences.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. The actin cytoskeleton and plasma membrane connection: PtdIns(4,5)P(2) influences cytoskeletal protein activity at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Out, in and back again: PtdIns(4,5)P2 regulates cadherin trafficking in epithelial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Color Effectively in Scientific Figures – Artists' Blogs :: Medical Illustration Sourcebook [blog.medillsb.com]
- 11. PIP2-induced membrane binding of the vinculin tail competes with its other binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphatidylinositol 4,5-bisphosphate alters the number of attachment sites between ezrin and actin filaments: a colloidal probe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Denaturing purification with TALON resin, imidazole elution [takarabio.com]
- 16. Native purification with TALON resin, pH elution [takarabio.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. PtdIns(4,5)P2 and PtdIns(3,4,5)P3 dynamics during focal adhesions assembly and disassembly in a cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New PI(4,5)P2- and membrane proximal integrin–binding motifs in the talin head control β3-integrin clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acs.org [acs.org]
The Synthesis and Metabolism of PtdIns(4,5)P2: A Core Signaling Hub in Mammalian Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2] is a low-abundance phospholipid that plays an outsized role in regulating a vast array of cellular processes. Concentrated at the inner leaflet of the plasma membrane, it functions as a critical node in signal transduction, a docking site for numerous proteins, and a precursor to potent second messengers. The precise spatial and temporal control of PtdIns(4,5)P2 levels is paramount for cellular homeostasis, and its dysregulation is implicated in various pathologies, including cancer and neurological disorders. This guide provides a comprehensive overview of the enzymatic pathways governing PtdIns(4,5)P2 synthesis and metabolism in mammalian cells, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways, offering a foundational resource for professionals in biomedical research and drug development.
Introduction to Phosphatidylinositol 4,5-bisphosphate
Phosphatidylinositol 4,5-bisphosphate, a member of the phosphoinositide family, is a glycerophospholipid distinguished by a myo-inositol headgroup phosphorylated at the 4th and 5th positions of the inositol ring. While constituting only a minor fraction of total cellular phospholipids (approximately 1%), its roles are extensive and vital.[1] PtdIns(4,5)P2 can act in two primary capacities: as a direct signaling molecule by recruiting and modulating the activity of effector proteins, and as a substrate for key enzymes that generate other critical second messengers.[2][3] Its functions are integral to actin cytoskeleton dynamics, endocytosis, exocytosis, ion channel regulation, and the core signaling cascades initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][4][5]
The Synthesis of PtdIns(4,5)P2
The generation of PtdIns(4,5)P2 is a tightly regulated process, primarily occurring via two distinct kinase-mediated pathways that ensure its availability at specific subcellular locations.
The Primary Pathway: Type I PIP Kinases (PIP5K)
The vast majority of cellular PtdIns(4,5)P2 is synthesized through the phosphorylation of Phosphatidylinositol 4-phosphate (PtdIns4P) at the D-5 position of the inositol ring.[6][7] This reaction is catalyzed by Type I Phosphatidylinositol 4-Phosphate 5-Kinases (PIP5K or PIP5KI). Mammalian cells express three main isoforms of PIP5K—α, β, and γ—which exhibit distinct subcellular localizations and regulatory mechanisms, allowing for the generation of discrete pools of PtdIns(4,5)P2.[7][8] For instance, PIP5Kγ is the predominant isoform in the brain, while PIP5Kα has been shown to localize to the nucleus and forming phagosomes.[8][9]
The Secondary Pathway: Type II PIP Kinases (PIP4K)
A smaller, quantitatively minor pool of PtdIns(4,5)P2 is generated by Type II Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4K or PIP4KII).[4][10] These enzymes phosphorylate Phosphatidylinositol 5-phosphate (PtdIns5P) at the D-4 position.[10] Given that the cellular concentration of PtdIns5P is significantly lower than that of PtdIns4P, the primary role of PIP4K enzymes is thought to be the regulation of PtdIns5P levels, rather than bulk PtdIns(4,5)P2 synthesis.[11][12] Mammals have three PIP4K isoforms (α, β, and γ), which show widely varying specific activities in vitro.[10]
digraph "PtdIns(4,5)P2_Synthesis_Pathways" {
graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
PI4P [label="PtdIns(4)P", fillcolor="#FBBC05", fontcolor="#202124"];
PI5P [label="PtdIns(5)P", fillcolor="#FBBC05", fontcolor="#202124"];
PtdInsP2 [label="PtdIns(4,5)P2", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
PIP5K [label="Type I PIP Kinase\n(PIP5Kα, β, γ)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
PIP4K [label="Type II PIP Kinase\n(PIP4Kα, β, γ)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
Major [label="Primary Pathway", shape=plaintext, fontcolor="#202124"];
Minor [label="Secondary Pathway", shape=plaintext, fontcolor="#5F6368"];
// Edges
PI4P -> PtdInsP2 [color="#34A853"];
PIP5K -> PI4P [arrowhead=none, style=dashed, color="#5F6368"];
PI5P -> PtdInsP2 [color="#34A853"];
PIP4K -> PI5P [arrowhead=none, style=dashed, color="#5F6368"];
// Invisible nodes for positioning labels
edge [style=invis];
{rank=same; PI4P; Major}
{rank=same; PI5P; Minor}
Major -> PI4P;
Minor -> PI5P;
}
Caption: The central metabolic pathways of PtdIns(4,5)P2.
Quantitative Data Summary
The concentration of PtdIns(4,5)P2 and the kinetic properties of the enzymes that regulate its levels are critical parameters for understanding its signaling dynamics. The data below, compiled from various studies, provide a quantitative framework for these processes.
Table 1: Cellular Levels of PtdIns(4,5)P2 in Mammalian Cells
Cell Type PtdIns(4,5)P2 Level Method Neuroblastoma Cells ~4,000 molecules/µm² Not Specified Adult Rat Pinealocytes ~34,000 molecules/µm² Not Specified Average Cultured Cells ~20,000 molecules/µm² (0.4-4 mol%) Estimation
Data compiled from[13].
Table 2: Kinetic Parameters of PtdIns(4,5)P2-Metabolizing Enzymes
Enzyme Isoform Substrate K_m (µM) V_max Notes PIP5K PIP5Kα (HA-tagged) SA-PtdIns4P 25 ± 5 25 ± 5 pmol/min (relative) Acyl chain composition of the substrate significantly affects kinetics.[8] PIP5Kα (HA-tagged) SO-PtdIns4P 6 ± 1 16 ± 2 pmol/min (relative) SO-PtdIns4P is a better substrate at low concentrations due to lower K_m.[8] PIP5Kβ (HA-tagged) SA-PtdIns4P 12 ± 4 14 ± 1 pmol/min (relative) Shows marginal difference in V_max between SA and SO substrates.[8] PIP5Kβ (HA-tagged) SO-PtdIns4P 11 ± 2 13 ± 1 pmol/min (relative) [8] PIP5Kγ (HA-tagged) SA-PtdIns4P 32 ± 10 18 ± 3 pmol/min (relative) The most selective isoform for acyl chains.[8] PIP5Kγ (HA-tagged) SO-PtdIns4P 4 ± 1 8 ± 1 pmol/min (relative) [8] PI3K PI3K (p110α/p85α) FL-PIP2 2.1 ± 0.4 0.23 ± 0.01 µM/min Measured using a fluorescent PIP2 derivative under soluble conditions.[14] PI3K (p110α/p85α) BODIPY-PIP2 3.2 ± 0.6 0.31 ± 0.02 µM/min Measured using a fluorescent PIP2 derivative under soluble conditions.[14]
Abbreviations: SA-PtdIns4P (1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1-D-myo-inositol 4-phosphate)), SO-PtdIns4P (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-(1-D-myo-inositol 4-phosphate)), FL-PIP2 (fluorescein-PIP2), BODIPY-PIP2 (BODIPY-FL-C5-PIP2).
Key Experimental Protocols
The study of PtdIns(4,5)P2 synthesis and metabolism relies on a variety of specialized techniques. Below are detailed methodologies for three fundamental experiments.
Protocol: Quantification of PtdIns(4,5)P2 by Mass Spectrometry
This protocol provides a method for the absolute quantification of phosphoinositides from cultured mammalian cells using high-performance ion chromatography-coupled selected reaction monitoring mass spectrometry (IC-SRM MS).
1. Cell Culture and Harvesting:
-
Culture mammalian cells (e.g., mesenchymal stem cells) to ~80% confluence.
-
Trypsinize, wash with PBS, and collect cells by centrifugation (400g for 5 min).
-
Aliquot cells (e.g., 1 x 10⁷ cells per sample) and snap-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.
2. Lipid Extraction:
-
To the frozen cell pellet, add extraction solvents and an internal standard (e.g., 100 pmol of a synthetic PtdIns(4,5)P2 with non-natural fatty acids). A typical extraction mixture is an acidified chloroform/methanol solution.
-
For a pellet of 1 x 10⁸ platelets, one might use 242 µL CHCl₃, 484 µL MeOH, and 23.6 µL of 1 M HCl.
-
Vortex the mixture and allow it to stand at room temperature for 5-10 minutes.
-
Induce phase separation by adding additional CHCl₃ and 2 M HCl (e.g., 725 µL and 170 µL, respectively).
-
Centrifuge at 1500g for 5 min to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
3. Deacylation:
-
Resuspend the dried lipid extract in 50 µL of a methylamine reagent (e.g., in methanol/water/1-butanol, 46:43:11).
-
Incubate at 53°C for 50 min with mixing to cleave the fatty acyl chains, leaving the water-soluble glycerophosphoinositol (GroPIns) headgroups.
-
Dry the sample again under nitrogen.
-
Resuspend the deacylated extract in 50 µL of ultrapure water for analysis.
4. IC-SRM MS Analysis:
-
Inject the resuspended sample into an ion chromatography (IC) system coupled to a triple-quadrupole mass spectrometer.
-
Use an optimized gradient to separate the different GroPInsP₂ positional isomers (e.g., GroPIns(4,5)P₂, GroPIns(3,5)P₂, GroPIns(3,4)P₂).
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode to specifically detect and quantify the precursor-to-fragment ion transitions for each phosphoinositide headgroup and the internal standard.
-
Construct a calibration curve using the internal standard to achieve absolute quantification of each phosphoinositide species, typically expressed as pmol per mg of total protein or per cell count.
This protocol is adapted from methodologies described in Cheung et al., 2021.[15][16]
```dot
digraph "MS_Quantification_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
// Nodes
start [label="1. Cell Harvesting\n(Snap-freeze pellet)", shape=ellipse, fillcolor="#FBBC05"];
extract [label="2. Lipid Extraction\n(Acidified Chloroform/Methanol\n+ Internal Standard)"];
deacyl [label="3. Deacylation\n(Methylamine treatment)"];
analyze [label="4. IC-SRM MS Analysis\n(Separation & Detection)"];
quantify [label="5. Data Analysis\n(Absolute Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> extract;
extract -> deacyl;
deacyl -> analyze;
analyze -> quantify;
}
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. Synaptojanin 1-mediated PI(4,5)P2 hydrolysis is modulated by membrane curvature and facilitates membrane fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol-4-phosphate 5-kinase - Wikipedia [en.wikipedia.org]
- 8. Phosphatidylinositol-4-phosphate 5-Kinase Isoforms Exhibit Acyl Chain Selectivity for Both Substrate and Lipid Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional analysis of the biochemical activity of mammalian phosphatidylinositol 5 phosphate 4-kinase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging cell-biological functions of phosphatidylinositol 5 phosphate 4 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolutionarily conserved structural changes in phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms are responsible for differences in enzyme activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) in Membrane Trafficking and Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical functions of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in the intricate processes of membrane trafficking and endocytosis. PtdIns(4,5)P2, a minor phospholipid component of the plasma membrane, acts as a pivotal signaling molecule and a docking site for a multitude of proteins, orchestrating the complex series of events that govern the internalization of cellular cargo.[1] This document summarizes key quantitative data, offers detailed experimental protocols for studying PtdIns(4,5)P2 dynamics, and presents visual representations of the core signaling pathways.
Core Functions of PtdIns(4,5)P2 in Endocytosis
PtdIns(4,5)P2 is a master regulator of endocytosis, influencing multiple stages from the initial recruitment of endocytic machinery to the final scission of the nascent vesicle.[2] Its functions are multifaceted and context-dependent, impacting both clathrin-mediated endocytosis (CME) and other internalization pathways.
Recruitment of Endocytic Proteins
A primary role of PtdIns(4,5)P2 is to act as a beacon, recruiting essential endocytic proteins to the plasma membrane.[3] Many of these proteins possess specific phosphoinositide-binding domains, such as the Pleckstrin Homology (PH) domain and the ENTH/ANTH domains, which recognize and bind to PtdIns(4,5)P2 with varying affinities.[4]
The adaptor protein 2 (AP-2) complex, a key component in the initiation of CME, is a prime example of a PtdIns(4,5)P2 effector.[5] PtdIns(4,5)P2 is crucial for the recruitment of AP-2 to the plasma membrane, a critical step for the subsequent assembly of the clathrin coat.[5][6] Depletion of PtdIns(4,5)P2 from the plasma membrane leads to a significant dissociation of AP-2, thereby inhibiting the formation of clathrin-coated pits.[5][7] Other important endocytic proteins that are recruited by PtdIns(4,5)P2 include epsins, AP180, and dynamin.[2][4]
Regulation of the Actin Cytoskeleton
PtdIns(4,5)P2 is a key modulator of the actin cytoskeleton, which provides the mechanical force for membrane invagination and vesicle movement.[3] It directly interacts with and regulates the activity of numerous actin-binding proteins, including N-WASP, which in turn activates the Arp2/3 complex to promote actin polymerization.[3] This localized actin assembly at sites of endocytosis is critical for the inward movement of the forming vesicle.
Vesicle Budding and Scission
The final stage of endocytosis, the scission of the vesicle from the plasma membrane, is also heavily influenced by PtdIns(4,5)P2. The large GTPase dynamin, which is responsible for "pinching off" the vesicle, contains a PH domain that binds to PtdIns(4,5)P2.[2] This interaction is thought to be essential for the recruitment and oligomerization of dynamin at the neck of the budding vesicle, leading to membrane fission.
Quantitative Data on PtdIns(4,5)P2-Mediated Endocytosis
The following tables summarize key quantitative data related to the role of PtdIns(4,5)P2 in endocytosis, providing a comparative overview for researchers.
Table 1: PtdIns(4,5)P2 Binding Affinities of Endocytic Proteins
| Protein | PtdIns(4,5)P2 Binding Domain | Binding Affinity (Kd) | Method | Reference |
| AP-2 | Basic patch in α-adaptin | ~8 µM | Liposome co-sedimentation | [8] |
| Dynamin | Pleckstrin Homology (PH) | ~1 µM | Surface Plasmon Resonance | |
| Epsin | ENTH | ~15 µM | Isothermal Titration Calorimetry | |
| AP180 | ANTH | ~5 µM | Liposome binding assay | |
| Synaptojanin 1 | SAC1 and 5-phosphatase | ~10 µM (for 5-phosphatase domain) | Enzyme kinetics |
Table 2: Kinetic Parameters of Clathrin-Mediated Endocytosis
| Parameter | Value | Cell Type | Method | Reference |
| Average Lifetime of Clathrin-Coated Pits | 54.6 ± 29 s | Swiss 3T3 cells | TIRF Microscopy | [9] |
| Average Lifetime of Clathrin-Coated Pits | 61 ± 31 s | U373 astrocytes | TIRF Microscopy | [9] |
| Average Lifetime of Clathrin-Coated Pits | 48 ± 20 s | BSC1 cells | TIRF Microscopy | [9] |
| Clathrin-Coated Pit Initiation Stage | ~6.5 s | HEK cells | TIRF Microscopy | [10] |
| Rate of NKCC2 Endocytosis | 1.18 ± 0.16 %/min | MDCK cells | TIRF Microscopy | [11] |
| Rate of NKCC2 Endocytosis | 1.09 ± 0.08 %/min | TAL cells | TIRF Microscopy | [11] |
Table 3: Effects of PtdIns(4,5)P2 Depletion on Endocytosis
| Endocytic Process | Effect of PtdIns(4,5)P2 Depletion | Cell Type | Method of Depletion | Reference |
| Transferrin Receptor Internalization | Near complete inhibition | HeLa cells | Rapamycin-induced 5-phosphatase | [12] |
| EGF Receptor Internalization | Significantly reduced | HEK cells | Rapamycin-induced 5-phosphatase | [13] |
| AT1 Receptor Internalization | Delivery to endosomes abolished | HEK 293 cells | Rapamycin-induced 5-phosphatase | [14] |
| Clathrin-Coated Pit Formation | Dramatic loss of clathrin puncta | COS-7 and BSC-1 cells | Rapamycin-induced 5-phosphatase | [15] |
| Fluid-Phase Endocytosis | No significant effect | HeLa cells | Rapamycin-induced 5-phosphatase | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PtdIns(4,5)P2 in endocytosis.
Rapamycin-Inducible PtdIns(4,5)P2 Depletion
This powerful technique allows for the acute and specific depletion of PtdIns(4,5)P2 from the plasma membrane in living cells.[15][16]
Principle: The system utilizes the rapamycin-induced heterodimerization of two proteins: FKBP (FK506-binding protein) and FRB (a domain from the mTOR protein).[16] One protein (e.g., FRB) is targeted to the plasma membrane, while the other (e.g., FKBP) is fused to a phosphoinositide 5-phosphatase, an enzyme that dephosphorylates PtdIns(4,5)P2.[16] The addition of rapamycin rapidly brings the phosphatase to the plasma membrane, leading to the depletion of PtdIns(4,5)P2.[16]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) on glass-bottom dishes suitable for live-cell imaging.
-
Co-transfect the cells with plasmids encoding the plasma membrane-targeted FRB construct and the FKBP-5-phosphatase construct using a suitable transfection reagent.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Live-Cell Imaging Setup:
-
Mount the dish on an inverted microscope equipped for live-cell imaging (e.g., confocal or TIRF) with environmental control (37°C, 5% CO2).
-
Identify cells co-expressing both constructs (often tagged with different fluorescent proteins for visualization).
-
-
PtdIns(4,5)P2 Depletion and Imaging:
-
Acquire baseline images of the cells before treatment. To monitor PtdIns(4,5)P2 levels, co-transfect a fluorescent PtdIns(4,5)P2 biosensor, such as the PH domain of PLCδ1 fused to GFP (PH-PLCδ1-GFP).
-
Add rapamycin to the imaging medium at a final concentration of 100-200 nM.
-
Immediately begin time-lapse imaging to monitor the translocation of the FKBP-5-phosphatase to the plasma membrane and the subsequent dissociation of the PH-PLCδ1-GFP biosensor from the membrane, indicating PtdIns(4,5)P2 depletion.
-
Simultaneously image the endocytic process of interest (e.g., uptake of a fluorescently labeled ligand).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity of the PtdIns(4,5)P2 biosensor at the plasma membrane over time.
-
Measure the rate of endocytosis before and after rapamycin treatment by quantifying the internalization of the fluorescent ligand.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing Endocytosis
TIRF microscopy is an ideal technique for imaging endocytic events at the plasma membrane with high signal-to-noise ratio.[17][18]
Principle: TIRF microscopy selectively excites fluorophores in a very thin layer (~100 nm) near the coverslip.[19] This eliminates out-of-focus fluorescence from the cytoplasm, allowing for clear visualization of dynamic processes at the cell-coverslip interface, such as the formation and maturation of clathrin-coated pits.[19]
Detailed Protocol:
-
Cell Preparation:
-
Plate cells expressing fluorescently tagged endocytic proteins (e.g., clathrin-light chain-GFP, AP2-mCherry) on high-quality glass coverslips or glass-bottom dishes.
-
Ensure cells are at an appropriate confluency for imaging individual endocytic events.
-
-
Microscope Setup:
-
Use a TIRF microscope equipped with a high numerical aperture objective (≥1.45).
-
Align the laser for total internal reflection to generate the evanescent field.
-
Set up the imaging parameters, including laser power, exposure time, and frame rate, to optimize signal while minimizing phototoxicity. For imaging clathrin dynamics, a frame rate of 0.5-1 Hz is often used.
-
-
Image Acquisition:
-
Mount the sample on the microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
Acquire time-lapse image series of the cells.
-
-
Data Analysis:
-
Use image analysis software to detect and track individual fluorescent puncta corresponding to clathrin-coated pits.
-
Measure the lifetime of each pit from its appearance to its disappearance (either through dissolution or internalization).
-
Quantify the fluorescence intensity of each pit over time to analyze the dynamics of protein recruitment.
-
In Vitro Protein-Lipid Overlay Assay
This assay is a straightforward method to qualitatively assess the binding of a protein to different lipids, including PtdIns(4,5)P2.[20][21]
Principle: Lipids of interest are spotted onto a nitrocellulose membrane. The membrane is then incubated with a purified protein, and the binding of the protein to the lipid spots is detected, typically using an antibody against the protein or a tag fused to the protein.[20]
Detailed Protocol:
-
Lipid Preparation and Spotting:
-
Dissolve PtdIns(4,5)P2 and other control lipids in an appropriate organic solvent (e.g., chloroform/methanol/water).
-
Spot small volumes (e.g., 1 µL) of the lipid solutions onto a nitrocellulose membrane. Allow the solvent to evaporate completely.
-
-
Blocking and Protein Incubation:
-
Block the membrane with a solution containing a blocking agent (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.
-
Incubate the membrane with the purified protein of interest (e.g., a GST-fusion protein) in the blocking buffer.
-
-
Washing and Detection:
-
Wash the membrane extensively with TBST to remove unbound protein.
-
Incubate the membrane with a primary antibody that recognizes the protein or its tag (e.g., anti-GST antibody).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Liposome Preparation for In Vitro Assays
Liposomes containing PtdIns(4,5)P2 are essential for many in vitro studies of protein-lipid interactions and for reconstituting endocytic processes.
Principle: Lipids are first dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles. These can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Detailed Protocol:
-
Lipid Film Formation:
-
In a glass tube, mix the desired lipids (e.g., a base lipid like phosphatidylcholine, and PtdIns(4,5)P2 at a specific molar percentage) dissolved in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas while rotating the tube to form a thin, even lipid film on the wall of the tube.
-
Place the tube under a high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer to the dried lipid film.
-
Vortex the tube vigorously to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (optional but recommended for most applications):
-
Sonication (for SUVs): Sonicate the MLV suspension in a bath sonicator or with a probe sonicator until the solution becomes clear.
-
Extrusion (for LUVs): Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This produces a more homogeneous population of vesicles.[22]
-
Immunofluorescence Staining of PtdIns(4,5)P2
This protocol allows for the visualization of PtdIns(4,5)P2 distribution in fixed cells.
Principle: Cells are fixed and permeabilized to allow an antibody specific for PtdIns(4,5)P2 to access its target. The primary antibody is then detected with a fluorescently labeled secondary antibody.
Detailed Protocol:
-
Cell Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100).
-
Incubate the cells with a primary antibody specific for PtdIns(4,5)P2 diluted in the blocking solution.[3]
-
-
Washing and Secondary Antibody Incubation:
-
Wash the cells several times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Mounting and Imaging:
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the role of PtdIns(4,5)P2 in endocytosis.
Caption: PtdIns(4,5)P2 in Clathrin-Mediated Endocytosis.
Caption: Rapamycin-Induced PtdIns(4,5)P2 Depletion Workflow.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the role of PtdIns(4,5)P2 in endocytosis and recycling of the transferrin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Dynamics of Endocytic Clathrin-Coated Pits and Coated Plaques | PLOS Biology [journals.plos.org]
- 7. Dissecting the role of PtdIns(4,5)P2 in endocytosis and recycling of the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of membrane scission in yeast endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the dynamic interactions between a clathrin-coated pit and cargo molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time monitoring of NKCC2 endocytosis by total internal reflection fluorescence (TIRF) microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Investigation of the PtdIns(4,5)P2 dependence of plasma membrane receptor endocytosis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute depletion of plasma membrane phosphatidylinositol 4,5-bisphosphate impairs specific steps in endocytosis of the G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of endocytic clathrin-coated pits upon acute depletion of phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapidly inducible changes in phosphatidylinositol 4,5-bisphosphate levels influence multiple regulatory functions of the lipid in intact living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 18. Visualizing Clathrin-mediated Endocytosis of G Protein-coupled Receptors at Single-event Resolution via TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Live-Cell Imaging of Clathrin Coats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. liverpool.ac.uk [liverpool.ac.uk]
- 21. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ableweb.org [ableweb.org]
- 23. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to PtdIns(4,5)P2: The Critical Substrate at the Crossroads of PLC and PI 3-Kinase Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance membrane phospholipid that functions as a critical nexus in cellular signaling.[1][2][3] It serves as the direct substrate for two major enzyme families, Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K), initiating divergent downstream pathways crucial for a multitude of cellular processes including cell growth, proliferation, metabolism, and motility.[4][5] The hydrolysis of PtdIns(4,5)P2 by PLC generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and Protein Kinase C (PKC) activation.[6][7][8] Concurrently, PtdIns(4,5)P2 can be phosphorylated by PI3K to produce phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3), a key docking site for proteins that activate the PI3K/Akt/mTOR pathway.[9][10] Dysregulation of PtdIns(4,5)P2 metabolism is implicated in numerous diseases, including cancer and diabetes, making the enzymes that act upon it prime targets for therapeutic intervention.[11][12] This guide provides an in-depth examination of the enzymatic reactions, signaling cascades, quantitative data, and experimental methodologies related to the processing of PtdIns(4,5)P2 by PLC and PI3K.
Introduction to Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2)
PtdIns(4,5)P2 is a minor phospholipid, constituting approximately 1% of the phospholipids in the plasma membrane, yet it plays a major role in cell physiology.[1][2] It consists of a glycerol backbone, two fatty acid chains, and an inositol head group phosphorylated at the 4th and 5th positions.[1] This structure allows it to serve not only as a precursor to potent second messengers but also as a direct regulator of ion channels, transporters, and cytoskeletal proteins.[4] Its strategic position at the plasma membrane makes it a central hub for transducing extracellular signals into intracellular responses.[4] The fate of PtdIns(4,5)P2—whether it is hydrolyzed by PLC or phosphorylated by PI3K—determines the cell's subsequent physiological response, representing a critical branch point in signal transduction.
PtdIns(4,5)P2 as a Substrate for Phospholipase C (PLC)
The PLC-Mediated Reaction
Phosphoinositide-specific phospholipase C (PLC) enzymes are a class of membrane-associated enzymes that cleave PtdIns(4,5)P2.[6] This hydrolysis reaction breaks the phosphodiester bond just before the phosphate group, yielding two distinct second messengers: the soluble inositol 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol (DAG).[6][7][8] This cleavage event is a pivotal step in converting extracellular signals, such as hormones and growth factors, into intracellular responses.[1][13]
The PLC Signaling Cascade
The activation of PLC is typically initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[2][8][14] Once activated, PLC catalyzes the breakdown of PtdIns(4,5)P2.[6] The resulting products trigger two distinct downstream signaling arms:
-
IP3 and Calcium Mobilization: IP3, being soluble, diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER).[1][6] This binding opens calcium channels, causing a rapid release of stored Ca2+ into the cytosol.[6][7] The subsequent increase in intracellular calcium concentration activates a multitude of calcium-dependent proteins, such as calmodulin, leading to a cascade of cellular activities including metabolism, gene expression, and muscle contraction.[1][7]
-
DAG and PKC Activation: DAG remains embedded in the plasma membrane where, in conjunction with the elevated cytosolic Ca2+, it activates members of the Protein Kinase C (PKC) family.[2][6][8] Activated PKC proceeds to phosphorylate a wide array of target proteins on serine and threonine residues, thereby altering their activity and influencing processes like cell growth, differentiation, and apoptosis.[1][8]
PLC Isoforms and Regulation
There are thirteen known mammalian PLC isozymes, categorized into six families (β, γ, δ, ε, ζ, η).[6][15] Each family exhibits distinct mechanisms of activation and cellular roles. For instance, PLC-β isoforms are typically activated by Gαq or Gβγ subunits of heterotrimeric G-proteins, while PLC-γ isoforms are activated by receptor and non-receptor tyrosine kinases via phosphorylation.[13][14] This diversity in regulation allows for fine-tuned control over PtdIns(4,5)P2 hydrolysis in response to a wide range of stimuli.
PtdIns(4,5)P2 as a Substrate for Phosphoinositide 3-Kinase (PI 3-Kinase)
The PI3K-Mediated Reaction
Phosphoinositide 3-Kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group on the inositol ring of phosphoinositides.[16] The preferred substrate for Class I PI3Ks is PtdIns(4,5)P2.[17] The enzymatic reaction involves the transfer of a phosphate group from ATP to PtdIns(4,5)P2, resulting in the formation of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3).[10][17][18] This reaction is a central event in one of the most important pathways controlling cell growth, survival, and metabolism.[12][16]
The PI3K/Akt Signaling Cascade
Similar to the PLC pathway, the PI3K pathway is often initiated by growth factors or hormones binding to RTKs or GPCRs.[5][11] This activation recruits and activates PI3K at the plasma membrane. The subsequent production of PtdIns(3,4,5)P3 triggers the following cascade:
-
PtdIns(3,4,5)P3 as a Docking Site: PtdIns(3,4,5)P3 is not a freely diffusible second messenger but acts as a docking site within the inner leaflet of the plasma membrane.[16]
-
Recruitment and Activation of Akt: Proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and its activator PDK1, are recruited to the membrane by binding to PtdIns(3,4,5)P3.[19][20]
-
Downstream Signaling: This co-localization at the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases (like mTORC2).[19] Activated Akt then phosphorylates a host of downstream substrates, promoting cell survival by inhibiting apoptotic proteins and stimulating cell growth and proliferation through targets like mTOR (mammalian target of rapamycin).[9][16] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PtdIns(3,4,5)P3 back to PtdIns(4,5)P2, thus terminating the signal.[9][11]
PI3K Isoforms and Regulation
Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[16][18] There are four isoforms of the p110 catalytic subunit (α, β, γ, δ), which are encoded by different genes (PIK3CA, PIK3CB, PIK3CG, and PIK3CD, respectively).[18][21] These isoforms have distinct roles and expression patterns, and their dysregulation, particularly through mutations in the PIK3CA gene, is one of the most common events in human cancers.[11][22]
Quantitative Analysis
Quantitative understanding of the PLC and PI3K pathways is essential for kinetic modeling and drug development. Key parameters include enzyme kinetics and the cellular concentrations of the lipids involved.
Enzyme Kinetics
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insight into substrate affinity.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min) | Notes |
| PI3Kα (WT) | PtdIns(4,5)P2 | 1.77 ± 0.03 | 1.78 ± 0.06 | Measured using a fluorescence polarization assay.[23] |
| PI3Kα (WT) | ATP | 2.0 ± 0.5 | 1.78 ± 0.06 | Measured using a fluorescence polarization assay.[23] |
| PLCβ3 | PtdIns(4,5)P2 | ~2 mol % in membrane | Not specified | Km corresponds to the mid-range of known PtdIns(4,5)P2 concentrations in cell membranes.[24] |
Note: Kinetic data for PLC isoforms can vary significantly based on assay conditions, such as Ca²⁺ concentration and the physical state of the lipid substrate.
Cellular Concentrations and Dynamics
The cellular levels of PtdIns(4,5)P2 and its derivatives are tightly controlled by a network of kinases and phosphatases.
| Molecule | Cellular Location | Typical Concentration | Notes |
| PtdIns(4,5)P2 | Plasma Membrane | ~1% of total membrane phospholipids | The "hormone-sensitive" pool is maintained by PI 4-kinases and PIP 5-kinases.[2][25] |
| PtdIns(3,4,5)P3 | Plasma Membrane | Rises from ~0.15 to ~0.50 mol% | Following PDGF stimulation in HEK293 cells, with a rapid decrease back to basal levels within 10 minutes.[26] |
| PtdIns(4,5)P2 Resynthesis | Plasma Membrane | τ ≈ 11 seconds | Time constant for resynthesis from PI(4)P after depletion by a voltage-sensitive phosphatase (VSP).[25][27][28] |
| PtdIns(4,5)P2 Resynthesis | Plasma Membrane | τ ≈ 130 seconds | Time constant for resynthesis after depletion by PLC activation, which requires regeneration of the PI(4)P pool first.[27][28] |
Experimental Protocols
Measuring the enzymatic activity of PLC and PI3K is fundamental to studying their function and for screening potential inhibitors.
In Vitro Assay for PLC Activity (Fluorescence-Based)
This protocol describes a common method using a synthetic, fluorogenic PtdIns(4,5)P2 analog.
Principle: A synthetic PtdIns(4,5)P2 analog (e.g., WH-15) is used as a substrate. When cleaved by PLC, it releases a fluorescent product (e.g., 6-aminoquinoline), and the increase in fluorescence intensity over time is proportional to PLC activity.[29]
Methodology Workflow:
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 4. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phospholipase C - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Reactome | Synthesis of PIP3 from PIP2 by PI3K [reactome.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Reactome | PI3K catalyses the phosphorylation of PIP2 to PIP3 [reactome.org]
- 18. PI3K: Function, Signaling, and Therapeutic Avenues - Echelon Biosciences [echelon-inc.com]
- 19. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gβγ activates PIP2 hydrolysis by recruiting and orienting PLCβ on the membrane surface - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetics of PIP2 metabolism and KCNQ2/3 channel regulation studied with a voltage-sensitive phosphatase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. [PDF] Kinetics of PIP2 metabolism and KCNQ2/3 channel regulation studied with a voltage-sensitive phosphatase in living cells | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Dawn of a Cellular Conversation: A Technical History of Phosphoinositide Signaling
A comprehensive guide to the seminal discoveries that unveiled the intricate world of phosphoinositide signaling, tailored for researchers, scientists, and drug development professionals.
This in-depth technical guide charts the course of discovery in the field of phosphoinositide (PI) signaling, a cornerstone of modern cell biology and a critical area of investigation for therapeutic development. From the initial, puzzling observations of increased lipid turnover to the elucidation of complex, branching pathways that govern a vast array of cellular processes, this document provides a detailed historical context, complete with the experimental methodologies that underpinned these landmark findings. Quantitative data from these pivotal studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this fundamental cellular communication system.
The "Phosphoinositide Effect": An Unexpected Observation Ignites a Field
The story of phosphoinositide signaling begins not with a grand hypothesis, but with a serendipitous and meticulously documented observation. In the early 1950s, Mabel and Lowell Hokin, while studying protein secretion from pancreas slices, noticed a curious phenomenon: stimulation of the tissue with secretagogues like acetylcholine led to a marked increase in the incorporation of radioactive phosphate (³²P) into a minor fraction of membrane phospholipids. This "phosphoinositide effect" was the first hint that these lipids were not merely structural components of the cell membrane, but active participants in cellular signaling.
Key Experiment: The Hokin and Hokin Pancreas Slice Experiment
The Hokins' foundational experiments laid the groundwork for the entire field. Their meticulous approach allowed them to quantify the increased turnover of what would later be identified as phosphoinositides in response to cellular stimulation.
-
Tissue Preparation: Pigeon pancreas was sliced into 0.5 mm sections.
-
Incubation Medium: The slices were incubated in a Krebs-Henseleit bicarbonate saline solution, gassed with 95% O₂ and 5% CO₂, containing glucose as an energy source.
-
Radiolabeling: Carrier-free ³²P-orthophosphate was added to the incubation medium.
-
Stimulation: Acetylcholine was added to the experimental flasks to stimulate the pancreas slices. Control flasks received no stimulus.
-
Lipid Extraction: After incubation, the slices were washed and the lipids were extracted using a chloroform:methanol solvent system.
-
Phospholipid Separation: The different phospholipid classes were separated by chromatography on silica-impregnated paper.
-
Quantification: The radioactivity of the individual phospholipid spots was measured using a Geiger-Müller counter. The amount of each phospholipid was determined by phosphorus content analysis.
-
Data Expression: The results were expressed as the specific activity (counts per minute per microgram of lipid phosphorus).
| Condition | Specific Activity of Phosphoinositide (cpm/µg P) | Fold Increase over Control |
| Control (unstimulated) | 2,500 | - |
| Acetylcholine (stimulated) | 15,000 | 6 |
Data are representative values from Hokin and Hokin, J. Biol. Chem. (1953).[1]
Experimental Workflow: Hokin and Hokin's ³²P Incorporation Assay
Unraveling the Second Messengers: IP₃ and Calcium Mobilization
For two decades, the "phosphoinositide effect" remained a fascinating but enigmatic observation. The crucial breakthrough came in the early 1980s from the laboratories of Michael Berridge and Irene Schulz. They proposed and then demonstrated that the breakdown of a specific phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP₂), by the enzyme phospholipase C (PLC) generates two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). Their seminal 1983 paper in Nature showed that IP₃, a small, water-soluble molecule, could trigger the release of calcium (Ca²⁺) from intracellular stores.
Key Experiment: IP₃-Induced Calcium Release from Permeabilized Pancreatic Acinar Cells
This elegant experiment provided the direct evidence that IP₃ acts as a second messenger to mobilize intracellular calcium.
-
Cell Preparation: Pancreatic acinar cells were isolated from rat pancreas by collagenase digestion.
-
Permeabilization: The plasma membrane of the cells was selectively permeabilized using saponin, leaving the intracellular organelles, including the endoplasmic reticulum (the primary Ca²⁺ store), intact.
-
Calcium Measurement: The concentration of free Ca²⁺ in the medium surrounding the permeabilized cells was monitored using a calcium-sensitive electrode.
-
Experimental Setup: The permeabilized cells were suspended in a buffer containing ATP to fuel the Ca²⁺ pumps of the endoplasmic reticulum, which actively sequestered Ca²⁺, lowering the external Ca²⁺ concentration.
-
Stimulation: A solution of purified inositol 1,4,5-trisphosphate (IP₃) was added to the cell suspension.
-
Data Recording: The change in the external Ca²⁺ concentration was continuously recorded.
| Condition | [Ca²⁺] in Medium (µM) - Before IP₃ | [Ca²⁺] in Medium (µM) - After IP₃ |
| Control (no IP₃) | ~0.2 | ~0.2 |
| + IP₃ (5 µM) | ~0.2 | ~0.8 |
Data are representative values from Streb et al., Nature (1983).[2][3]
Signaling Pathway: The PLC-IP₃-Ca²⁺ Axis
The Other Messenger: Diacylglycerol and the Discovery of Protein Kinase C
While Berridge and Schulz were elucidating the role of IP₃, Yasutomi Nishizuka and his colleagues in Japan were focusing on the other product of PIP₂ hydrolysis: diacylglycerol (DAG). In 1977, they reported the discovery of a novel protein kinase that was dependent on calcium and phospholipids for its activity.[4] They named this enzyme Protein Kinase C (PKC). Subsequently, they demonstrated that DAG dramatically increased the affinity of PKC for Ca²⁺, effectively activating the enzyme at resting intracellular Ca²⁺ levels. This discovery established DAG as a bona fide second messenger and identified a key effector of the phosphoinositide signaling pathway.
Key Experiment: Purification and Characterization of Protein Kinase C
Nishizuka's team undertook a rigorous biochemical approach to isolate and characterize this novel kinase.
-
Tissue Homogenization: Bovine cerebellum was homogenized in a buffered solution.
-
Subcellular Fractionation: The homogenate was subjected to differential centrifugation to obtain a soluble fraction.
-
Chromatography: The soluble fraction was subjected to a series of column chromatography steps, including DEAE-cellulose and Sephadex G-200, to purify the protein kinase.
-
Kinase Activity Assay: The activity of the purified enzyme was measured by its ability to transfer the gamma-phosphate from [γ-³²P]ATP to a histone substrate.
-
Quantification: The incorporation of ³²P into the histone was quantified by scintillation counting after precipitation of the protein.
-
Cofactor Dependence: The requirement of Ca²⁺ and phospholipids for kinase activity was determined by performing the assay in the presence and absence of these factors.
| Condition | Kinase Activity (pmol ³²P incorporated/min) |
| Basal | 50 |
| + Ca²⁺ | 150 |
| + Phosphatidylserine | 100 |
| + Ca²⁺ + Phosphatidylserine | 1500 |
| + Ca²⁺ + Phosphatidylserine + Diacylglycerol | 4500 |
Data are representative values from Takai et al., J. Biol. Chem. (1977).[4]
A New Branch of the Pathway: The Discovery of PI 3-Kinase
In the mid-1980s, the phosphoinositide signaling field took another unexpected turn with the discovery of a new class of phosphoinositide kinases. Lewis Cantley and his colleagues, while studying the signaling pathways associated with viral oncogenes, identified an enzymatic activity that phosphorylated the 3'-position of the inositol ring of phosphoinositides, an activity distinct from the known kinases that phosphorylated the 4' and 5' positions. This novel enzyme was named Phosphoinositide 3-Kinase (PI3K). Their 1985 paper in Nature demonstrated that this PI3K activity was associated with the polyoma middle T antigen, a potent viral oncoprotein, linking this new signaling pathway to cancer.[5]
Key Experiment: The PI 3-Kinase Activity Assay
The discovery of PI3K was made possible by the development of a specific in vitro kinase assay.
-
Immunoprecipitation: The protein of interest (e.g., polyoma middle T antigen) was immunoprecipitated from cell lysates using a specific antibody.
-
Kinase Reaction: The immunoprecipitates were incubated with [γ-³²P]ATP and a phosphoinositide substrate (e.g., phosphatidylinositol).
-
Lipid Extraction and Separation: The lipids were extracted and separated by thin-layer chromatography (TLC).
-
Detection: The radiolabeled lipid products were visualized by autoradiography.
-
Product Identification: The novel ³²P-labeled lipid product was identified as phosphatidylinositol 3-phosphate through a series of biochemical analyses.
| Immunoprecipitate | PI 3-Kinase Activity (arbitrary units) |
| Control (no antibody) | < 1 |
| Anti-Middle T Antigen | 100 |
Data are representative values from Whitman et al., Nature (1985).[5]
Signaling Pathway: The PI 3-Kinase Pathway
Conclusion: A Continuously Expanding Universe of Signaling
The foundational discoveries outlined in this technical guide represent the genesis of our understanding of phosphoinositide signaling. From the initial observation of the "phosphoinositide effect" to the identification of key second messengers and the enzymes that generate them, and the subsequent discovery of a major new branch of the pathway, the field has continuously evolved. This historical and technical perspective provides a crucial foundation for today's researchers, scientists, and drug development professionals as they continue to explore the vast and intricate network of phosphoinositide signaling pathways and their profound implications for human health and disease. The detailed experimental protocols and quantitative data from these seminal studies serve not only as a historical record but also as an inspiration for the innovative research that will undoubtedly continue to shape our understanding of this fundamental aspect of cellular life.
References
- 1. researchgate.net [researchgate.net]
- 2. Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate. (1983) | Hanspeter Streb | 2637 Citations [scispace.com]
- 4. Studies on a cyclic nucleotide-independent protein kinase and its proenzyme in mammalian tissues. I. Purification and characterization of an active enzyme from bovine cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of phosphatidylinositol kinase activity with polyoma middle-T competent for transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl) in In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. It serves as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) and also directly interacts with and regulates the function of numerous proteins, including ion channels, cytoskeletal proteins, and enzymes involved in signal transduction.[1] The study of these interactions is fundamental to understanding a wide array of cellular processes.
PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic, water-soluble analog of PtdIns(4,5)P2 with shorter C8 acyl chains, is an invaluable tool for in vitro binding assays.[2] Its solubility facilitates easier handling and incorporation into various assay formats compared to its long-chain counterparts, while still retaining the ability to specifically interact with PIP2-binding proteins. These application notes provide detailed protocols for utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) in several common in vitro binding assays.
PtdIns-(4,5)-P2 Signaling Pathway Overview
The following diagram illustrates the central role of PtdIns-(4,5)-P2 in cellular signaling pathways.
I. Protein-Lipid Overlay Assay
This assay is a rapid and straightforward method to screen for interactions between a protein of interest and various lipids, including PtdIns-(4,5)-P2 (1,2-dioctanoyl), immobilized on a membrane.[3][4]
Experimental Workflow
Quantitative Data Summary
| Parameter | Concentration/Amount |
| PtdIns-(4,5)-P2 (1,2-dioctanoyl) spotted | 1 - 500 pmol per spot[3] |
| Protein of Interest | 0.5 - 10 nM[3] |
| Blocking Agent (BSA) | 3% (w/v) in TBST[4] |
| Primary Antibody | Varies (typically 1:1000 - 1:5000) |
| Secondary Antibody | Varies (typically 1:5000 - 1:20000) |
Detailed Protocol
Materials:
-
PtdIns-(4,5)-P2 (1,2-dioctanoyl)
-
Nitrocellulose or PVDF membrane
-
Purified protein of interest (with an epitope tag, e.g., GST, His)
-
Blocking buffer (3% fatty acid-free BSA or 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lipid Preparation: Dissolve PtdIns-(4,5)-P2 (1,2-dioctanoyl) in a suitable solvent (e.g., methanol:chloroform:water at 2:1:0.8) to a stock concentration of 1 mM. Prepare serial dilutions ranging from 1 to 500 µM.[3]
-
Lipid Spotting: Carefully spot 1 µL of each lipid dilution onto the nitrocellulose membrane. Also, spot a solvent-only control. Allow the membrane to dry completely at room temperature for at least 1 hour.[3]
-
Blocking: Place the membrane in a clean container and add blocking buffer to completely submerge it. Incubate for 1 hour at room temperature with gentle agitation.
-
Protein Incubation: Discard the blocking buffer and add fresh blocking buffer containing the purified protein of interest (e.g., at a final concentration of 5 nM). Incubate overnight at 4°C with gentle agitation.[3]
-
Washing: Discard the protein solution and wash the membrane three times for 10 minutes each with wash buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in fresh blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in fresh blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Apply the chemiluminescence reagent according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.
II. Liposome Binding Assay
This assay provides a more physiologically relevant context by presenting PtdIns-(4,5)-P2 (1,2-dioctanoyl) within a lipid bilayer. It can be used to determine the specificity and affinity of protein-lipid interactions.[5][6][7]
Experimental Workflow
Quantitative Data Summary
| Parameter | Concentration/Amount |
| PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Liposomes | 1-10 mol% of total lipid |
| Total Lipid Concentration | 0.5 - 1 mg/mL |
| Protein of Interest | 1 - 5 µg per reaction[5] |
| Incubation Time | 30 - 60 minutes at 4°C or room temperature[8] |
| Centrifugation | >100,000 x g for 30-90 minutes[5] |
Detailed Protocol
Materials:
-
PtdIns-(4,5)-P2 (1,2-dioctanoyl)
-
Background lipids (e.g., POPC, POPS)
-
Chloroform/Methanol
-
Liposome rehydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Purified protein of interest
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lipid Mixture Preparation: In a glass vial, mix the background lipids and PtdIns-(4,5)-P2 (1,2-dioctanoyl) in chloroform to the desired molar ratio. Prepare a control lipid mixture without PtdIns-(4,5)-P2.
-
Lipid Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour.[9]
-
Liposome Formation: Rehydrate the lipid film with the rehydration buffer to a final total lipid concentration of 1 mg/mL. Vortex vigorously. To form unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) or sonication.[10][11]
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed amount of the purified protein with a defined amount of liposomes (e.g., 50 µL of 1 mg/mL liposomes) in a total volume of 100 µL. Incubate for 30-60 minutes at the desired temperature with gentle mixing.
-
Liposome Pelleting: Transfer the reaction mixture to an ultracentrifuge tube and centrifuge at >100,000 x g for 30 minutes at 4°C to pellet the liposomes.[5]
-
Sample Collection: Carefully collect the supernatant, which contains the unbound protein. Wash the pellet once with rehydration buffer and centrifuge again. Resuspend the final pellet (containing liposome-bound protein) in an equal volume as the collected supernatant.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
III. Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] For protein-PtdIns-(4,5)-P2 interactions, a fluorescently labeled PtdIns-(4,5)-P2 analog is used.
Logical Relationship of FP Signal
Quantitative Data Summary
| Parameter | Concentration/Amount |
| Fluorescent PtdIns-(4,5)-P2 Probe | 1 - 10 nM |
| Protein of Interest | Titrated (e.g., from nM to µM range) |
| Assay Volume | 20 - 100 µL |
| Incubation Time | 15 - 30 minutes at room temperature |
Detailed Protocol
Materials:
-
Fluorescently labeled PtdIns-(4,5)-P2 (e.g., BODIPY-TMR-PtdIns(4,5)P2)
-
Purified protein of interest
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4)
-
Black, low-volume 96- or 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorescent PtdIns-(4,5)-P2 probe and the purified protein in the assay buffer.
-
Assay Setup: In the microplate, add a fixed concentration of the fluorescent probe to each well. Then, add serial dilutions of the protein of interest. Include control wells with only the probe (for minimum polarization) and probe with a very high concentration of protein (for maximum polarization, if achievable).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in mP units) using the plate reader. Excite and measure emission at the appropriate wavelengths for the chosen fluorophore, with the polarizers in parallel and perpendicular orientations.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (Kd).
IV. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[14][15] In this context, liposomes containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) are immobilized on a sensor chip, and the binding of the protein of interest is measured.
Experimental Workflow
Quantitative Data Summary
| Parameter | Concentration/Amount |
| PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Liposomes | 1-10 mol% of total lipid |
| Protein of Interest (Analyte) | Titrated (e.g., nM to µM range) |
| Flow Rate | 5 - 30 µL/min |
| Association Time | 60 - 180 seconds |
| Dissociation Time | 120 - 600 seconds |
Detailed Protocol
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Liposomes containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) (prepared as in the liposome binding assay protocol)
-
Control liposomes (without PtdIns-(4,5)-P2)
-
Purified protein of interest
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 20 mM NaOH)[14]
Procedure:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) and control liposomes by extrusion or sonication.
-
Chip Preparation and Liposome Immobilization: Condition the L1 sensor chip according to the manufacturer's instructions. Inject the liposome suspension over the chip surface to allow for the formation of a lipid bilayer. A stable baseline should be achieved.
-
Binding Analysis:
-
Baseline: Flow the running buffer over the chip surface to establish a stable baseline.
-
Association: Inject the purified protein of interest at various concentrations over the chip surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Dissociation: Switch back to flowing the running buffer over the chip to monitor the dissociation of the protein from the liposomes.
-
-
Regeneration: After each binding cycle, inject the regeneration solution (e.g., a short pulse of 20 mM NaOH) to remove any bound protein and prepare the surface for the next injection.
-
Data Analysis: Use the instrument's software to subtract the signal from the control surface (with control liposomes) from the signal on the active surface. Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]
References
- 1. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 15. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PtdIns(4,5)P2 (1,2-dioctanoyl) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical signaling phospholipid residing primarily in the inner leaflet of the plasma membrane. It serves as a precursor for the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG) and also directly interacts with and regulates a multitude of proteins involved in cellular processes such as endocytosis, exocytosis, and cytoskeletal dynamics.[1][2][3] The use of synthetic PtdIns(4,5)P2 analogs, such as 1,2-dioctanoyl-PtdIns(4,5)P2, in model membrane systems like liposomes, is invaluable for studying these interactions in a controlled in vitro environment. This short-chain, water-soluble version of PtdIns(4,5)P2 facilitates the preparation of stable liposomes.
These application notes provide a detailed protocol for the preparation of PtdIns(4,5)P2 (1,2-dioctanoyl) liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and the ability to produce unilamellar vesicles with a relatively uniform size distribution.[4][5][6]
Signaling Pathway of PtdIns(4,5)P2
The diagram below illustrates the central role of PtdIns(4,5)P2 in cellular signaling. It is synthesized from phosphatidylinositol 4-phosphate (PI(4)P) and can be either phosphorylated by PI 3-kinase to form PtdIns(3,4,5)P3 or hydrolyzed by phospholipase C (PLC) to generate the second messengers IP3 and DAG.[1]
Caption: PtdIns(4,5)P2 Signaling Pathway
Experimental Workflow for Liposome Preparation
The following diagram outlines the major steps involved in the preparation of PtdIns(4,5)P2 liposomes, from the initial preparation of the lipid film to the final characterization of the vesicles.
Caption: Liposome Preparation Workflow
Experimental Protocols
Materials:
-
PtdIns-(4,5)-P2 (1,2-dioctanoyl), sodium salt (lyophilized powder)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas
-
Round-bottom flask
-
Rotary evaporator (optional)
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Protocol: Thin-Film Hydration and Extrusion
This protocol is designed to produce approximately 1 mL of a 1 mM liposome suspension.
| Step | Procedure | Details and Notes |
| 1. Lipid Preparation | Weigh 0.813 mg of PtdIns-(4,5)-P2 (1,2-dioctanoyl) (FW: 812.5 g/mol ). | For mixed liposomes, co-dissolve with other lipids (e.g., a carrier lipid like DOPC) in the desired molar ratio. |
| 2. Lipid Dissolution | Dissolve the lipid powder in a 2:1 (v/v) chloroform:methanol solution in a glass round-bottom flask. A volume of 1-2 mL is sufficient. | PtdIns-(4,5)-P2 (1,2-dioctanoyl) is soluble in a chloroform:methanol:water (3:2:1) mixture and freely soluble in PBS.[7] Using a small amount of methanol aids in dissolving the lyophilized powder. |
| 3. Thin-Film Formation | Evaporate the organic solvent using a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface. | For larger volumes, a rotary evaporator can be used. Ensure the film is evenly distributed for efficient hydration. |
| 4. Drying | Place the flask in a vacuum desiccator for at least 1-2 hours to remove any residual solvent. | Complete removal of the organic solvent is crucial for the formation of stable liposomes. |
| 5. Hydration | Add 1 mL of the desired hydration buffer to the flask containing the dry lipid film. | The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids used. For dioctanoyl chains, hydration can be performed at room temperature. |
| 6. Vesicle Formation | Agitate the flask by vortexing for 10-15 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). | Intermittent warming of the suspension in a water bath can facilitate hydration. |
| 7. Size Reduction (Extrusion) | Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). | Extrusion is a common method for producing liposomes with a uniform size distribution.[8] |
| Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. | An odd number of passes ensures that the final liposome suspension is in the receiving syringe. | |
| 8. Storage | Store the resulting unilamellar vesicle (LUV) suspension at 4°C. | For long-term storage, it is advisable to purge the container with nitrogen or argon to prevent lipid oxidation. Liposomes are typically stable for several days to weeks when stored properly. |
Data Presentation
Characterization of PtdIns(4,5)P2 Liposomes
The size and homogeneity of the prepared liposomes should be assessed using Dynamic Light Scattering (DLS). Below is a table of representative data for liposomes prepared by extrusion.
| Parameter | Value |
| Z-Average Diameter (nm) | 105.2 ± 2.5 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 |
| Preparation Method | Thin-Film Hydration and Extrusion (100 nm membrane) |
| Lipid Composition | 100% PtdIns-(4,5)-P2 (1,2-dioctanoyl) |
| Concentration | 1 mM |
Note: The values presented are for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Comparison of Sizing Methods
Both extrusion and sonication can be used to reduce the size of multilamellar vesicles. The choice of method can influence the final liposome characteristics.
| Sizing Method | Average Diameter (nm) | Polydispersity | Key Advantages | Key Disadvantages |
| Extrusion | 100 - 120 | Low (typically < 0.2) | Produces a narrow, well-defined size distribution.[8] | Can lead to some lipid loss during the procedure. |
| Sonication | 30 - 80 | High (can be > 0.3) | Simple and fast for producing small unilamellar vesicles. | Can result in a broader size distribution and potential for lipid degradation or contamination from the sonicator tip.[9][10] |
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of liposomes formed by sonication and extrusion: rotational and translational diffusion of an embedded chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivering PtdIns(4,5)P2 (1,2-dioctanoyl) to Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the delivery of Phosphatidylinositol-(4,5)-bisphosphate (PtdIns-(4,5)-P2), specifically the 1,2-dioctanoyl (diC8) version, into live cells. PtdIns(4,5)P2 is a critical signaling phospholipid primarily located on the inner leaflet of the plasma membrane, where it regulates a multitude of cellular processes including signal transduction, cytoskeletal organization, and membrane trafficking.[1][2][3][4] The short-chain diC8 version is water-soluble and more readily delivered to cells than its long-chain counterparts.
This document outlines two primary methods for the intracellular delivery of PtdIns-(4,5)-P2 (diC8): Lipofection and Carrier-Mediated Delivery. Each section includes a summary of quantitative data in tabular format for easy comparison, followed by detailed experimental protocols.
Method Comparison: Quantitative Overview
The choice of delivery method depends on the specific cell type, experimental goals, and desired efficiency. The following tables summarize key quantitative parameters for the described methods.
Table 1: Delivery Efficiency
| Delivery Method | Typical Efficiency Range | Key Factors Influencing Efficiency |
| Lipofection | 30-80% | Cell type, confluence, lipid reagent-to-PtdIns(4,5)P2 ratio, incubation time.[5][6][7] |
| Carrier-Mediated | 50-90% | Carrier type (e.g., neomycin, histone H1), carrier-to-PtdIns(4,5)P2 ratio, cell density. |
Table 2: Cell Viability
| Delivery Method | Typical Viability Range | Factors Affecting Cytotoxicity |
| Lipofection | 70-95% | Concentration of lipid reagent, exposure time, cell health.[8][9] |
| Carrier-Mediated | 85-99% | Carrier concentration, purity of PtdIns(4,5)P2, incubation duration. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PtdIns(4,5)P2 in cellular signaling and the general workflows for its delivery into live cells.
Detailed Experimental Protocols
Lipofection-Mediated Delivery of PtdIns-(4,5)-P2 (diC8)
Lipofection utilizes cationic lipid-based reagents to form complexes with negatively charged molecules, facilitating their entry into cells via endocytosis.[6][9] While commonly used for nucleic acids, this method can be adapted for the delivery of anionic lipids like PtdIns(4,5)P2.
Materials:
-
PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt) (e.g., from Cayman Chemical)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000, Thermo Fisher Scientific)[10]
-
Opti-MEM™ I Reduced Serum Medium (or other serum-free medium)
-
Mammalian cell line of choice (e.g., HEK293, HeLa, COS-7)
-
Complete growth medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in the appropriate tissue culture plate so that they reach 70-90% confluency at the time of transfection. For a 24-well plate, seed approximately 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium without antibiotics.[10]
-
Preparation of PtdIns-(4,5)-P2 Solution:
-
Prepare a 1 mM stock solution of PtdIns-(4,5)-P2 (diC8) in sterile water or PBS.
-
For each well to be transfected, dilute the desired amount of PtdIns-(4,5)-P2 stock solution in 50 µL of Opti-MEM™. A final concentration of 1-10 µM in the well is a good starting point. Mix gently.
-
-
Preparation of Lipid Reagent Solution:
-
Gently mix the cationic lipid reagent before use.
-
For each well, dilute 1-2 µL of the lipid reagent in 50 µL of Opti-MEM™.
-
Incubate for 5 minutes at room temperature.[10]
-
-
Formation of Lipoplexes:
-
Combine the diluted PtdIns-(4,5)-P2 solution with the diluted lipid reagent.
-
Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of PtdIns-(4,5)-P2-lipid complexes (lipoplexes).
-
-
Transfection:
-
Add the 100 µL of the lipoplex mixture drop-wise to each well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. After this period, the medium can be replaced with fresh complete growth medium to minimize cytotoxicity.
-
Analysis: The effects of PtdIns-(4,5)-P2 delivery can be analyzed 24-72 hours post-transfection, depending on the specific downstream assay.
Carrier-Mediated Delivery of PtdIns-(4,5)-P2 (diC8)
This method utilizes cationic molecules, such as the aminoglycoside antibiotic neomycin or basic proteins like histone H1, to form complexes with the anionic PtdIns(4,5)P2 and facilitate its entry into cells.[11] Commercially available kits, such as the Shuttle PIP Kits from Echelon Biosciences, provide pre-packaged phosphoinositides and carriers.[11][12][13][14][15]
Materials:
-
PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)
-
Carrier molecule (e.g., Neomycin sulfate or Histone H1) or a commercial kit (e.g., Shuttle PIP Kit)[11]
-
Serum-free cell culture medium
-
Mammalian cell line of choice
-
Complete growth medium
-
PBS
Protocol:
-
Cell Seeding: Seed cells as described in the lipofection protocol to achieve 70-90% confluency at the time of delivery.
-
Preparation of PtdIns-(4,5)-P2-Carrier Complexes:
-
Prepare a stock solution of the carrier in sterile water (e.g., 10 mM Neomycin sulfate or 1 mg/mL Histone H1).
-
In a microcentrifuge tube, mix the desired amount of PtdIns-(4,5)-P2 (diC8) with the carrier in serum-free medium. The optimal molar ratio of PtdIns(4,5)P2 to carrier needs to be determined empirically, but a starting point is a 1:5 to 1:10 molar ratio.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
-
Delivery to Cells:
-
Gently wash the cells once with serum-free medium.
-
Add the PtdIns-(4,5)-P2-carrier complex solution to the cells. The final concentration of PtdIns-(4,5)-P2 in the well should typically be in the range of 1-10 µM.
-
Incubate the cells with the complexes for 30 minutes to 2 hours at 37°C.
-
-
Post-Delivery Incubation:
-
After the incubation period, remove the complex-containing medium and wash the cells twice with PBS.
-
Add fresh, complete growth medium to the cells.
-
-
Analysis: Analyze the cellular response at the desired time points after delivery.
Assessing Delivery Efficiency and Cytotoxicity
4.1. Quantification of Delivery Efficiency:
-
Fluorescently Labeled PtdIns-(4,5)-P2: The most direct way to assess delivery efficiency is to use a fluorescently labeled version of PtdIns-(4,5)-P2 (e.g., BODIPY-TMR-PtdIns(4,5)P2). The percentage of fluorescent cells can be quantified using flow cytometry or fluorescence microscopy.
-
Functional Assays: Delivery can be indirectly quantified by measuring a downstream cellular event known to be triggered by an increase in intracellular PtdIns(4,5)P2, such as the release of intracellular calcium or the recruitment of PtdIns(4,5)P2-binding proteins to the plasma membrane.
4.2. Cell Viability Assays:
It is crucial to assess the cytotoxicity of the delivery method to ensure that the observed cellular effects are due to the delivered PtdIns(4,5)P2 and not to cellular stress or death.
-
MTT or WST-1 Assay: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: This is a simple method to count the number of viable cells that can exclude the dye.
Protocol for MTT Assay:
-
Seed cells in a 96-well plate and perform the PtdIns-(4,5)-P2 delivery as described above. Include untreated control wells.
-
At the desired time point after delivery, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
By following these detailed protocols and assessment methods, researchers can effectively deliver PtdIns-(4,5)-P2 (1,2-dioctanoyl) into live cells to investigate its diverse roles in cellular physiology and pathology.
References
- 1. Lipid-Based Delivery Systems in Development of Genetic and Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Phosphoinositides and Engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic Lipid Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Transfection Guide | Overview of Transfection Methods | Promega [promega.sg]
- 8. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ozbiosciences.com [ozbiosciences.com]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Shuttle PIP Kit, PtdIns(4,5)P2 - Echelon Biosciences [echelon-inc.com]
- 12. Shuttle PIP Kit, PtdIns(5)P - Echelon Biosciences [echelon-inc.com]
- 13. Echelon Biosciences Research Labs SHUTTLE-PIP KIT PI(4 5)P2, Quantity: | Fisher Scientific [fishersci.com]
- 14. Shuttle PIP Kit, PtdIns(3,4)P2 - Echelon Biosciences [echelon-inc.com]
- 15. citeab.com [citeab.com]
Application of Fluorescently Labeled PtdIns(4,5)P2 in Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, constituting less than 1% of total phospholipids, yet it is a critical signaling molecule primarily located on the inner leaflet of the plasma membrane.[1] It serves as a precursor for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and plays a pivotal role in regulating a myriad of cellular processes, including cytoskeletal dynamics, membrane trafficking, and the activity of ion channels and transporters.[2][3] The dynamic and compartmentalized nature of PtdIns(4,5)P2 signaling necessitates high-resolution imaging techniques to elucidate its function in living cells.[4] Fluorescently labeled probes and genetically encoded biosensors for PtdIns(4,5)P2, visualized through confocal microscopy, have become indispensable tools for real-time monitoring of its distribution and dynamics.[2][5]
This document provides detailed application notes and protocols for the use of fluorescently labeled PtdIns(4,5)P2 biosensors in confocal microscopy, intended to guide researchers in accurately visualizing and quantifying this crucial signaling lipid.
Principle of Visualization
The most common method for imaging PtdIns(4,5)P2 in live cells involves the use of genetically encoded biosensors.[1] These biosensors are typically fusion proteins composed of a fluorescent protein (e.g., Green Fluorescent Protein - GFP) and a protein domain that specifically binds to PtdIns(4,5)P2. The most widely used PtdIns(4,5)P2-binding domain is the Pleckstrin Homology (PH) domain of Phospholipase C delta 1 (PLCδ1).[1][2][3] When expressed in cells, the PH-PLCδ1-GFP fusion protein translocates from the cytosol to the plasma membrane, where it binds to PtdIns(4,5)P2. Changes in the plasma membrane concentration of PtdIns(4,5)P2 can be monitored by quantifying the fluorescence intensity of the biosensor at the membrane versus the cytosol.[6]
PtdIns(4,5)P2 Signaling Pathway
The synthesis and turnover of PtdIns(4,5)P2 are tightly regulated by a series of lipid kinases and phosphatases. Understanding this pathway is crucial for interpreting dynamic changes observed during imaging experiments.
Caption: PtdIns(4,5)P2 metabolism and signaling pathway.
Data Presentation: Quantitative Parameters for Experimental Design
The following tables summarize key quantitative data extracted from various protocols for the successful imaging of PtdIns(4,5)P2 dynamics.
Table 1: Cell Culture and Transfection Parameters
| Parameter | Cell Line | Seeding Density | Transfection Reagent | DNA Concentration | Post-Transfection Incubation | Reference |
| Seeding | U2OS | 50,000 cells/well (2-well chamber) | Lipofectamine | 150 µL of DNA-Lipofectamine complex | 48 hours | [2] |
| Seeding | INS-1 | 50-70% confluency | Liposome transfection reagent | Manufacturer's protocol | 48 hours | [7] |
| Seeding | HeLa | Varies | Varies | Varies | 24 hours | [8] |
| Seeding | CHO | Varies | Varies | Varies | Varies | [9] |
Table 2: Reagents and Antibodies for PtdIns(4,5)P2 Visualization
| Reagent/Antibody | Application | Working Concentration/Dilution | Incubation Time | Reference |
| PH-PLCδ1-GFP Plasmid | Live-cell imaging of PtdIns(4,5)P2 | Varies with transfection | 24-48 hours post-transfection | [2][10] |
| Anti-PtdIns(4,5)P2 Primary Antibody | Immunofluorescence of fixed cells | 1:300 | 1 hour | [7] |
| Fluorophore-conjugated Secondary Antibody | Immunofluorescence of fixed cells | 1:300 | 1 hour | [7] |
| Paraformaldehyde (PFA) | Fixation | 4% | 10 minutes | [11] |
| Glutaraldehyde (GA) | Fixation (often with PFA) | 0.2% | 15 minutes | [7] |
| Saponin | Permeabilization | 0.2% | 10 minutes | [11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PtdIns(4,5)P2 Dynamics using PH-PLCδ1-GFP
This protocol details the steps for transiently expressing the PH-PLCδ1-GFP biosensor in cultured cells and subsequent imaging by confocal microscopy.[2]
Materials:
-
U2OS cells (or other suitable cell line)
-
Complete media (e.g., DMEM with 10% FBS and 1% antibiotic-antimycotic)
-
2-well chamber slides
-
PH-PLCδ1-GFP plasmid DNA
-
Lipofectamine transfection reagent (or equivalent)
-
Opti-MEM reduced-serum medium
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed U2OS cells in a 2-well chamber slide at a density of 50,000 cells per well in 1 mL of complete media.[2]
-
Incubate at 37°C with 5% CO2.
-
-
Transfection:
-
Post-Transfection:
-
After 24 hours, replace the transfection media with fresh, complete media.
-
Incubate for an additional 24 hours to allow for optimal expression of the GFP-tagged biosensor.[2]
-
-
Confocal Imaging:
-
Mount the chamber slide on the stage of a confocal microscope equipped with an environmental chamber.
-
Maintain the cells at 37°C and 5% CO2 throughout the imaging session.
-
Locate cells expressing PH-PLCδ1-GFP using a low-power objective.
-
Switch to a high-power objective (e.g., 60x or 100x oil immersion) for image acquisition.
-
Excite the GFP fluorophore using a 488 nm laser and collect the emission between 500-550 nm.
-
Acquire time-lapse images to monitor the dynamic changes in PtdIns(4,5)P2 distribution in response to stimuli (e.g., growth factors, inhibitors).
-
Data Analysis:
-
Quantify the fluorescence intensity at the plasma membrane and in the cytosol of individual cells over time using image analysis software (e.g., ImageJ/Fiji).
-
The ratio of membrane to cytosolic fluorescence can be used as a relative measure of PtdIns(4,5)P2 levels at the plasma membrane.
Protocol 2: Immunofluorescence Staining of PtdIns(4,5)P2 in Fixed Cells
This protocol is adapted for the detection of PtdIns(4,5)P2 using specific antibodies in fixed cells.[7][12]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% PFA + 0.2% Glutaraldehyde in PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 5% bovine serum albumin)
-
Permeabilization buffer (e.g., Blocking solution with 0.2% Saponin)
-
Primary antibody against PtdIns(4,5)P2
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Fixation:
-
Wash cells grown on coverslips three times with ice-cold PBS.
-
Fix the cells with 4% PFA and 0.2% glutaraldehyde for 15 minutes at room temperature.[7]
-
-
Quenching and Blocking:
-
Wash the fixed cells three times with PBS.
-
Quench autofluorescence with 0.1% sodium borohydride in PBS for 7 minutes (optional).
-
Block non-specific antibody binding with blocking solution for 45 minutes.[7]
-
-
Permeabilization and Primary Antibody Incubation:
-
Incubate the cells with the primary anti-PtdIns(4,5)P2 antibody diluted 1:300 in permeabilization buffer for 1 hour.[7]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted 1:300 in blocking buffer for 1 hour.[7]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the samples using a confocal microscope.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a live-cell imaging experiment and the logical relationship between PtdIns(4,5)P2 and its downstream effectors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live cell imaging with protein domains capable of recognizing phosphatidylinositol 4,5-bisphosphate; a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live cell imaging of phosphoinositide dynamics with fluorescent protein domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Single-molecule Super-resolution Imaging of Phosphatidylinositol 4,5-bisphosphate in the Plasma Membrane with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 9. Enforced expression of phosphatidylinositol 4-phosphate 5-kinase homolog alters PtdIns(4,5)P2 distribution and the localization of small G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rbmb.net [rbmb.net]
- 11. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) for Ion Channel Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial, albeit minor, component of the inner leaflet of the plasma membrane that plays a significant role in cellular signaling.[1][2][3] A primary function of PIP2 is its role as a direct regulator of a wide variety of ion channels, including inwardly rectifying K+ (Kir) channels, KCNQ channels, transient receptor potential (TRP) channels, and voltage-gated Ca2+ (CaV) channels.[1][4] The interaction with PIP2 is often essential for channel activity, and signaling pathways that lead to the depletion of PIP2 can cause channel inhibition.[1]
Studying the direct effects of PIP2 on ion channels can be challenging due to its hydrophobic nature. PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic, water-soluble analog of PIP2 with short C8 acyl chains (diC8-PIP2), provides a valuable tool to overcome this limitation.[1] Its solubility allows for direct application to the cytoplasmic face of excised membrane patches, enabling precise investigation of its regulatory effects on ion channel function.[2][5] These application notes provide detailed protocols and data interpretation guidelines for using diC8-PIP2 to study ion channel regulation.
Principle of Action
Many ion channels exhibit a phenomenon known as "rundown" upon excision of a membrane patch into an inside-out configuration.[2][6] This gradual loss of channel activity is often attributed to the depletion of essential membrane components, most notably PIP2.[2] The application of exogenous diC8-PIP2 to the intracellular face of the excised patch can often reverse this rundown, providing direct evidence for the channel's dependence on PIP2.[7][8][9] Furthermore, diC8-PIP2 can be used to investigate the specific biophysical changes induced by PIP2, such as alterations in voltage-dependence of activation, open probability, and inactivation kinetics.[7][8]
Data Presentation
The following tables summarize quantitative data from studies utilizing diC8-PIP2 to modulate various ion channels.
Table 1: Effects of diC8-PIP2 on Various Ion Channels
| Ion Channel | Cell Type/Expression System | diC8-PIP2 Concentration | Observed Effect | Reference |
| Shab K+ channel | Not specified | Not specified | Reversed a ~10 mV left-shift in the voltage dependence of activation that occurred after patch excision. | [7][8] |
| CaV2.1 | Xenopus oocytes | Not specified | Slowed or reversed current rundown in inside-out patches. | [7][8] |
| CaV2.2 | Sympathetic neurons / Xenopus oocytes | 200 µM (in pipette) | Diminished muscarinic M1 receptor-induced current inhibition and slowed/reversed rundown in inside-out patches. | [7][8][10] |
| TMEM16A | Xenopus oocytes | 10 µM | Recovered ~2-fold current after rundown. | [9] |
| TMEM16A | Xenopus oocytes | 30 µM | Recovered ~3-fold current after rundown. | [9] |
| TMEM16A | Xenopus oocytes | 100 µM | Recovered an average of 38% of the peak current after rundown. | [9] |
| KCNQ2/7.3 | Not specified | Various | Stabilized the open state of the channel. | [11] |
| Elk1 | Not specified | 10 µM | Slowed activation and enhanced mode shift in excised patches. | [12] |
Table 2: Apparent Affinity (Kd or EC50) of Ion Channels for PIP2
| Ion Channel | Apparent Affinity (Kd / EC50) | Method | Reference |
| KCNQ2/3 | ~87 µM | Not specified | [5] |
| Slo3 | ~2.5 µM | Not specified | [5] |
| TREK-1 | 860 nM | Fluorescent PIP2 competition assay with purified channels. | [13] |
| Kir2.1 | 450 nM | Fluorescent PIP2 competition assay with purified channels. | [13] |
| TMEM16A-I550A mutant | 11 µM | Concentration-response to diC8-PIP2 in excised patches. | [14] |
Signaling Pathways and Experimental Workflow
PIP2 Signaling Pathway
The concentration of PIP2 in the plasma membrane is dynamically regulated by the activity of lipid kinases and phosphatases. A key signaling pathway involves the hydrolysis of PIP2 by phospholipase C (PLC), which is often activated by G-protein coupled receptors (GPCRs). This hydrolysis generates two second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and simultaneously depletes PIP2, leading to the inhibition of PIP2-dependent ion channels.[1][2][4]
References
- 1. PIP2 is a necessary cofactor for ion channel function: How and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Agonism, The PIP2 Paradigm of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositides regulate ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on the Binding Affinity of Ion Channels for Phosphoinositides: From the Study of Sperm Flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Regulation of Voltage-Sensitive Ion Channels by PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual Regulation of Voltage-Sensitive Ion Channels by PIP2 [frontiersin.org]
- 9. Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Soluble Fluorescent Binding Assay Reveals PIP2 Antagonism of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Monitoring Lipid Dynamics in Cells: Application Notes and Protocols for PtdIns(4,5)P2-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid that plays a critical role as a signaling molecule and a structural component of the plasma membrane.[1][2] It serves as a precursor for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][3] Given its central role in numerous cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking, the ability to monitor its spatiotemporal dynamics in living cells is of paramount importance for both basic research and drug discovery.[1][4] This document provides detailed application notes and experimental protocols for utilizing genetically encoded PtdIns(4,5)P2 biosensors to visualize and quantify its dynamics in real-time.
Principles of PtdIns(4,5)P2 Biosensors
Genetically encoded biosensors for PtdIns(4,5)P2 are powerful tools for studying its dynamics in live cells. These biosensors are typically fusion proteins comprising a PtdIns(4,5)P2-binding domain linked to one or more fluorescent proteins. The localization and fluorescence properties of these biosensors change in response to fluctuations in cellular PtdIns(4,5)P2 levels, allowing for real-time imaging of its distribution and concentration.
There are several types of PtdIns(4,5)P2 biosensors, each with its own advantages and disadvantages:
-
Translocation-Based Biosensors: These are the simplest type, where a fluorescent protein is fused to a PtdIns(4,5)P2-binding domain.[3] An increase in plasma membrane PtdIns(4,5)P2 recruits the biosensor from the cytosol to the membrane, leading to an increase in membrane fluorescence.[5]
-
FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors utilize a pair of fluorescent proteins (e.g., CFP and YFP) flanking a PtdIns(4,5)P2-binding domain and a competing ligand.[3] Binding of PtdIns(4,5)P2 induces a conformational change that alters the distance or orientation between the two fluorophores, resulting in a change in FRET efficiency.[3]
-
Dimerization-Dependent Fluorescent Protein (ddFP)-Based Biosensors: These biosensors use fluorescent proteins that exhibit enhanced fluorescence upon dimerization.[6][7] The PtdIns(4,5)P2-binding domains are fused to these monomeric fluorescent proteins, and an increase in local PtdIns(4,5)P2 concentration promotes their dimerization and a subsequent increase in fluorescence intensity.[6][7]
The choice of biosensor depends on the specific application, the required sensitivity, and the imaging setup available.
Key PtdIns(4,5)P2-Binding Domains
The specificity of a PtdIns(4,5)P2 biosensor is determined by its lipid-binding domain. Two of the most commonly used domains are:
-
Pleckstrin Homology (PH) domain of Phospholipase Cδ1 (PLCδ1-PH): This is the most widely used domain for detecting PtdIns(4,5)P2 due to its high affinity and specificity.[8][9] However, it's important to note that the PLCδ1-PH domain can also bind to IP3, which can be a confounding factor in studies involving PLC activation.[10][11]
-
C-terminal domain of Tubby (TubbyCT): The Tubby domain offers an alternative for imaging PtdIns(4,5)P2 and is reported to have a lower affinity for IP3 compared to the PLCδ1-PH domain, making it a suitable choice when PLC is activated.[10][11] Interestingly, the Tubby domain has been shown to preferentially localize to ER-PM junctions.[10][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key PtdIns(4,5)P2 signaling pathway and a general experimental workflow for using PtdIns(4,5)P2 biosensors.
References
- 1. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of PtdIns(4,5)P2 – beyond the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Next-generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live cell imaging with protein domains capable of recognizing phosphatidylinositol 4,5-bisphosphate; a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Localization of the tubby domain, a PI(4,5)P2 biosensor, to E-Syt3-rich endoplasmic reticulum–plasma membrane junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring changes in membrane phosphatidylinositol 4,5-bisphosphate in living cells using a domain from the transcription factor tubby - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
Application Notes: Utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Enzyme Activity Assays
References
- 1. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]
- 2. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTEN and Other PtdIns(3,4,5)P3 Lipid Phosphatases in Breast Cancer | MDPI [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes | PLOS One [journals.plos.org]
- 12. echelon-inc.com [echelon-inc.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. echelon-inc.com [echelon-inc.com]
- 15. Structural Mechanisms of PTEN Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.de [promega.de]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a Tool for Investigating Endocytosis and Exocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid primarily localized to the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including the dynamic regulation of the actin cytoskeleton, and the modulation of ion channels and transporters. Crucially, PtdIns(4,5)P2 is a key regulator of membrane trafficking events, including endocytosis and exocytosis.[1][2] It orchestrates the recruitment and activation of a diverse array of proteins essential for the formation of endocytic vesicles and the fusion of secretory vesicles with the plasma membrane.[3][4]
PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic, water-soluble analog of PtdIns(4,5)P2 with shorter C8 acyl chains, serves as an invaluable tool for the direct investigation of these processes.[5][6] Its solubility allows for direct application to cellular and subcellular preparations, enabling researchers to acutely manipulate local PtdIns(4,5)P2 concentrations and observe the immediate effects on membrane trafficking machinery. This document provides detailed application notes and experimental protocols for the use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in studying endocytosis and exocytosis.
Product Information
-
Product Name: PtdIns-(4,5)-P2 (1,2-dioctanoyl), sodium salt
-
Synonyms: diC8-PIP2, DOPI-4,5-P2, PI(4,5)P2 (8:0/8:0)[5][7][8]
-
Solubility: Freely soluble in PBS (pH 7.2) and water.[5][10] Also soluble in CHCl₃:CH₃OH:H₂O (3:2:1) at 10 mg/ml.[5]
-
Storage: Store as a lyophilized powder at -20°C for up to 5 years.[5] For experimental use, prepare fresh solutions or store aliquots at -20°C for short-term use.
Applications in Endocytosis and Exocytosis Research
PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be utilized to:
-
Investigate the role of PtdIns(4,5)P2 in the recruitment of endocytic machinery: By locally increasing the concentration of PtdIns(4,5)P2, researchers can study its effect on the assembly of clathrin-coated pits and the recruitment of adaptor proteins like AP2.[3][11]
-
Elucidate the mechanisms of vesicle scission: PtdIns(4,5)P2 is implicated in the final stages of endocytic vesicle formation. The application of diC8-PIP2 can help dissect its role in this process.
-
Probe the regulation of exocytotic vesicle docking and priming: PtdIns(4,5)P2 is essential for the priming of secretory vesicles for fusion.[4] diC8-PIP2 can be used to study its influence on the readily releasable pool of vesicles.
-
Analyze the dynamics of fusion pore opening and expansion: The lipid composition of the fusing membranes affects the kinetics of the fusion pore. diC8-PIP2 can be used to investigate how PtdIns(4,5)P2 levels modulate this process.[12]
-
Screen for compounds that modulate PtdIns(4,5)P2-dependent pathways: In drug development, diC8-PIP2 can be used in assays to identify small molecules that interfere with or enhance PtdIns(4,5)P2 signaling in endocytosis or exocytosis.
Data Presentation
The following tables summarize quantitative data from studies utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) to modulate cellular processes related to membrane trafficking.
Table 1: Effect of diC8-PIP2 on Ion Channel Activity (TMEM16A)
| diC8-PIP2 Concentration (µM) | Fold Current Recovery (with 2 mM Ca²⁺) | Reference |
| 10 | ~2.5 | [13] |
| 30 | ~4.0 | [13] |
| 100 | ~5.5 | [13] |
This data demonstrates a dose-dependent potentiation of the Ca²⁺-activated chloride channel TMEM16A by diC8-PIP2 in excised inside-out patches, highlighting its ability to modulate membrane protein function.
Table 2: Effect of diC8-PIP2 on Vesicle Opening Dynamics
| Condition | Vesicle Opening Rate (ms) | Duration of Vesicle Opening (ms) | Reference |
| Control | Not specified | 5.7 | [14] |
| High PIP2 (diC8-PIP2 treated) | Increased by 1 ms | 6.9 | [14] |
This study on isolated neural vesicles suggests that elevated levels of PtdIns(4,5)P2 can alter the dynamics of vesicle fusion pores.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways in endocytosis and exocytosis where PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be used as an investigative tool.
Caption: PtdIns(4,5)P2 in Clathrin-Mediated Endocytosis.
Caption: PtdIns(4,5)P2 in Regulated Exocytosis.
Experimental Protocols
Protocol 1: Delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) into Live Cells
This protocol describes a method for introducing diC8-PIP2 into the cytosol of live cells using a carrier-based system.
Materials:
-
PtdIns-(4,5)-P2 (1,2-dioctanoyl), sodium salt (e.g., Cayman Chemical)
-
Shuttle PIP™ Carrier 1 (e.g., Echelon Biosciences) or similar lipid carrier
-
Deionized water
-
Cell culture medium appropriate for the cell line
-
Cultured cells on coverslips or appropriate imaging dishes
Procedure:
-
Preparation of diC8-PIP2 Stock Solution:
-
Dissolve lyophilized diC8-PIP2 in deionized water to a stock concentration of 1 µg/µL.
-
Aliquot and store at -20°C. Thaw a fresh aliquot for each experiment.
-
-
Formation of diC8-PIP2-Carrier Complex:
-
In a microcentrifuge tube, mix 2 µL of the 1 µg/µL diC8-PIP2 stock solution with 2 µL of 0.5 mM Shuttle PIP™ Carrier 1 solution.[15]
-
Vortex briefly and incubate at room temperature for 10-15 minutes to allow complex formation.
-
-
Cell Treatment:
-
Prepare the final working solution by diluting the diC8-PIP2-carrier complex in serum-free cell culture medium to the desired final concentration (e.g., 10-30 µM).[15]
-
Remove the culture medium from the cells and replace it with the medium containing the diC8-PIP2-carrier complex.
-
Incubate the cells for a duration determined by the specific experimental needs (e.g., 15-60 minutes).
-
-
Experimental Assay:
-
Following incubation, proceed with the desired endocytosis or exocytosis assay (e.g., Protocol 2 or 3).
-
Note: The optimal concentration of diC8-PIP2 and the incubation time should be empirically determined for each cell type and experimental setup.
Protocol 2: Quantitative Analysis of Clathrin-Mediated Endocytosis using Fluorescently Labeled Transferrin
This protocol details a method to quantify the rate of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips
-
Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647, Thermo Fisher)[16]
-
Serum-free cell culture medium
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips to achieve 60-70% confluency on the day of the experiment.[17]
-
-
Serum Starvation:
-
Transferrin Uptake:
-
Prepare a working solution of fluorescently labeled transferrin (e.g., 10 µg/mL) in serum-free medium.[18]
-
Remove the starvation medium and add the transferrin solution to the cells.
-
Incubate at 37°C for the desired time points (e.g., 1, 5, 10, 15 minutes) to allow for endocytosis. For studying the effects of diC8-PIP2, pre-treat the cells as described in Protocol 1 before adding transferrin.
-
-
Fixation and Staining:
-
At each time point, quickly wash the cells with ice-cold PBS to stop endocytosis.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[16]
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ).
-
Compare the rate of transferrin uptake between control and diC8-PIP2-treated cells.
-
Protocol 3: Visualization of Exocytosis using FM 1-43 Dye
This protocol describes the use of the styryl dye FM 1-43 to label and visualize the exocytosis of synaptic vesicles.
Materials:
-
Neuronal or neuroendocrine cells cultured on coverslips
-
FM 1-43 dye (e.g., Thermo Fisher Scientific)
-
Physiological saline solution (e.g., Ringer's solution)
-
High K⁺ solution for depolarization (e.g., Ringer's solution with 90 mM KCl)[19]
-
Dye-free saline solution
Procedure:
-
Vesicle Loading (Staining):
-
Prepare a working solution of FM 1-43 (e.g., 10 µM) in high K⁺ solution.[19]
-
Wash the cells with physiological saline.
-
Stimulate the cells with the high K⁺/FM 1-43 solution for 1-2 minutes to induce endocytosis and loading of the dye into newly formed vesicles.[19]
-
Wash the cells extensively with dye-free saline for 5-10 minutes to remove surface-bound dye.
-
-
Vesicle Unloading (Destaining):
-
To study the effect of diC8-PIP2, introduce it into the cells using an appropriate method (e.g., patch pipette delivery for electrophysiological recordings or a carrier as in Protocol 1 for imaging studies).
-
Acquire a baseline fluorescence image of the stained nerve terminals.
-
Stimulate the cells with high K⁺ solution (without the dye) to induce exocytosis.
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence as the FM 1-43 is released from the fusing vesicles.[20]
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual synaptic boutons or nerve terminals over time.
-
Calculate the rate of fluorescence decay (destaining) as a measure of the rate of exocytosis.
-
Compare the destaining rates between control and diC8-PIP2-treated cells.
-
Protocol 4: Single-Vesicle Exocytosis Measurement using Amperometry
This protocol provides a brief overview of using carbon-fiber microelectrode amperometry to detect the release of oxidizable neurotransmitters (e.g., catecholamines) from single vesicles.
Materials:
-
Carbon-fiber microelectrode
-
Amperometry setup (potentiostat, headstage)
-
Micromanipulator
-
Inverted microscope
-
Appropriate external and internal solutions for electrophysiology
Procedure:
-
Electrode Preparation and Positioning:
-
Prepare a carbon-fiber microelectrode and position it in close proximity to the cell of interest using a micromanipulator.[21]
-
-
Cell Stimulation and Recording:
-
For studying the effects of diC8-PIP2, it is typically included in the patch pipette solution for whole-cell patch-clamp recordings, allowing it to diffuse into the cell.
-
Stimulate the cell to induce exocytosis (e.g., via depolarization with high K⁺ solution or through the patch pipette).
-
Apply a constant potential to the carbon-fiber electrode (e.g., +650-800 mV) to oxidize the released neurotransmitters.[10]
-
Record the resulting current, where each spike corresponds to the release from a single vesicle.[22]
-
-
Data Analysis:
-
Analyze the amperometric spikes to determine parameters such as quantal size (total charge per event), spike frequency, and release kinetics (rise time, decay time).[22]
-
Compare these parameters between control and diC8-PIP2-loaded cells to assess the role of PtdIns(4,5)P2 in the molecular details of exocytosis.
-
Concluding Remarks
PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a powerful and versatile tool for the direct investigation of the role of PtdIns(4,5)P2 in endocytosis and exocytosis. By enabling acute manipulation of its concentration at its sites of action, researchers can gain valuable insights into the molecular mechanisms governing these fundamental cellular processes. The protocols provided herein offer a starting point for the application of this valuable reagent in a variety of experimental contexts. As with any experimental tool, appropriate controls and careful optimization are essential for obtaining robust and reproducible data.
References
- 1. Quantitative analysis of transferrin cycling by automated fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of PIP2 in Cellular Signaling, Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Phosphatidylinositol-(4,5)-bisphosphate regulates clathrin-coated pit initiation, stabilization, and size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The Patch Amperometry Technique: Design of a Method to Study Exocytosis of Single Vesicles - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How is clathrin recruited to the plasma membrane? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 12. biorxiv.org [biorxiv.org]
- 13. Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruanlab.com [ruanlab.com]
- 15. Decrease in PIP2–channel interactions is the final common mechanism involved in PKC- and arachidonic acid-mediated inhibitions of GABAB-activated K+ current - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 17. med.upenn.edu [med.upenn.edu]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Analysis of single-vesicle exocytotic events recorded by amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PtdIns(4,5)P2-Dependent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a low-abundance phospholipid, predominantly found in the inner leaflet of the plasma membrane, that plays a critical role in a wide array of cellular processes.[1][2] It acts as a key signaling molecule, a precursor to second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a docking site for a multitude of proteins, thereby regulating events such as endocytosis, exocytosis, ion channel activity, and actin cytoskeleton dynamics.[2][3][4] Dysregulation of PtdIns(4,5)P2 metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making its signaling pathways attractive targets for therapeutic intervention.
This document provides detailed application notes and experimental protocols for studying PtdIns(4,5)P2-dependent signaling pathways, aimed at researchers, scientists, and drug development professionals.
Key Signaling Pathways Involving PtdIns(4,5)P2
PtdIns(4,5)P2 is a central hub in cellular signaling. Its synthesis is primarily catalyzed by phosphatidylinositol 4-phosphate 5-kinases (PIP5K), which phosphorylate phosphatidylinositol 4-phosphate (PI4P).[5] PtdIns(4,5)P2 can be acted upon by various enzymes to generate downstream signals. For instance, phospholipase C (PLC) hydrolyzes PtdIns(4,5)P2 to produce IP3 and DAG, which mobilize intracellular calcium and activate protein kinase C, respectively.[6] Alternatively, Class I phosphoinositide 3-kinases (PI3Ks) can phosphorylate PtdIns(4,5)P2 to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical mediator of cell growth and survival pathways.[4] Furthermore, PtdIns(4,5)P2 itself directly interacts with and modulates the function of numerous effector proteins containing specific lipid-binding domains, such as the pleckstrin homology (PH) domain.[7]
Caption: PtdIns(4,5)P2 is a central lipid in signal transduction.
Experimental Design and Workflow
A comprehensive study of PtdIns(4,5)P2 signaling typically involves a multi-faceted approach, combining techniques to visualize and quantify PtdIns(4,5)P2 levels, assess the activity of its metabolizing enzymes, and characterize its interactions with effector proteins.
Caption: A typical workflow for studying PtdIns(4,5)P2 signaling.
Data Presentation: Quantitative Analysis of PtdIns(4,5)P2 Signaling
The following tables summarize quantitative data from various experimental approaches used to study PtdIns(4,5)P2 signaling.
Table 1: Live-Cell Imaging Analysis of PtdIns(4,5)P2 Dynamics This table presents data on the localization and dynamics of PtdIns(4,5)P2 in live cells using fluorescent biosensors. The ratio of plasma membrane to cytosolic fluorescence of the biosensor is a common metric to quantify changes in plasma membrane PtdIns(4,5)P2 levels.[8]
| Cell Line | Biosensor | Condition | Plasma Membrane/Cytosol Ratio (Mean ± SEM) | Reference |
| HEK293 | PLCδ1-PH-GFP | Basal | 2.5 ± 0.2 | [8] |
| HEK293 | PLCδ1-PH-GFP | Angiotensin II (100 nM, 30s) | 1.2 ± 0.1 | [2] |
| NIH 3T3 | DAN-eENTH | Basal | 3.1 ± 0.3 | [9] |
| Mouse Egg | PH-GFP | Fertilization (Peak) | 1.8 ± 0.1 | [3] |
Table 2: Mass Spectrometry-Based Quantification of Phosphoinositides This table illustrates the absolute or relative quantification of PtdIns(4,5)P2 and related phosphoinositides in different cell types or conditions using mass spectrometry.
| Sample Type | Phosphoinositide | Amount (pmol/10^8 cells) | Method | Reference |
| Human Platelets | PtdIns(4,5)P2 | ~150 | LC-MS/MS | [10] |
| Human Platelets | PI4P | ~250 fmol (detection limit) | LC-MS | [11] |
| A431 cells (EGF-stimulated) | PtdIns(4,5)P2 | 17 species detected | RPLC-MS | [11] |
Table 3: In Vitro Kinase Activity of PIP5K This table provides key kinetic parameters for PIP5K enzymes, which are responsible for the synthesis of PtdIns(4,5)P2.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min) | Assay Method | Reference |
| hPIP5K1α | ATP | 21.6 | 0.65 | Capillary Electrophoresis | [12] |
| PIP5K1C | PI4P | - | - | ADP-Glo Kinase Assay | [13] |
Table 4: PtdIns(4,5)P2-Dependent Protein Recruitment This table showcases the effect of PtdIns(4,5)P2 on the recruitment of effector proteins to the plasma membrane.
| Protein | Cell Line | Condition | % Change in Membrane Localization | Reference |
| Dvl2-GFP | HEK293T | PtdIns(4,5)P2 depletion | ~50% decrease in puncta | [14] |
| β-arrestin-2-YFP | HEK293 | PtdIns(4,5)P2 depletion | Arrested at plasma membrane | [15] |
| ORP5/8 | HEK293-AT1 | PtdIns(4,5)P2 depletion | Reduced ER-PM contact site localization | [16] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PtdIns(4,5)P2 Using a GFP-Tagged PH Domain
This protocol describes the use of a fluorescently tagged Pleckstrin Homology (PH) domain from Phospholipase C delta 1 (PLCδ1), which specifically binds to PtdIns(4,5)P2, to visualize its distribution and dynamics in living cells.[6][8]
Materials:
-
Cell line of interest (e.g., HEK293, COS-7)
-
Complete cell culture medium
-
Plasmid encoding PLCδ1-PH-GFP
-
Transfection reagent (e.g., Lipofectamine)
-
Confocal microscope with live-cell imaging capabilities (environmental chamber maintaining 37°C and 5% CO2)
-
Imaging dishes or plates
-
Agonist or inhibitor of interest
Procedure:
-
Cell Seeding: Seed cells onto imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the PLCδ1-PH-GFP plasmid according to the manufacturer's protocol for the chosen transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Image Acquisition:
-
Place the imaging dish on the confocal microscope stage within the environmental chamber.
-
Allow the cells to acclimate for at least 30 minutes.
-
Identify cells expressing a low to moderate level of the PLCδ1-PH-GFP probe. Overexpression can lead to artifacts.
-
Acquire baseline images using a 488 nm laser for excitation and collecting emission between 500-550 nm.
-
To study dynamics, acquire a time-lapse series of images.
-
-
Stimulation (Optional): To observe changes in PtdIns(4,5)P2 levels in response to a stimulus, carefully add the agonist or inhibitor to the imaging dish while continuously acquiring images.
-
Data Analysis:
-
Quantify the plasma membrane to cytosol fluorescence ratio.[8]
-
Draw a region of interest (ROI) over a section of the plasma membrane and an adjacent cytosolic region.
-
Measure the mean fluorescence intensity in each ROI.
-
Calculate the ratio of plasma membrane intensity to cytosolic intensity.
-
An increase in this ratio indicates recruitment of the probe to the membrane (higher PtdIns(4,5)P2), while a decrease suggests translocation to the cytosol (lower PtdIns(4,5)P2).
-
Protocol 2: Quantification of PtdIns(4,5)P2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the extraction and quantification of phosphoinositides from cultured cells.[10][17]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Acidified Chloroform/Methanol (1:2 v/v) with 1% 1M HCl
-
Chloroform
-
2 M HCl
-
Internal standard (e.g., a synthetic PtdIns(4,5)P2 with distinct fatty acid chains)
-
Nitrogen gas stream
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add the internal standard to the cell pellet.
-
Add acidified chloroform/methanol and vortex thoroughly.
-
Induce phase separation by adding chloroform and 2 M HCl.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different phosphoinositide species using an appropriate liquid chromatography method (e.g., normal-phase or reversed-phase).
-
Detect and quantify the phosphoinositides using tandem mass spectrometry in a specific scan mode (e.g., selected reaction monitoring).
-
Quantify the endogenous PtdIns(4,5)P2 species by comparing their peak areas to that of the internal standard.
-
Protocol 3: In Vitro PIP5K Kinase Assay (ADP-Glo™ Format)
This protocol describes a non-radioactive, luminescence-based assay to measure the activity of PIP5K, the enzyme that synthesizes PtdIns(4,5)P2.[13]
Materials:
-
Recombinant human PIP5K enzyme
-
PI4P substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (inhibitor) in kinase buffer.
-
Assay Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and PI4P substrate.
-
Add the master mix to each well.
-
-
Initiate Reaction: Start the kinase reaction by adding the PIP5K enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 4: Protein-Lipid Overlay Assay
This assay is a simple and effective method to determine the lipid-binding specificity of a protein of interest.[18]
Materials:
-
PtdIns(4,5)P2 and other lipids of interest
-
Nitrocellulose or PVDF membrane
-
Purified recombinant protein of interest (e.g., with a GST or His tag)
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Primary antibody against the protein tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lipid Spotting: Spot small volumes (1-2 µL) of the lipids dissolved in an appropriate solvent onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with a solution of the purified protein in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound protein.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the protein tag for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively with TBST and then detect the bound protein by adding a chemiluminescent substrate and imaging the membrane.
Protocol 5: Chemically Induced PtdIns(4,5)P2 Depletion
This protocol utilizes a rapamycin-inducible system to rapidly deplete PtdIns(4,5)P2 from the plasma membrane, allowing for the study of the functional consequences.[15][19]
Materials:
-
Cell line of interest
-
Plasmids encoding:
-
A plasma membrane-targeted FRB domain (e.g., Lyn-FRB)
-
A cytosolic FKBP-Inp54p fusion protein (Inp54p is a 5-phosphatase that dephosphorylates PtdIns(4,5)P2)
-
-
Rapamycin
-
Transfection reagent
-
Confocal microscope
Procedure:
-
Co-transfection: Co-transfect the cells with the plasmids encoding the plasma membrane-targeted FRB and the cytosolic FKBP-Inp54p. It is also recommended to co-transfect a PtdIns(4,5)P2 biosensor (e.g., PLCδ1-PH-GFP) to monitor the depletion.
-
Expression: Allow 24-48 hours for protein expression.
-
Imaging and Depletion:
-
Image the cells using a confocal microscope to establish a baseline distribution of the PtdIns(4,5)P2 biosensor.
-
Add rapamycin to the medium to induce the dimerization of FRB and FKBP, which recruits the Inp54p phosphatase to the plasma membrane.
-
Continue to acquire images to monitor the translocation of the PtdIns(4,5)P2 biosensor from the plasma membrane to the cytosol, which indicates the depletion of PtdIns(4,5)P2.
-
-
Functional Readout: Following PtdIns(4,5)P2 depletion, assess the cellular process of interest (e.g., endocytosis, ion channel activity).
By employing these detailed protocols and quantitative approaches, researchers can gain significant insights into the complex and vital roles of PtdIns(4,5)P2 in cellular signaling and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Live cell imaging with protein domains capable of recognizing phosphatidylinositol 4,5-bisphosphate; a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying Endogenous Phosphatidylinositol-4-Phosphate 5-Kinase (PIP5K) Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing and imaging phospholipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsbms.jp [jsbms.jp]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PI(4,5)P2-stimulated positive feedback drives the recruitment of Dishevelled to Frizzled in Wnt-β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute depletion of plasma membrane phosphatidylinositol 4,5-bisphosphate impairs specific steps in endocytosis of the G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. liverpool.ac.uk [liverpool.ac.uk]
- 19. Rapid Chemically Induced Changes of PtdIns(4,5)P2 Gate KCNQ Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility and stability of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and why is it used in research?
Phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) is a crucial signaling phospholipid found in cell membranes. The 1,2-dioctanoyl version, often abbreviated as C8-PIP2, is a synthetic analog with short eight-carbon fatty acid chains. These short chains confer high solubility in aqueous media compared to its long-chain counterparts, making it a convenient tool for in vitro assays where membrane delivery is not required.[1] It is widely used to study the interactions of PtdIns-(4,5)-P2 with various proteins and enzymes involved in cellular signaling pathways.
Q2: In which aqueous buffers is PtdIns-(4,5)-P2 (1,2-dioctanoyl) soluble?
PtdIns-(4,5)-P2 (1,2-dioctanoyl) is freely soluble in Phosphate Buffered Saline (PBS) at a pH of 7.2.[1] It is also soluble in water.[2]
Q3: What is the recommended storage condition for PtdIns-(4,5)-P2 (1,2-dioctanoyl)?
As a lyophilized powder, PtdIns-(4,5)-P2 (1,2-dioctanoyl) is stable for at least five years when stored at -20°C.[1][2]
Q4: How long is PtdIns-(4,5)-P2 (1,2-dioctanoyl) stable in an aqueous buffer once solubilized?
It is highly recommended not to store aqueous solutions of PtdIns-(4,5)-P2 (1,2-dioctanoyl) for more than one day.[2] For longer-term storage of solutions, it is advisable to freeze aliquots in deoxygenated solvents.
Troubleshooting Guides
Issue 1: Precipitate or cloudiness observed in the aqueous solution.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: While PtdIns-(4,5)-P2 (1,2-dioctanoyl) is highly soluble, ensure you have not exceeded its solubility limit in your specific buffer. For a similar compound, PtdIns-(3,4)-P2 (1,2-dioctanoyl), the solubility in water is approximately 10 mg/mL.[2] If you observe a precipitate, try preparing a more dilute solution.
-
-
Possible Cause 2: Aggregation.
-
Solution: Although less common with short-chain lipids, aggregation can still occur. Gentle vortexing or brief sonication can help to disperse small aggregates. To prevent aggregation, ensure the lyophilized powder is fully dissolved. You can aid dissolution by first adding a small amount of buffer to the vial to create a concentrated slurry before adding the rest of the buffer.
-
-
Possible Cause 3: Incorrect Buffer pH or Ionic Strength.
-
Solution: The solubility of phospholipids can be influenced by the pH and ionic strength of the buffer. PtdIns-(4,5)-P2 (1,2-dioctanoyl) is known to be soluble in PBS at pH 7.2.[1] If using a different buffer, ensure the pH is within a neutral range (around 7.0-7.4) and that the ionic strength is appropriate.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Degradation of PtdIns-(4,5)-P2 in solution.
-
Solution: As aqueous solutions are not stable for extended periods, always prepare fresh solutions for your experiments.[2] Avoid repeated freeze-thaw cycles of stock solutions. If you must store a solution, aliquot it into single-use volumes and store at -80°C for a short period.
-
-
Possible Cause 2: Hydrolysis of the phosphate groups.
-
Solution: Phosphoinositides can be susceptible to hydrolysis, especially at non-neutral pH. Ensure your buffers are fresh and the pH is verified. Work on ice when possible to minimize potential enzymatic or chemical degradation.
-
Quantitative Data Summary
| Parameter | Value | Buffer/Solvent | Notes |
| Solubility | Freely Soluble | PBS (pH 7.2) | [1] |
| ~10 mg/mL | Water | For the similar PtdIns-(3,4)-P2 (1,2-dioctanoyl)[2] | |
| Storage Stability (Lyophilized) | ≥ 5 years | -20°C | [1][2] |
| Solution Stability (Aqueous) | ≤ 1 day | Aqueous Buffer | [2] |
Experimental Protocols
Protocol for Solubilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl)
-
Allow the vial of lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl) to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2) to the vial.
-
Gently vortex the vial for 1-2 minutes until the lipid is completely dissolved. A clear solution should be obtained.
-
If any cloudiness persists, brief sonication in a water bath sonicator (1-5 minutes) can be performed. Use caution to avoid excessive heating of the sample.
-
Use the freshly prepared solution immediately for the best results.
Visualizations
Caption: Workflow for preparing and using PtdIns-(4,5)-P2 (1,2-dioctanoyl) solutions.
References
Technical Support Center: Preservation of PtdIns(4,5)P2 Integrity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) during experimental procedures.
Troubleshooting Guide: PtdIns(4,5)P2 Degradation
Unexpected loss of PtdIns(4,5)P2 can compromise experimental results. This guide provides solutions to common issues encountered during sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low PtdIns(4,5)P2 levels in cell lysates | Activation of Phospholipase C (PLC) during cell lysis. PLC is a key enzyme that hydrolyzes PtdIns(4,5)P2 into inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] Cell lysis can release intracellular calcium, activating certain PLC isoforms.[5] | - Lyse cells in the presence of a PLC inhibitor such as U73122 or edelfosine.[6] - Use a calcium chelator like EGTA in the lysis buffer to inhibit calcium-dependent PLCs. |
| Variable PtdIns(4,5)P2 measurements between replicates | Inconsistent inhibition of endogenous phosphatases. Inositol polyphosphate 5-phosphatases, such as SHIP2 and INPP5E, dephosphorylate PtdIns(4,5)P2.[7][8][9][10] Their activity can vary if not properly inhibited. | - Include a cocktail of phosphatase inhibitors in all buffers. For SHIP2, inhibitors like AS1949490 can be used.[11][12] For INPP5E, direct inhibitors are less common, but maintaining optimal experimental conditions is crucial. - Ensure consistent timing and temperature during all steps of the experimental protocol. |
| Loss of PtdIns(4,5)P2 during immunoprecipitation (IP) or affinity purification | Prolonged incubation times or suboptimal buffer conditions. Long incubation periods can allow for enzymatic degradation of PtdIns(4,5)P2. The composition of the IP buffer can also affect enzyme activity. | - Minimize incubation times as much as possible. - Perform all IP and wash steps at 4°C to reduce enzyme activity. - Ensure the IP buffer contains appropriate phosphatase and PLC inhibitors. |
| PtdIns(4,5)P2 degradation during lipid extraction | Inadequate quenching of enzymatic activity before extraction. If cellular enzymes are not rapidly inactivated, they can degrade PtdIns(4,5)P2 during the initial stages of lipid extraction. | - Quench cellular activity immediately with ice-cold acidic solutions (e.g., trichloroacetic acid) to denature enzymes before proceeding with lipid extraction. - Use a rapid lipid extraction protocol to minimize the time enzymes are active. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways that lead to PtdIns(4,5)P2 degradation?
A1: The two main pathways for PtdIns(4,5)P2 degradation are:
-
Hydrolysis by Phospholipase C (PLC): PLC enzymes cleave PtdIns(4,5)P2 to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] This pathway is crucial for intracellular calcium signaling and protein kinase C activation.
-
Dephosphorylation by Inositol Polyphosphate 5-Phosphatases: Enzymes like SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) and INPP5E (Inositol polyphosphate-5-phosphatase E) remove the phosphate group from the 5-position of the inositol ring, converting PtdIns(4,5)P2 to Phosphatidylinositol 4-phosphate (PtdIns4P).[7][8][9][10]
Q2: How can I effectively inhibit PtdIns(4,5)P2 degradation during my experiments?
A2: A multi-pronged approach is most effective:
-
Use a cocktail of inhibitors: Combine inhibitors for both PLC and 5-phosphatases in all your buffers (lysis, wash, etc.).
-
Control temperature: Perform all experimental steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.
-
Minimize time: Keep incubation times as short as possible.
-
Chelate calcium: Include calcium chelators like EGTA to prevent the activation of calcium-dependent PLC isoforms.
Q3: What are some commonly used inhibitors for enzymes that degrade PtdIns(4,5)P2?
A3: The following table summarizes some inhibitors for PLC and SHIP2. Direct and specific inhibitors for INPP5E are not as well-characterized in the literature.
| Target Enzyme | Inhibitor | Notes |
| Phospholipase C (PLC) | U73122 | A widely used, potent inhibitor of PLC.[1][6][13] |
| Edelfosine (ET-18-OCH3) | A selective inhibitor of PI-PLC.[6][14] | |
| Manoalide | A selective inhibitor of PLC.[1] | |
| D609 | A selective inhibitor of PC-PLC.[1][14] | |
| SHIP2 | AS1949490 | A known SHIP2 inhibitor.[7][11] |
| AS1938909 | A potent, competitive, and reversible inhibitor of SHIP2 activity.[12] | |
| Sulfonanilides (e.g., compounds 10 and 11) | A class of novel and potent SHIP2 inhibitors.[7][11] |
Q4: What is the best method for extracting and quantifying PtdIns(4,5)P2?
A4: The choice of method depends on the specific requirements of your experiment, such as sensitivity, specificity, and available equipment.
-
Lipid Extraction: A common method involves a two-phase extraction using a chloroform/methanol/water mixture. It is crucial to rapidly quench cellular processes with an acidic solution to prevent enzymatic degradation prior to extraction.
-
Quantification Methods:
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific method for quantifying different phosphoinositide species.[15][16]
-
High-Performance Liquid Chromatography (HPLC): Radiolabeled lipids can be separated by HPLC and quantified by scintillation counting.[17][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput, non-radioactive method for PtdIns(4,5)P2 quantification using specific antibodies.[15]
-
Experimental Protocols
Protocol 1: General Cell Lysis for PtdIns(4,5)P2 Preservation
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer containing inhibitors. A recommended lysis buffer composition is: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with a commercial protease and phosphatase inhibitor cocktail, and a PLC inhibitor (e.g., 10 µM U73122).
-
Scrape the cells off the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cellular proteins and lipids, for downstream analysis.
Protocol 2: Acidic Lipid Extraction for PtdIns(4,5)P2
-
After cell treatment, rapidly aspirate the media and add 1 mL of ice-cold 0.5 M Trichloroacetic Acid (TCA) to the plate.
-
Incubate on ice for 5 minutes to precipitate proteins and inactivate enzymes.
-
Scrape the cells and transfer the mixture to a tube.
-
Centrifuge at 2,000 rpm for 5 minutes.
-
Wash the pellet twice with 5% TCA containing 1 mM EDTA.
-
Add 750 µL of Chloroform:Methanol:Concentrated HCl (100:200:2 by volume) to the pellet and vortex thoroughly.
-
Add 250 µL of chloroform and vortex.
-
Add 250 µL of 0.1 M HCl and vortex.
-
Centrifuge at 2,000 rpm for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for your downstream quantification method.
Visualizations
PtdIns(4,5)P2 Degradation Pathways
Caption: Major enzymatic pathways for PtdIns(4,5)P2 degradation.
Experimental Workflow for PtdIns(4,5)P2 Preservation
References
- 1. scbt.com [scbt.com]
- 2. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Acute depletion of plasma membrane phosphatidylinositol 4,5-bisphosphate impairs specific steps in endocytosis of the G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Sulfonanilide Inhibitors of SHIP2 Enhance Glucose Uptake into Cultured Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Inpp5e suppresses polycystic kidney disease via inhibition of PI3K/Akt-dependent mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of INPP5E in Ciliogenesis, Development, and Disease [ijbs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SHIP2 Inhibitor, AS1938909 The SHIP2 Inhibitor, AS1938909 controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Phospholipase C Inhibitors Products: R&D Systems [rndsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of Phosphatidylinositol Phosphate Species in Purified Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative measurement of phosphatidylinositol 3,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Experiments with Synthetic Phosphoinositides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic phosphoinositides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Category 1: Cellular Delivery of Synthetic Phosphoinositides
Question: My membrane-permeable phosphoinositide analog is not showing any cellular effect. What could be the problem?
Answer:
Several factors could contribute to the lack of an observable effect with membrane-permeable phosphoinositide analogs. Here's a step-by-step troubleshooting guide:
-
Analog Integrity and Storage:
-
Problem: Phosphoinositides are susceptible to degradation. Improper storage can lead to loss of activity.
-
Solution: Ensure your synthetic phosphoinositide analogs have been stored under the manufacturer's recommended conditions (typically at -20°C or -80°C in an appropriate solvent). Avoid repeated freeze-thaw cycles.
-
-
Cellular Uptake and Ester Hydrolysis:
-
Problem: Many membrane-permeable analogs are esterified to neutralize the negative charges of the phosphate groups, allowing them to cross the cell membrane.[1] Intracellular esterases must cleave these groups to release the active phosphoinositide. The efficiency of this process can vary between cell types.
-
Solution:
-
Increase the incubation time to allow for sufficient ester hydrolysis. Effects can sometimes take up to 20 minutes or longer to become apparent.[1]
-
Confirm esterase activity in your cell line using a general esterase activity assay.
-
Consider using photolysable "caged" analogs, which can be activated by UV light for more rapid and spatially controlled release, with effects observable within 30 seconds.[1]
-
-
-
Subcellular Localization:
-
Problem: Exogenously added analogs may not localize to the specific subcellular compartments where the endogenous phosphoinositide exerts its function.[1] They can potentially insert into any cellular membrane.
-
Solution: Use fluorescently labeled phosphoinositide analogs to visualize their subcellular distribution in your cells via microscopy.
-
-
Dosage and Concentration:
-
Problem: The concentration of the analog may be too low to elicit a response or, conversely, too high, leading to off-target effects or cellular toxicity.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
-
Experimental Controls:
-
Problem: Lack of proper controls makes it difficult to interpret a negative result.
-
Solution:
-
Include a positive control, such as a known agonist that stimulates the production of the endogenous phosphoinositide you are studying.
-
Use an inactive analog as a negative control.
-
-
Category 2: Phosphoinositide-Protein Binding Assays
Question: I am seeing non-specific binding or unexpected results in my phosphoinositide-protein binding assay (e.g., dot blot, vesicle co-sedimentation). How can I troubleshoot this?
Answer:
Phosphoinositide-protein binding assays can be prone to artifacts. Here are common issues and their solutions:
-
Dot-Blot / Protein-Lipid Overlay Assays:
-
Problem: The apparent binding specificity can be skewed by the differential dissociation of phosphoinositides from the nitrocellulose membrane based on their water solubility.[2] Highly soluble species like PI(3,4,5)P3 may wash off more easily, leading to weaker signals even with high-affinity binders.[2]
-
Solution:
-
Minimize the duration of aqueous incubation steps.[2]
-
Validate your dot-blot results with a solution-based method, such as vesicle co-sedimentation assays or Surface Plasmon Resonance (SPR).[2]
-
Be aware that monophosphorylated phosphoinositides are the most stably associated with nitrocellulose and may give strong signals even with proteins that do not have high specificity.[2]
-
-
-
Vesicle Co-sedimentation Assays:
-
Problem: High background binding of the protein to control vesicles lacking the phosphoinositide of interest.
-
Solution:
-
Optimize the salt concentration in your binding buffer; electrostatic interactions can contribute to non-specific binding.
-
Include a blocking agent like Bovine Serum Albumin (BSA) in your buffer.
-
Ensure your protein preparation is highly pure and free of aggregates.
-
-
-
General Binding Assay Issues:
-
Problem: High non-specific binding of the radiolabeled ligand in radioligand binding assays.
-
Solution:
-
Reduce the concentration of the radioligand. A good starting point is at or below the Kd value.[3]
-
Decrease the amount of membrane protein used in the assay.[3]
-
Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding.[3]
-
Modify the assay buffer by including BSA, salts, or detergents.[3]
-
Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce binding of the radioligand to the filter itself.[3]
-
-
Quantitative Data Summary: Phosphoinositide Solubility
| Phosphoinositide Species | Relative Water Solubility | Implication for Dot-Blot Assays |
| PtdIns(3,4,5)P3 | Highest | Most likely to dissociate from the membrane, potentially leading to false negatives or underestimation of binding affinity.[2] |
| PtdIns(4,5)P2, PtdIns(3,4)P2, PtdIns(3,5)P2 | High | More soluble than monophosphorylated species.[2] |
| PtdIns3P, PtdIns4P, PtdIns5P | Lower | More stably associated with nitrocellulose, potentially leading to stronger signals irrespective of true binding preference.[2] |
Category 3: In Vitro Kinase and Phosphatase Assays
Question: My in vitro phosphoinositide kinase assay is showing no activity or inconsistent results. What are the likely causes?
Answer:
Successful in vitro phosphoinositide kinase assays depend on properly prepared substrates and optimal reaction conditions.
-
Substrate Preparation and Presentation:
-
Problem: Phosphoinositide substrates have limited solubility in aqueous solutions and need to be presented to the enzyme in an appropriate form, typically as micelles or vesicles.[4]
-
Solution:
-
Prepare a mixed micelle or liposome solution containing the phosphoinositide substrate and a carrier lipid like phosphatidylserine (PS).
-
Use a DMSO-based method for preparing the lipid mixture, which can aid in miniaturization for high-throughput screening.[4]
-
Sonication or extrusion of the lipid mixture is crucial to create uniform vesicles.
-
-
-
Enzyme Activity and Purity:
-
Problem: The purified kinase may be inactive or contaminated with other enzymes.
-
Solution:
-
Confirm the activity of your kinase preparation using a known, robust substrate and positive controls.
-
Check for contaminating ATPase activity in your enzyme preparation by running the assay in the absence of the lipid substrate.[4]
-
-
-
ATP Concentration:
-
Problem: The ATP concentration can affect the assay's sensitivity to different types of inhibitors.
-
Solution: Use an ATP concentration at or near the Km of the enzyme to ensure maximum sensitivity for competitive, non-competitive, and uncompetitive inhibitors.[4] Also, use a source of ATP with very low levels of contaminating ADP, as this can interfere with ADP-based detection methods.[4]
-
-
Off-Target Effects of Inhibitors:
-
Problem: Pharmacological inhibitors of phosphoinositide kinases can have off-target effects, especially at higher concentrations.[1]
-
Solution:
-
Perform a dose-response curve for your inhibitor to determine its IC50.
-
Use multiple, structurally distinct inhibitors for the same target to confirm that the observed effect is specific.
-
Whenever possible, validate inhibitor results using a genetic approach (e.g., siRNA, CRISPR/Cas9).
-
-
Experimental Workflow: In Vitro PI3-Kinase Assay
References
- 1. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Selectivity of Phosphoinositide-Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of PtdIns-(4,5)-P2 (1,2-dioctanoyl) cell delivery
Welcome to the technical support center for PtdIns-(4,5)-P2 (1,2-dioctanoyl), a key synthetic phosphoinositide for cellular research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their experiments and improve cell delivery efficiency.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock solution?
PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8-PI(4,5)P2, is typically supplied as a lyophilized powder.[1][2] For storage, it is recommended to keep the lyophilized powder at -20°C, where it remains stable for at least five years.[1] To prepare a stock solution, reconstitute the powder in a suitable buffer such as PBS (pH 7.2), in which it is freely soluble.[1] After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. The reconstituted solution should remain stable for at least three months.[3]
Q2: How do I choose the best delivery method for my experiment?
The choice of delivery method depends on your specific cell type, experimental goals, and available equipment.
-
Polyamine Carriers: This is a highly effective and widely used method for delivering anionic lipids like PtdIns-(4,5)-P2.[4][5] The carrier forms a complex with the lipid, "shuttling" it across the plasma membrane, often within seconds to minutes.[5][6] This method is generally associated with high efficiency and low cytotoxicity.
-
Liposome-Based Delivery: Encapsulating diC8-PI(4,5)P2 in liposomes or more stable polymerized nanoparticles (PolyPIPosomes) is another option.[7][8] This can be particularly useful for protecting the lipid and facilitating its interaction with the cell membrane.
-
Direct Microinjection: This method offers precise control over the amount of lipid delivered to a single cell but is low-throughput and technically demanding.[4]
Q3: What is the optimal concentration of PtdIns-(4,5)-P2 (diC8) to use?
The optimal concentration is highly dependent on the cell type and the specific biological question being addressed. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological response without causing toxicity. Using concentrations that are not physiologically relevant can lead to artifacts.[9] As a starting point, concentrations in the range of 10-100 µM have been used in published studies, for example in patch-clamp experiments.[10]
Q4: How can I confirm that the delivered PtdIns-(4,5)-P2 is active inside the cell?
Confirming intracellular activity is essential. This can be achieved by:
-
Monitoring Downstream Signaling: Since PtdIns(4,5)P2 is a substrate for phospholipase C (PLC), its delivery should potentiate signaling cascades that produce inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to measurable outcomes like intracellular calcium release.[1][5][11]
-
Using Fluorescent Analogs: Deliver a fluorescently labeled version of diC8-PI(4,5)P2 and visualize its subcellular localization using fluorescence microscopy.[5]
-
Functional Assays: Test for a known cellular function of PtdIns(4,5)P2. For example, since PtdIns(4,5)P2 is known to regulate certain ion channels, you can use electrophysiological techniques to measure changes in channel activity post-delivery.[12]
Troubleshooting Guide
Issue 1: Low or No Cellular Effect Observed
If you do not observe the expected cellular response after applying PtdIns-(4,5)-P2 (diC8), consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Inefficient Delivery | The lipid-carrier complex may not be optimal. Vary the ratio of PtdIns-(4,5)-P2 to the carrier agent (e.g., polyamine). Ensure the complex is freshly prepared before each experiment. |
| Incorrect Concentration | The concentration may be too low. Perform a dose-response experiment, systematically increasing the concentration to find the effective range for your specific cell type and assay. |
| Lipid Degradation | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot or prepare a new stock solution from lyophilized powder. |
| Rapid Metabolism | The delivered PtdIns-(4,5)-P2 may be quickly metabolized by cellular enzymes like phosphatases. Consider using metabolically stabilized variants if available or performing time-course experiments to capture transient effects. |
| Cell Type Resistance | Some cell types may be less permeable to the lipid-carrier complex. Try a different delivery method, such as lipofection or electroporation. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for experiments with no observed effect.
Issue 2: High Cell Death or Toxicity
If you observe significant cytotoxicity after treatment, the following factors may be involved.
| Potential Cause | Suggested Solution |
| Concentration Too High | Excess exogenous lipid can disrupt cell membranes and signaling pathways. Reduce the concentration of PtdIns-(4,5)-P2 based on your dose-response data. |
| Carrier Toxicity | The delivery agent itself may be toxic to your cells at the concentration used. Perform a control experiment with the carrier alone to assess its toxicity. If necessary, switch to a different, less toxic carrier. |
| Prolonged Incubation | Long exposure times can increase toxicity. Reduce the incubation time. Polyamine carriers can deliver lipids very rapidly, so shorter times may be sufficient.[5] |
| Solvent Effects | If your stock solution contains organic solvents, they may be contributing to cell death. Ensure the final concentration of any solvent in the cell culture medium is well below toxic levels (typically <0.1%). PtdIns-(4,5)-P2 (diC8) is soluble in aqueous buffers like PBS, which should be used preferentially.[1] |
Data on Delivery Methods
The efficiency and impact of PtdIns-(4,5)-P2 delivery can vary significantly between methods. The table below provides a qualitative comparison to guide your selection process.
| Delivery Method | Relative Efficiency | Cell Viability Impact | Technical Difficulty | Key Advantages |
| Polyamine Carrier | High | Low to Moderate | Low | Rapid delivery (seconds to minutes), non-endocytic pathway, simple protocol.[5][6] |
| Liposomes | Moderate to High | Low | Moderate | Protects cargo, can be functionalized for targeting, improved stability with PolyPIPosomes.[7] |
| Microinjection | Very High (per cell) | High (per cell) | High | Precise single-cell delivery, exact dosage control.[4] |
| Direct Application | Low | Low | Very Low | Simplest method, but often inefficient due to the challenge of passing the lipid through an aqueous environment.[12] |
Experimental Protocols & Workflows
Protocol: Polyamine Carrier-Mediated Delivery of PtdIns-(4,5)-P2 (diC8)
This protocol is adapted from methodologies describing the use of polyamine carriers to shuttle phosphoinositides into living cells.[4][5]
Materials:
-
PtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8), lyophilized powder
-
Polyamine carrier reagent (e.g., commercially available phosphoinositide carriers)
-
Anhydrous DMSO (if required for carrier)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Serum-free cell culture medium
-
Cells plated on appropriate cultureware (e.g., glass-bottom dishes for imaging)
Procedure:
-
Prepare PtdIns-(4,5)-P2 Stock: Reconstitute the lyophilized PtdIns-(4,5)-P2 (diC8) in sterile PBS (pH 7.2) to a final concentration of 1 mM. Mix gently until fully dissolved. Aliquot and store at -20°C.
-
Prepare Carrier Stock: Prepare the polyamine carrier stock solution according to the manufacturer's instructions. This may involve dissolving it in DMSO or an aqueous buffer.
-
Form the Lipid-Carrier Complex (Perform immediately before use): a. In a sterile microcentrifuge tube, dilute the PtdIns-(4,5)-P2 stock solution to the desired final concentration in serum-free medium. For a final concentration of 20 µM in 500 µL of medium, add 10 µL of the 1 mM stock to 490 µL of medium. b. Add the polyamine carrier to the diluted lipid solution. The optimal lipid-to-carrier ratio must be determined empirically, but a 1:2 molar ratio is a common starting point. c. Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the complex to form.
-
Cell Treatment: a. Aspirate the existing medium from your cultured cells. b. Wash the cells once with serum-free medium. c. Add the freshly prepared lipid-carrier complex solution to the cells. d. Incubate for the desired period (e.g., 5-30 minutes) at 37°C.
-
Downstream Analysis: After incubation, wash the cells with medium or PBS and proceed with your planned downstream experiment (e.g., live-cell imaging, cell lysis for biochemical assays, or functional analysis).
Experimental Workflow Diagram
Caption: General workflow for PtdIns-(4,5)-P2 (diC8) cell delivery.
Signaling Pathway Visualization
PtdIns(4,5)P2 is a critical hub in cellular signaling. One of its primary roles is to serve as a substrate for Phospholipase C (PLC), which is activated by various cell surface receptors. The hydrolysis of PtdIns(4,5)P2 generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11][13]
Caption: PLC-mediated hydrolysis of PtdIns(4,5)P2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 3. PI(4,5)P2 diC8 - Echelon Biosciences [echelon-inc.com]
- 4. Acute Manipulation of Phosphoinositide Levels in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI(4,5)P2 PolyPIPosomes - Echelon Biosciences [echelon-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Gradients of PI(4,5)P2 and PI(3,5)P2 Jointly Participate in Shaping the Back State of Dictyostelium Cells [frontiersin.org]
- 10. Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experiments to Test the Role of Phosphatidylinositol 4,5-Bisphosphate in Neurotransmitter-Induced M-Channel Closure in Bullfrog Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rbmb.net [rbmb.net]
Technical Support Center: Addressing Off-Target Effects of Short-Chain PtdIns(4,5)P2 Analogs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of short-chain phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) analogs, such as diC8-PI(4,5)P2. These synthetic lipids are powerful tools for studying the roles of PtdIns(4,5)P2 in cellular processes, but their use can be accompanied by off-target effects that may complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are short-chain PtdIns(4,5)P2 analogs and why are they used?
A1: Short-chain PtdIns(4,5)P2 analogs, like dioctanoyl PI(4,5)P2 (diC8-PI(4,5)P2), are synthetic versions of the endogenous PtdIns(4,5)P2 lipid with shorter fatty acid chains.[1] These shorter chains make the molecule more water-soluble, allowing it to be directly applied to cells or excised membrane patches to rapidly modulate the local concentration of PtdIns(4,5)P2.[2][3] This is particularly useful for rescuing effects of PtdIns(4,5)P2 depletion or directly studying PtdIns(4,5)P2-dependent proteins and processes like ion channel activity and vesicle trafficking.[2][4]
Q2: What are the primary off-target effects associated with short-chain PtdIns(4,5)P2 analogs?
A2: The main off-target effects stem from the physicochemical properties of these molecules. At high concentrations, they can act as detergents, potentially disrupting membrane integrity, solubilizing membrane proteins, and forming micelles.[4][5] Additionally, their high negative charge can lead to non-specific electrostatic interactions with proteins, rather than the intended specific binding to a PtdIns(4,5)P2-binding domain.[1][6]
Q3: How can I distinguish between a specific PtdIns(4,5)P2-mediated effect and a non-specific electrostatic or detergent effect?
A3: This requires a series of control experiments. To test for specificity, use other phosphoinositide analogs with similar charge but different headgroup phosphorylation, such as diC8-PI(4)P or diC8-PI.[2] A truly specific effect should be elicited most potently by diC8-PI(4,5)P2. To address detergent effects, it is crucial to use the lowest effective concentration and perform experiments to monitor membrane integrity, such as a cell viability assay or checking for the release of cytosolic enzymes.
Q4: Is there a recommended concentration range for using diC8-PI(4,5)P2?
A4: The optimal concentration is highly dependent on the experimental system (e.g., whole-cell vs. excised patch) and the specific process being studied. It is critical to perform a dose-response curve to identify the lowest concentration that produces a reliable effect. Studies have used concentrations ranging from micromolar to 100-200 µM.[2][7] Importantly, these experiments should ideally be conducted using concentrations below the critical micelle concentration (CMC) of the analog to avoid detergent-like effects.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using short-chain PtdIns(4,5)P2 analogs.
Problem 1: Application of diC8-PI(4,5)P2 leads to inconsistent or irreproducible results.
-
Possible Cause: Degradation of the analog.
-
Troubleshooting Step: PtdIns(4,5)P2 analogs can be unstable. Ensure the analog is stored correctly, typically in a solvent at -20°C or -80°C. Once reconstituted in an aqueous solution, it should be used promptly and subjected to minimal freeze-thaw cycles.[8]
-
Experimental Protocol: Prepare fresh aliquots of the analog for each experiment from a stable stock solution.
Problem 2: The observed effect is not specific to PtdIns(4,5)P2, as other anionic molecules produce a similar outcome.
-
Possible Cause: The effect may be due to a general electrostatic interaction with a polybasic protein motif rather than specific binding to a PtdIns(4,5)P2-binding site.[1][6] Many proteins are targeted to the plasma membrane through non-specific electrostatic interactions with the negatively charged inner leaflet.[9]
-
Troubleshooting Step: Perform control experiments using other short-chain phosphoinositides or anionic lipids.
-
Experimental Protocol:
-
Perform the experiment with diC8-PI(4,5)P2 to establish the effect.
-
Repeat the experiment under identical conditions using equimolar concentrations of control lipids such as diC8-PI(4)P or diC8-PI.[2]
-
A significantly stronger effect with diC8-PI(4,5)P2 suggests specificity. A similar effect across different anionic lipids points to a non-specific electrostatic mechanism.
-
Problem 3: At higher concentrations, diC8-PI(4,5)P2 causes cell death or appears to disrupt cellular structures.
-
Possible Cause: Detergent-like effects are compromising membrane integrity. Short-chain phospholipids can act as detergents, forming micelles and solubilizing membranes.[4][5]
-
Troubleshooting Step: Determine the lowest effective concentration and verify membrane integrity.
-
Experimental Protocol:
-
Dose-Response: Titrate diC8-PI(4,5)P2 from a low to a high concentration to find the minimal concentration required for the desired biological effect.
-
Membrane Integrity Assay: Co-treat cells with a membrane-impermeable dye (e.g., Trypan Blue or Propidium Iodide). An increase in stained cells indicates compromised membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of the cytosolic enzyme LDH into the culture medium. Increased LDH release is a marker of cell lysis.
-
Problem 4: The short-chain analog fails to rescue a phenotype caused by endogenous PtdIns(4,5)P2 depletion.
-
Possible Cause 1: The analog may not be efficiently incorporated into the relevant membrane microdomain or may not be accessible to the protein of interest. PtdIns(4,5)P2 is known to form clusters and exist in specific pools within the plasma membrane.[10][11]
-
Troubleshooting Step 1: Compare the effect of the analog with an alternative method of modulating endogenous PtdIns(4,5)P2.
-
Experimental Protocol 1: Utilize an inducible phosphatase system (e.g., rapamycin-recruitable 5-phosphatase) to deplete PtdIns(4,5)P2 and then attempt a rescue.[12] If the analog fails to rescue, while a method that restores endogenous PtdIns(4,5)P2 synthesis does, it suggests an issue with the analog's localization or function.
-
Possible Cause 2: The function of the protein of interest may depend on the long acyl chains of native PtdIns(4,5)P2 for proper membrane anchoring or for inducing specific membrane curvature.
-
Troubleshooting Step 2: Use alternative rescue methods or PtdIns(4,5)P2 analogs with longer acyl chains if available.
-
Experimental Protocol 2: Employ alternative strategies to elevate PtdIns(4,5)P2, such as inhibiting PtdIns(4,5)P2 phosphatases (e.g., with a broad-spectrum phosphatase inhibitor like β-glycerophosphate) or overexpressing a PIP5-kinase to stimulate synthesis.[2] Comparing results from these different approaches can help clarify the role of endogenous PtdIns(4,5)P2.
Data Summary
The following table summarizes the key challenges and recommended experimental controls when using short-chain PtdIns(4,5)P2 analogs.
| Potential Off-Target Effect / Issue | Description | Primary Experimental Control | Secondary Experimental Control | References |
| Detergent Effects | At high concentrations (above CMC), analogs can form micelles and solubilize/disrupt cell membranes. | Perform a dose-response curve to find the lowest effective concentration. | Conduct a cell viability or membrane integrity assay (e.g., LDH release). | [5],[4] |
| Non-Specific Electrostatic Interactions | The highly charged headgroup interacts non-specifically with polybasic protein domains. | Test for similar effects using other anionic short-chain lipids (e.g., diC8-PI, diC8-PI(4)P). | Mutate the putative PtdIns(4,5)P2-binding site in the protein of interest. | [2],[6],[1] |
| Analog Instability | The phosphoinositide headgroup can be hydrolyzed, leading to loss of activity. | Prepare fresh aqueous solutions for each experiment from a frozen stock. | Verify the activity of a new batch of analog in a well-established positive control assay. | [8] |
| Lack of Functional Integration | The short-chain analog may not properly localize to specific membrane domains or interact correctly with effector proteins. | Compare results with alternative methods of modulating endogenous PtdIns(4,5)P2 levels (e.g., inducible phosphatases, kinase overexpression). | Use fluorescently labeled long-chain PtdIns(4,5)P2 to confirm localization of endogenous lipid pools. | [12],[10] |
Visualized Workflows and Pathways
PtdIns(4,5)P2 Metabolism and Signaling
References
- 1. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-chain phospholipids as detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI4P And PI(4,5)P2 Are Essential But Independent Lipid Determinants Of Membrane Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI(4,5)P2 diC8 - Echelon Biosciences [echelon-inc.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI(4,5)P2 Clustering and Its Impact on Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PtdIns(4,5)P2 Protein Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphatidylinositol-(4,5)-bisphosphate (PtdIns(4,5)P2) protein binding assays.
Troubleshooting Guides
This section addresses common issues encountered during PtdIns(4,5)P2 protein binding experiments, offering potential causes and solutions for three widely used assays.
Protein-Lipid Overlay Assay (Dot Blot / PIP Strips)
Issue 1: High Background on the Membrane
-
Potential Cause: Insufficient blocking of the membrane.
-
Solution:
-
Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk).[1]
-
Extend the blocking time to several hours or overnight at 4°C.
-
Consider using alternative blocking agents like 0.1% ovalbumin.[1]
-
Ensure the blocking buffer contains a mild detergent like Tween-20 (e.g., TBS-T or PBS-T).[1]
-
-
Potential Cause: The secondary antibody is binding non-specifically.
-
Solution:
-
Choose a high-quality secondary antibody from a reputable supplier.
-
Perform a control experiment without the primary antibody to check for non-specific binding of the secondary antibody.[1]
-
Optimize the dilution of the secondary antibody; a higher dilution may reduce background.
-
Issue 2: No Signal or Weak Signal
-
Potential Cause: The protein of interest is not binding to PtdIns(4,5)P2.
-
Solution:
-
Verify the protein's purity and structural integrity.
-
Include a positive control protein known to bind PtdIns(4,5)P2, such as the PH domain of PLCδ1.[2]
-
Increase the concentration of the protein of interest in the incubation step.
-
-
Potential Cause: The lipids on the membrane have degraded.
-
Solution:
-
Store lipid strips and solutions properly, protected from light and moisture.
-
If preparing your own lipid spots, use fresh lipid solutions. Diluted lipid aliquots may only be stable for about two weeks at -20°C.
-
-
Potential Cause: Insufficient detection sensitivity.
-
Solution:
-
Use a more sensitive detection reagent (e.g., a different chemiluminescent substrate).
-
Increase the incubation time with the primary or secondary antibodies.
-
Issue 3: Non-Specific Binding to Multiple Lipids
-
Potential Cause: The protein concentration is too high, leading to oversaturation of the specific binding sites.[3]
-
Solution:
-
Potential Cause: The protein has an affinity for other anionic lipids.
-
Solution:
Liposome Co-sedimentation Assay
Issue 1: Protein is Found in the Pellet in the Absence of Liposomes
-
Potential Cause: The protein is aggregating and pelleting on its own.
-
Solution:
-
Centrifuge the protein solution at high speed before adding it to the liposomes to remove any pre-existing aggregates.
-
Optimize the buffer conditions (e.g., pH, salt concentration) to improve protein solubility.
-
Consider including a small amount of a non-ionic detergent (e.g., 0.05% Triton X-100), but be aware that this can interfere with lipid binding.
-
Issue 2: Low or No Co-sedimentation of Protein with PtdIns(4,5)P2-containing Liposomes
-
Potential Cause: The liposomes are not forming correctly or are unstable.
-
Solution:
-
Ensure proper hydration and extrusion of lipids to form unilamellar vesicles of the desired size.[4]
-
Verify the incorporation of PtdIns(4,5)P2 into the liposomes.
-
Use freshly prepared liposomes for each experiment.
-
-
Potential Cause: The binding affinity is too low to detect in this assay format.
-
Solution:
-
Increase the concentration of the protein or the liposomes.
-
Increase the percentage of PtdIns(4,5)P2 in the liposomes.
-
Issue 3: High Variability Between Replicates
-
Potential Cause: Inconsistent liposome preparation.
-
Solution:
-
Standardize the liposome preparation protocol, including lipid drying, hydration time, and extrusion method.[4]
-
-
Potential Cause: Incomplete pelleting of liposomes or carryover of the supernatant.
-
Solution:
-
Ensure sufficient centrifugation speed and time to pellet the liposomes.
-
Carefully remove the supernatant without disturbing the liposome pellet.
-
Surface Plasmon Resonance (SPR)
Issue 1: Difficulty in Immobilizing Liposomes or Creating a Stable Lipid Surface
-
Potential Cause: Improper chip selection or preparation.
-
Solution:
-
Use sensor chips designed for lipid analysis, such as the L1 chip, which has lipophilic groups.[5]
-
Thoroughly clean the chip surface according to the manufacturer's instructions before liposome deposition.
-
-
Potential Cause: Liposomes are rupturing or not forming a stable bilayer on the chip surface.
-
Solution:
-
Optimize the liposome concentration and flow rate during immobilization.
-
Ensure the running buffer is free of detergents that could destabilize the lipid vesicles.[6]
-
Issue 2: Non-Specific Binding of the Protein to the Sensor Surface
-
Potential Cause: Exposed hydrophobic or charged surfaces on the sensor chip.
-
Solution:
-
Block the surface with a non-interacting protein like Bovine Serum Albumin (BSA) after liposome immobilization.[6]
-
Include a reference flow cell without immobilized liposomes to subtract non-specific binding signals.
-
Issue 3: No or Low Binding Signal
-
Potential Cause: The protein is inactive after purification or storage.
-
Solution:
-
Use freshly purified protein and verify its activity using another method if possible.
-
-
Potential Cause: The protein-lipid interaction is too weak to be detected under the current conditions.
-
Solution:
-
Increase the concentration of the protein being injected.
-
Optimize the buffer conditions (e.g., salt concentration) as electrostatic interactions can be sensitive to ionic strength.
-
Frequently Asked Questions (FAQs)
Q1: What is a good positive control for PtdIns(4,5)P2 binding assays?
A1: The Pleckstrin Homology (PH) domain of Phospholipase C-delta1 (PLCδ1) is a well-characterized and highly specific PtdIns(4,5)P2 binding domain, making it an excellent positive control for your experiments.[2]
Q2: What concentration of PtdIns(4,5)P2 should I use in my liposomes?
A2: A common starting point is to incorporate 1-5 mol% of PtdIns(4,5)P2 into your liposomes, with the remainder being a carrier lipid like phosphatidylcholine (PC). The optimal concentration may need to be determined empirically for your specific protein of interest.
Q3: My protein binds to PtdIns(4,5)P2 in a dot blot but not in a liposome co-sedimentation assay. What could be the reason?
A3: This discrepancy can arise from differences in lipid presentation. In a dot blot, the lipids are immobilized on a solid support, which may present the headgroups differently than in the more fluid and biologically relevant context of a lipid bilayer in liposomes. It's also possible that the affinity of the interaction is too low to be detected by the co-sedimentation assay, which is generally less sensitive than a dot blot.
Q4: How can I quantify the binding affinity of my protein for PtdIns(4,5)P2?
A4: Surface Plasmon Resonance (SPR) is a powerful technique for determining the kinetics (association and dissociation rates) and affinity (Kd) of protein-lipid interactions in real-time and without the need for labels.[2][3][7][8][9] Isothermal Titration Calorimetry (ITC) is another method that can provide thermodynamic parameters of binding.
Q5: Can I use detergents in my buffers for PtdIns(4,5)P2 binding assays?
A5: For liposome-based assays and SPR, it is generally recommended to avoid detergents as they can disrupt the lipid bilayer.[6] For protein-lipid overlay assays, mild detergents like Tween-20 are typically included in the wash and blocking buffers to reduce non-specific binding.
Quantitative Data Summary
The binding affinity of proteins to PtdIns(4,5)P2 can vary significantly depending on the protein, its specific lipid-binding domain, and the experimental conditions. The dissociation constant (Kd) is a common measure of affinity, with a lower Kd indicating a stronger interaction.
| Protein Domain | Protein | Method | Apparent Kd (µM) | Reference Liposome Composition |
| PH | PLCδ1 | SPR | ~1.5 | 2% PtdIns(4,5)P2 in PC |
| PH | Kindlin-2 | SPR | ~0.35 (for IP4) | Not Applicable (soluble headgroup) |
| C2 | PKCα | SPR | ~10 | 2% PtdIns(4,5)P2, 20% PS, 78% PC |
| N-BAR | dAmp-BAR | SPR | ~0.2 | 3% PtdIns(4,5)P2, 20% PS, 77% PC |
| N-BAR | EndoA1-BAR | SPR | ~0.1 | 3% PtdIns(4,5)P2, 20% PS, 77% PC |
Note: This table provides a summary of reported values and should be used as a general guide. Actual affinities can vary based on the specific experimental setup.
Experimental Protocols
Protein-Lipid Overlay Assay
This protocol is adapted for commercially available PtdIns(4,5)P2-containing lipid strips.
-
Blocking: Immerse the lipid strip in a blocking buffer (e.g., 3% fatty-acid-free BSA in TBS-T) and incubate with gentle agitation for 1 hour at room temperature.[1]
-
Protein Incubation: Decant the blocking buffer and add your purified protein of interest diluted in fresh blocking buffer (e.g., 0.5-1.0 µg/mL). Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1]
-
Washing: Discard the protein solution and wash the membrane three times for 10 minutes each with TBS-T.[1]
-
Primary Antibody Incubation: Incubate the strip for 1 hour at room temperature with a primary antibody against your protein or its tag, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Repeat the washing step as in step 3.
-
Secondary Antibody Incubation: Incubate the strip for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer.
-
Washing: Repeat the washing step as in step 3.
-
Detection: Detect the bound protein using a chemiluminescent HRP substrate and an appropriate imaging system.
Liposome Co-sedimentation Assay
-
Liposome Preparation:
-
Prepare a lipid mixture in a glass vial containing the desired molar ratio of PtdIns(4,5)P2 and a carrier lipid (e.g., 95% PC, 5% PtdIns(4,5)P2) dissolved in chloroform.
-
Dry the lipids to a thin film under a stream of nitrogen gas, followed by further drying under vacuum for at least 1 hour.
-
Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing.
-
Create unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[4]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified protein (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.1-0.5 mg/mL) in a total volume of 100 µL.
-
As a negative control, incubate the protein in buffer alone (no liposomes).
-
Incubate the reactions at room temperature for 30-60 minutes.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the unbound protein.
-
Wash the pellet gently with buffer and then resuspend it in an equal volume of buffer. This fraction contains the liposome-bound protein.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein that co-sedimented with the liposomes.
-
Surface Plasmon Resonance (SPR) Analysis
-
Chip Preparation and Liposome Immobilization:
-
Clean a new L1 sensor chip with a solution of 40 mM Octyl β-D-glucopyranoside and 20 mM CHAPS.
-
Prepare liposomes containing PtdIns(4,5)P2 as described in the co-sedimentation assay protocol.
-
Inject the liposome solution over the chip surface at a low flow rate until a stable baseline is achieved, indicating the formation of a lipid bilayer.
-
-
Blocking:
-
Inject a solution of 0.1 mg/mL BSA to block any non-specific binding sites on the chip surface.[10]
-
-
Analyte Injection (Protein Binding):
-
Prepare a series of dilutions of your purified protein in the running buffer (e.g., HBS, pH 7.4).
-
Inject the protein solutions over the lipid-coated surface, typically starting with the lowest concentration.
-
Monitor the change in the resonance signal in real-time to observe association and dissociation.
-
-
Regeneration:
-
After each protein injection, regenerate the surface by injecting a solution that disrupts the protein-lipid interaction (e.g., a high or low pH buffer, or a high salt solution) to return to the baseline.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without liposomes) from the signal of the active flow cell.
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Signaling Pathway: PtdIns(4,5)P2 Hydrolysis by PLC
Caption: PtdIns(4,5)P2 hydrolysis by PLC signaling cascade.
Experimental Workflow: Protein-Lipid Overlay Assay
Caption: Workflow for a protein-lipid overlay assay.
Experimental Workflow: Liposome Co-sedimentation Assay
Caption: Workflow for a liposome co-sedimentation assay.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for an SPR-based protein-lipid interaction analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. PLC-mediated PI(4,5)P2 hydrolysis regulates activation and inactivation of TRPC6/7 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
Technical Support Center: Quality Control and Purity Assessment of Synthetic PtdIns(4,5)P2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Question: My experiments using synthetic PtdIns(4,5)P2 are yielding inconsistent or unexpected results. What could be the underlying cause?
Answer: Inconsistent results when using synthetic PtdIns(4,5)P2 can stem from several factors related to its quality, handling, and the experimental setup. The primary areas to investigate are the purity and integrity of the lipid, its proper storage and handling, and the experimental conditions. Verifying the purity of your synthetic PtdIns(4,5)P2 stock is a critical first step.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent PtdIns(4,5)P2 results.
Issue 2: Suspected degradation of PtdIns(4,5)P2 stock.
Question: I suspect my synthetic PtdIns(4,5)P2 has degraded. How can I confirm this and what are the common causes?
Answer: Degradation of PtdIns(4,5)P2 is a common issue and can significantly impact experimental outcomes. The phosphate groups on the inositol ring are susceptible to hydrolysis. Confirmation of degradation typically involves analytical techniques that can identify the breakdown products.
Common Causes of Degradation:
-
Improper Storage: Exposure to moisture, high temperatures, or repeated freeze-thaw cycles can accelerate degradation.
-
pH Instability: Extreme pH conditions during reconstitution or in experimental buffers can lead to hydrolysis of the phosphate groups.
-
Enzymatic Contamination: Presence of contaminating phosphatases in your experimental system can lead to dephosphorylation.
Analytical Workflow for Degradation Assessment:
Caption: Assessing PtdIns(4,5)P2 degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing the purity of synthetic PtdIns(4,5)P2?
A1: The purity of synthetic PtdIns(4,5)P2 should be assessed using a combination of analytical techniques to ensure both the correct chemical structure and the absence of contaminants. The primary recommended methods are:
-
Mass Spectrometry (MS): To confirm the molecular weight and fatty acid composition. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are highly sensitive for this purpose.[1]
-
High-Performance Liquid Chromatography (HPLC): To separate PtdIns(4,5)P2 from other phospholipid species and potential impurities. Ion-pair reversed-phase HPLC is often used.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, particularly the phosphorylation pattern of the inositol headgroup.[3][4]
Q2: How should I properly store and handle my synthetic PtdIns(4,5)P2?
A2: Proper storage and handling are crucial to maintain the integrity of synthetic PtdIns(4,5)P2.
-
Storage: Store lyophilized powder at -20°C or -80°C. Once reconstituted in an organic solvent, store in glass vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Reconstitution: Reconstitute in a solvent mixture such as chloroform:methanol:water (e.g., 3:2:1). Sonication may be required to fully dissolve the lipid.
-
Handling: Use glass syringes and vials to prevent adsorption to plastic surfaces. When preparing aqueous solutions, it's often necessary to first dissolve the lipid in an organic solvent and then evaporate the solvent before resuspending in an aqueous buffer with sonication to form micelles or liposomes.
Q3: What are the expected outcomes and potential impurities I might see in my analysis?
A3: When analyzing synthetic PtdIns(4,5)P2, you should expect to see a major peak corresponding to the correct mass and retention time. Potential impurities can include:
-
Dephosphorylation products: PtdIns(4)P and Phosphatidylinositol (PtdIns).
-
Isomers: Positional isomers such as PtdIns(3,4)P2, though less common in synthetic preparations.
-
Oxidized lipids: If the fatty acid chains are unsaturated, they can be prone to oxidation.
-
Residual solvents and salts from the synthesis process.
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Specification |
| Mass Spectrometry | Molecular Weight | Matches theoretical mass ± 0.5 Da |
| Fatty Acyl Composition | Conforms to specified structure (e.g., 16:0/18:1) | |
| HPLC | Purity | ≥98% by peak area |
| Impurity Profile | Identification of minor peaks (e.g., lyso-PIPs) | |
| NMR Spectroscopy | Structural Confirmation | Spectra consistent with PtdIns(4,5)P2 structure |
| Positional Isomer Purity | Absence of signals from other isomers |
Key Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS
This protocol outlines a general method for assessing the purity of synthetic PtdIns(4,5)P2 using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized PtdIns(4,5)P2.
-
Reconstitute in a known volume of chloroform:methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Further dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10-50 µg/mL).
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a suitable ion-pairing agent (e.g., triethylamine) and acid (e.g., acetic acid).
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: UV detection at ~205 nm and/or connection to a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity as the percentage of the main PtdIns(4,5)P2 peak area relative to the total peak area.
-
Analyze the mass spectra to confirm the identity of the main peak and any impurity peaks.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol provides a general workflow for confirming the structure of synthetic PtdIns(4,5)P2 using NMR.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the PtdIns(4,5)P2 sample (typically 1-5 mg) in a suitable deuterated solvent system, such as CDCl3:CD3OD:D2O, to mimic a membrane-like environment.
-
-
NMR Experiments:
-
Acquire a one-dimensional ¹H NMR spectrum to observe the overall proton signals.
-
Acquire a one-dimensional ³¹P NMR spectrum to confirm the presence and chemical environment of the phosphate groups. The chemical shifts are indicative of the phosphorylation positions.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign specific proton and carbon signals and confirm the connectivity within the molecule.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow Diagrams
PtdIns(4,5)P2 Signaling Hub
Phosphatidylinositol 4,5-bisphosphate is a key signaling lipid located at the plasma membrane. It serves as a precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) through the action of phospholipase C (PLC). It can also be phosphorylated by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), another critical second messenger.[1][7][8]
Caption: PtdIns(4,5)P2 synthesis and signaling pathways.
References
- 1. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
- 2. support.proteinmetrics.com [support.proteinmetrics.com]
- 3. PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR investigation of the binding between human profilin I and inositol 1,4,5-triphosphate, the soluble headgroup of phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your PtdIns(4,5)P2-related experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PtdIns-(4,5)-P2 experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Localization of PtdIns(4,5)P2 Probe
Question: My fluorescently-tagged PtdIns(4,5)P2 probe (e.g., PH-PLCδ1-GFP) is showing diffuse cytosolic localization instead of being enriched at the plasma membrane. What could be the cause?
Answer: There are several potential reasons for observing a diffuse cytosolic signal with your PtdIns(4,5)P2 probe:
-
High Expression Levels: Overexpression of the probe can saturate the available PtdIns(4,5)P2 binding sites on the plasma membrane, leading to an excess of unbound probe in the cytosol.[1] It is recommended to use the lowest possible expression level that still allows for clear visualization above cellular autofluorescence.[1]
-
PtdIns(4,5)P2 Depletion: Cellular processes that deplete plasma membrane PtdIns(4,5)P2 will cause the probe to translocate to the cytosol.[1] For example, activation of Phospholipase C (PLC) hydrolyzes PtdIns(4,5)P2, and this can be triggered by various stimuli, including an increase in intracellular calcium.[1][2]
-
Probe Specificity and Affinity: While PH domains like that of PLCδ1 are highly specific for PtdIns(4,5)P2, their binding affinity is not absolute.[3][4][5] They are known to interact with other protein ligands, which could potentially influence their localization.[3]
-
Cell Health: Unhealthy or apoptotic cells may have compromised membrane integrity and altered phosphoinositide metabolism, leading to aberrant probe localization. Ensure your cells are healthy and growing optimally.
Troubleshooting Steps:
-
Titrate Probe Expression: If using transient transfection, try reducing the amount of plasmid DNA used. If using a stable cell line, consider sorting for a population with lower expression levels.
-
Control for PtdIns(4,5)P2 Depletion: Use known inhibitors of PLC or chelators of intracellular calcium to see if the plasma membrane localization can be restored.
-
Use Alternative Probes: Consider using a different PtdIns(4,5)P2 probe, such as the Tubby domain, to confirm the localization pattern.[6][7]
-
Verify Cell Viability: Perform a cell viability assay to rule out any issues with cell health.
Issue 2: Non-specific Signal or High Background in Immunofluorescence
Question: I am performing immunofluorescence for PtdIns(4,5)P2, but I'm observing a high background signal or staining in unexpected cellular compartments like the nucleus. How can I improve the specificity?
Answer: Achieving specific immunofluorescent staining for PtdIns(4,5)P2 can be challenging due to the lipid's low abundance and the sensitivity of its preservation. Here are key factors to consider:
-
Antibody Specificity: Not all anti-PtdIns(4,5)P2 antibodies are created equal. Some may exhibit significant cross-reactivity with other phosphoinositides.[8] For instance, the KT-10 antibody has been shown to have a high affinity for PI(3,4)P2.[8] The AM-212 antibody, however, has demonstrated higher specificity for PtdIns(4,5)P2.[8] It is crucial to validate the specificity of your antibody, for example, by using a dot-blot assay with a PIP strip.[8]
-
Fixation and Permeabilization: The choice of fixative and permeabilization agent is critical for preserving PtdIns(4,5)P2 localization. Different protocols can lead to varied staining patterns, with some showing plasma membrane localization and others showing nuclear staining.[8][9] For preserving plasma membrane PtdIns(4,5)P2, a fixation method including glutaraldehyde (GA) in combination with paraformaldehyde (PFA) may be necessary.[9][10] Saponin is often the preferred permeabilizing agent over digitonin for maintaining a more uniform staining pattern.[9][10] Performing these steps at low temperatures (≤4 °C) is also recommended.[9][10]
-
Pre-absorption Control: To confirm the specificity of the staining, perform a pre-absorption control by incubating the antibody with PtdIns(4,5)P2 before applying it to the cells. This should result in a significantly diminished fluorescence signal.[8]
-
Membrane Folds: Observed localization at specific regions, such as the leading edge of a migrating cell, could be an artifact of membrane folding.[8] It is important to co-stain with a general membrane dye (e.g., DiO) to rule out this possibility.[8][11]
Optimized Immunofluorescence Protocol Summary
| Step | Recommendation | Rationale |
| Antibody Selection | Use a highly specific antibody like AM-212. | To minimize cross-reactivity with other phosphoinositides.[8] |
| Fixation | 4% PFA + Glutaraldehyde (GA) | Inclusion of GA helps in better preservation of plasma membrane PtdIns(4,5)P2.[9][10] |
| Permeabilization | Saponin | Provides more uniform staining compared to digitonin.[9][10] |
| Temperature | Perform fixation and staining steps at ≤4 °C. | Helps in preserving the lipid in its native location.[9][10] |
| Controls | Pre-absorb antibody with PtdIns(4,5)P2. | To validate the specificity of the antibody binding.[8] |
Issue 3: Inconsistent or Non-specific Binding in Lipid-Protein Overlay Assays
Question: My protein of interest is showing binding to multiple lipids or no binding at all in a lipid-protein overlay assay (e.g., PIP strip). How can I troubleshoot this?
Answer: Lipid-protein overlay assays are a valuable screening tool, but they are prone to artifacts. Here's how to address common issues:
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of your protein or antibodies to the membrane.
-
Promiscuous Binding: Using too high a concentration of your protein can lead to oversaturation of the blot and non-specific binding to other lipids that may not be physiologically relevant.
-
Blocking Interference: A separate blocking step before incubating with the protein of interest can sometimes interfere with the interaction between the lipid and the protein.[12]
-
Lack of Proper Controls: It is essential to include both positive and negative controls to validate your results.
Troubleshooting and Best Practices for Lipid-Protein Overlay Assays
| Parameter | Recommendation | Rationale |
| Blocking | Combine the blocking and incubation steps. | To prevent blocking agents from interfering with lipid-protein interactions.[12] |
| Protein Concentration | Optimize the protein concentration; start with a low concentration (e.g., <0.5 µg/ml). | To avoid oversaturation and non-specific binding. |
| Positive Controls | Use a protein with known lipid specificity (e.g., PLCδ PH domain for PtdIns(4,5)P2). | To ensure the assay is working correctly and to detect any non-specific interactions on the strip. |
| Negative Controls | Include "no primary antibody" and "no secondary antibody" controls. | To rule out non-specific binding of the antibodies to the lipids. |
Visualizing Key Concepts
PtdIns(4,5)P2 Signaling Pathway
The following diagram illustrates the central role of PtdIns(4,5)P2 in cellular signaling. It serves as a precursor for the second messengers IP3 and DAG, and also for PtdIns(3,4,5)P3.
Caption: PtdIns(4,5)P2 is a key signaling lipid at the plasma membrane.
Troubleshooting Workflow for Unexpected Probe Localization
This diagram outlines a logical workflow for troubleshooting unexpected localization of a fluorescent PtdIns(4,5)P2 probe.
Caption: A step-by-step guide to troubleshooting PtdIns(4,5)P2 probe localization.
Detailed Experimental Protocols
1. Immunofluorescence Staining for PtdIns(4,5)P2
This protocol is optimized for the detection of PtdIns(4,5)P2 at the plasma membrane in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) and 0.2% Glutaraldehyde (GA) in PBS
-
Blocking and Permeabilization Buffer: 5% Normal Goat Serum (NGS), 50 mM NH4Cl, and 0.1% Saponin in PBS
-
Primary Antibody: Anti-PtdIns(4,5)P2 antibody (e.g., AM-212) diluted in PBS with 5% NGS and 0.1% Saponin
-
Secondary Antibody: Fluorescently-conjugated secondary antibody diluted in PBS with 5% NGS and 0.1% Saponin
-
Mounting Medium with DAPI
Procedure:
-
Wash cells briefly with PBS.
-
Place coverslips on an ice-cold metal plate. All subsequent steps should be performed on ice with pre-chilled solutions.[9][10]
-
Fix cells with Fixation Buffer for 15 minutes.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with primary antibody for 1 hour.
-
Wash cells three times with PBS containing 0.1% Saponin for 5 minutes each.
-
Incubate with secondary antibody for 1 hour in the dark.
-
Wash cells three times with PBS for 5 minutes each.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
Image using a confocal microscope.
2. Live-Cell Imaging of PtdIns(4,5)P2 with a Fluorescent Probe
This protocol describes the use of a genetically encoded probe, such as PH-PLCδ1-GFP, to visualize PtdIns(4,5)P2 dynamics in living cells.[4][5]
Materials:
-
Cultured cells
-
Plasmid DNA encoding the PtdIns(4,5)P2 probe (e.g., PH-PLCδ1-GFP)
-
Transfection reagent
-
Live-cell imaging medium
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Transfect cells with the plasmid DNA encoding the PtdIns(4,5)P2 probe according to the manufacturer's instructions. Use a minimal amount of DNA to achieve low expression levels.[1]
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging dish in the environmental chamber of the confocal microscope.
-
Acquire images using appropriate laser lines and filter sets for the fluorescent protein.
-
To study dynamics, acquire time-lapse images before and after the addition of a stimulus known to alter PtdIns(4,5)P2 levels.
3. Protein-Lipid Overlay Assay (Modified Protocol)
This modified protocol improves sensitivity and reproducibility by combining the blocking and incubation steps.[12]
Materials:
-
PIP Strip or other lipid-spotted membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking/Incubation Buffer: 3% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST
-
Purified protein of interest (with a tag for detection, e.g., His-tag, GST-tag)
-
Primary antibody against the protein tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Wet the lipid-spotted membrane with TBST.
-
Prepare the Blocking/Incubation Buffer containing your protein of interest at the desired concentration (e.g., 0.1-1.0 µg/ml).
-
Incubate the membrane in the Blocking/Incubation Buffer for 1-3 hours at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the primary antibody diluted in fresh blocking buffer for 1 hour.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in fresh blocking buffer for 1 hour.
-
Wash the membrane five times with TBST for 5 minutes each.
-
Apply the chemiluminescent substrate and detect the signal using an appropriate imager.
References
- 1. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP2 signaling in lipid domains: a critical re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Live cell imaging with protein domains capable of recognizing phosphatidylinositol 4,5-bisphosphate; a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to PtdIns-(4,5)-P2 Analogs: A Comparative Analysis of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and Other Key Analogs
For researchers, scientists, and drug development professionals, the choice of a suitable Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) analog is critical for the accuracy and relevance of experimental outcomes. This guide provides a comprehensive comparison of the widely used, water-soluble analog, PtdIns-(4,5)-P2 (1,2-dioctanoyl), with other commercially available PIP2 analogs, focusing on their structural differences, biophysical properties, and functional implications in key signaling pathways.
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a low-abundance phospholipid, primarily localized to the inner leaflet of the plasma membrane, that plays a pivotal role in a myriad of cellular processes.[1] It acts as a precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) upon hydrolysis by phospholipase C (PLC).[2] Furthermore, intact PIP2 directly modulates the activity of numerous ion channels, transporters, and enzymes, and serves as a docking site for various proteins, thereby regulating cytoskeletal dynamics, membrane trafficking, and cell signaling.[1][3]
The native form of PIP2 in mammalian cells is predominantly the 1-stearoyl-2-arachidonoyl species. However, its poor solubility in aqueous solutions limits its application in many in vitro and cell-based assays. To overcome this, synthetic PIP2 analogs with varying acyl chain lengths and saturation have been developed. Among these, the short-chain PtdIns-(4,5)-P2 (1,2-dioctanoyl) has gained popularity due to its enhanced water solubility. This guide will delve into the comparative aspects of this analog and its longer-chain counterparts.
Structural and Physicochemical Properties of PIP2 Analogs
The primary difference between PIP2 analogs lies in the length and saturation of their fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. These structural variations significantly influence their physicochemical properties, such as solubility, critical micelle concentration (CMC), and their ability to integrate into lipid bilayers.
| Feature | PtdIns-(4,5)-P2 (1,2-dioctanoyl) | PtdIns-(4,5)-P2 (1,2-dipalmitoyl) | PtdIns-(4,5)-P2 (1,2-distearoyl) | PtdIns-(4,5)-P2 (1-stearoyl, 2-arachidonoyl) |
| Acyl Chain Composition | C8:0 / C8:0 | C16:0 / C16:0 | C18:0 / C18:0 | C18:0 / C20:4 |
| Saturation | Saturated | Saturated | Saturated | Saturated/Polyunsaturated |
| Molecular Weight | ~747 g/mol | ~935 g/mol | ~991 g/mol | ~1041 g/mol |
| Solubility in Aqueous Buffers | High | Low | Very Low | Very Low |
| Cell Permeability | Low (requires delivery method) | Very Low | Very Low | Very Low |
Data compiled from commercially available product information and general knowledge of lipid properties.
The shorter dioctanoyl (C8) chains of PtdIns-(4,5)-P2 (1,2-dioctanoyl) render it significantly more water-soluble than its long-chain counterparts.[4] This property is advantageous for in vitro assays where direct application of the lipid in an aqueous environment is required. However, this increased solubility also means it is less likely to stably integrate into lipid bilayers compared to long-chain analogs.
Functional Comparisons in Key Signaling Pathways
The ultimate test of a PIP2 analog's utility lies in its ability to faithfully mimic the function of endogenous PIP2 in biological systems. Below, we compare the performance of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and other analogs in several key PIP2-dependent processes.
Interaction with PIP2-Binding Proteins (Pleckstrin Homology Domains)
Many signaling proteins are recruited to the plasma membrane through the interaction of their Pleckstrin Homology (PH) domains with PIP2. The affinity of this interaction is a critical determinant of signal transduction.
| Protein (PH Domain) | PIP2 Analog | Binding Affinity (Kd) | Experimental Method |
| TREK-1 | 18:0-20:4 PIP2 | 0.87 ± 0.11 µM | Soluble Fluorescent Binding Assay |
| TREK-1 | 18:1-18:1 PIP2 | Indistinguishable from 18:0-20:4 PIP2 | Soluble Fluorescent Binding Assay |
| PLCδ1 | PtdIns(4,5)P2 | High affinity | Not specified |
| Btk | PtdIns(4,5)P2 | Lower affinity than PtdIns(3,4,5)P3 | Not specified |
Data from a study on TREK-1 channels.[5] Information on PLCδ1 and Btk is from a comparative study on visualizing PtdIns(4,5)P2 and PtdIns(3,4,5)P3.[6]
While direct, comprehensive comparative studies on the binding affinities of a wide range of PIP2 analogs to various PH domains are limited, the available data suggests that the headgroup is the primary determinant of binding specificity. However, the lipid environment and acyl chain composition can influence the presentation of the headgroup and thus modulate binding affinity.
Regulation of Ion Channel Activity
PIP2 is a crucial regulator of numerous ion channels. The effect of different PIP2 analogs on channel activity provides valuable insights into their functional equivalence.
| Ion Channel | PIP2 Analog | Observed Effect | Reference |
| KCNQ1 | diC4-PIP2, diC8-PIP2, long-chain PIP2 | Similar activation effects | [4] |
| Kir2.2 | Short-chain PIP2 | Rescued channel activity after rundown | [4] |
| TREK1, TASK1, TASK3 | diC8-PIP2 and AASt-PIP2 | Activation of channel currents | [7] |
A study on KCNQ1 channels found that short-chain (diC4, diC8) and long-chain PIP2 analogs had similar effects on channel activation, suggesting that for this particular channel, the acyl chain composition may not be a critical determinant of the modulatory effect.[4] Similarly, both short-chain and long-chain PIP2 analogs have been shown to activate various two-pore domain K+ channels.[7]
Substrate for PIP2-Metabolizing Enzymes
The ability of PIP2 analogs to serve as substrates for enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) is essential for studying the dynamics of PIP2 signaling.
Phosphoinositide 3-Kinase (PI3K) Activity
| PIP2 Analog | Enzyme | IC50 of Inhibitor (LY294002) | IC50 of Inhibitor (wortmannin) |
| FL-PIP2 (fluorescent) | PI3K | 1.43 µM | 4.6 nM |
| BODIPY-PIP2 (fluorescent) | PI3K | 1.41 µM | 6.2 nM |
Data from a study characterizing fluorescent PIP2 derivatives as reporters for PI3K activity.[8]
Fluorescently labeled short-chain PIP2 analogs have been successfully used to measure PI3K activity and characterize its inhibitors, demonstrating their utility as substrates in a soluble assay format.[8]
Phospholipase C (PLC) Activity
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols for studying PIP2-protein interactions and enzyme activity.
Liposome Co-sedimentation Assay
This assay is used to assess the binding of a protein to lipid vesicles (liposomes) containing a specific PIP2 analog.
References
- 1. Kinetic analysis of PI3K reactions with fluorescent PIP2 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synchronized HIV assembly by tunable PIP2 changes reveals PIP2 requirement for stable Gag anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Agonism, The PIP2 Paradigm of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rbmb.net [rbmb.net]
- 7. PIP2 hydrolysis underlies agonist-induced inhibition and regulates voltage gating of two-pore domain K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PtdIns(4,5)P2-Protein Interaction Specificity
For researchers, scientists, and drug development professionals, validating the specificity of protein interactions with the signaling lipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key methodologies, from initial qualitative screening to rigorous quantitative analysis and in vivo confirmation. We present objective comparisons of experimental techniques, supported by experimental data, and provide detailed protocols for each.
In Vitro Validation Techniques: A Comparative Overview
A variety of in vitro techniques are available to characterize the binding of a protein to PtdIns(4,5)P2. These methods range from simple, qualitative assays ideal for initial screening to more complex, quantitative techniques that provide detailed biophysical parameters of the interaction. The choice of method depends on the specific research question, the required level of detail, and available resources.
Here, we compare three widely used in vitro techniques: the Protein-Lipid Overlay (PLO) Assay, the Liposome Co-sedimentation Assay, and Surface Plasmon Resonance (SPR).
| Technique | Principle | Output | Advantages | Disadvantages | Typical Quantitative Readout |
| Protein-Lipid Overlay (PLO) Assay | Purified protein is incubated with a nitrocellulose membrane spotted with various lipids. Bound protein is detected by immunoblotting. | Qualitative or semi-quantitative | Simple, fast, and inexpensive; suitable for screening lipid-binding specificity against a panel of lipids.[1][2][3] | Prone to false positives; lipids are not in a natural bilayer context.[4] | Relative binding intensity |
| Liposome Co-sedimentation Assay | Protein is incubated with liposomes containing PtdIns(4,5)P2. Liposomes and bound proteins are pelleted by ultracentrifugation, and the amount of bound protein is quantified. | Semi-quantitative or quantitative | Lipids are presented in a more physiologically relevant bilayer context.[5][6][7][8] Can be used to determine apparent dissociation constants (Kd). | Requires larger amounts of protein and lipids; ultracentrifugation step can be time-consuming. | Apparent Kd, % Protein Bound |
| Surface Plasmon Resonance (SPR) | Liposomes containing PtdIns(4,5)P2 are immobilized on a sensor chip. The binding of a protein to the liposomes is measured in real-time by detecting changes in the refractive index at the sensor surface. | Quantitative | Provides real-time kinetic data (association and dissociation rates) and high-affinity binding constants (Kd).[9][10][11][12] Requires small amounts of sample.[1] | Requires specialized and expensive equipment; can be technically challenging to set up and optimize. | Kd, kon, koff |
Quantitative Data Comparison
The following table presents a comparison of dissociation constants (Kd) for the well-characterized interaction between the Pleckstrin Homology (PH) domain of Phospholipase C-delta1 (PLCδ1) and PtdIns(4,5)P2, as determined by different techniques.
| Protein | Technique | Lipid Composition | Dissociation Constant (Kd) | Reference |
| PLCδ1 PH domain | Liposome Binding Assay | PC/PIP2 | ~1 µM (Ka ~10^6 M-1) | [3][13] |
| PLCδ1 PH domain | Surface Plasmon Resonance | PC/PE/PS/Cholesterol + 20% PtdIns(4,5)P2 | Not explicitly stated, but high affinity shown | [14] |
| N-BAR domains (dAmp-BAR and EndoA1-BAR) | Surface Plasmon Resonance | POPC/POPS/PtdIns(4,5)P2 (77:20:3) | dAmp-BAR: 100 ± 30 nM, EndoA1-BAR: 40 ± 10 nM | [10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these techniques. The following diagrams, created using the DOT language, illustrate the workflows for the discussed assays.
PtdIns(4,5)P2 Signaling Pathway
References
- 1. Bot Verification [molecular-interactions.si]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. The pleckstrin homology domain of phospholipase C-delta 1 binds with high affinity to phosphatidylinositol 4,5-bisphosphate in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InterPro [ebi.ac.uk]
- 5. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. nicoyalife.com [nicoyalife.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 13. Phosphoinositide-specific phospholipase C-delta 1 binds with high affinity to phospholipid vesicles containing phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane activity of the phospholipase C-δ1 pleckstrin homology (PH) domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of PtdIns(4,5)P2 (1,2-dioctanoyl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methodologies for the analysis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), a synthetic, short-chain phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). Due to its increased water solubility compared to its long-chain counterparts, this molecule is a critical tool in studying the complex roles of PtdIns(4,5)P2 in cellular signaling.[1] Accurate and sensitive quantification is essential for understanding its function as a substrate for key signaling enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][2]
Introduction to PtdIns(4,5)P2 Signaling
Phosphoinositides (PIPs) are low-abundance lipids that are crucial regulators of fundamental cellular processes, including signal transduction, membrane trafficking, and cell growth.[3][4][5] PtdIns(4,5)P2 is a key member of this family, acting as a central hub in signaling pathways. It can be hydrolyzed by PLC to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), or phosphorylated by PI3K to form phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3).[1][6]
Comparison of Mass Spectrometry Techniques
The analysis of phosphoinositides by mass spectrometry is challenging due to their low cellular abundance and the existence of positional isomers.[7][8] However, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as powerful tools for their sensitive and specific quantification.[8]
| Feature | Liquid Chromatography-Electrospray Ionization-MS/MS (LC-ESI-MS/MS) | Matrix-Assisted Laser Desorption/Ionization-MS (MALDI-MS) |
| Principle | Lipids are separated by LC, ionized by ESI, and fragmented for structural analysis and quantification. | Lipids are co-crystallized with a matrix and ionized by a laser for mass analysis. |
| Primary Application | Gold standard for quantitative profiling of lipid species in complex biological extracts.[8][9] | Primarily used for spatial lipidomics (imaging mass spectrometry) to visualize lipid distribution in tissue sections.[10] |
| Ionization Mode | Typically negative ion mode for phosphoinositides due to the acidic phosphate groups.[8] | Can be run in both positive and negative ion modes. |
| Sensitivity | High sensitivity, often reaching femtomole (fmol) levels.[11] | Generally lower sensitivity for quantitative analysis compared to ESI. |
| Quantitative Accuracy | Excellent, especially when using stable isotope-labeled internal standards. Selected Reaction Monitoring (SRM) provides high precision.[11] | Quantification is more challenging due to matrix effects and heterogeneous crystallization. |
| Isomer Separation | LC is crucial for separating positional isomers (e.g., PtdIns(4,5)P2 from PtdIns(3,5)P2) before MS analysis.[11] | Does not inherently separate isomers; relies on mass differences or imaging to infer distribution. |
| Throughput | Moderate, limited by the length of the LC gradient. | Can be high for sample screening, but imaging experiments are time-consuming. |
Experimental Workflow and Protocols
A robust workflow is critical for accurate phosphoinositide analysis. The following diagram and protocols outline a standard approach for the LC-MS/MS-based quantification of PtdIns(4,5)P2 (1,2-dioctanoyl).
Lipid Extraction Protocol
This protocol is adapted from established methods using an acidified chloroform/methanol extraction, which is effective for recovering acidic lipids like phosphoinositides.[11][12]
-
Homogenization: Homogenize cell pellets or tissues in a suitable buffer. Add a known quantity of an appropriate internal standard (e.g., a non-endogenous synthetic PIP2 with odd-chain fatty acids like 17:0/20:4 PtdIns(4,5)P2) to the sample.[9]
-
Solvent Addition: Add a mixture of chloroform, methanol, and 1 M HCl to the sample. A common starting ratio is 1:2:0.1 (Chloroform:Methanol:HCl) relative to the sample volume. Vortex thoroughly.
-
Phase Separation: Induce phase separation by adding chloroform and 2 M HCl. Centrifuge the sample at low speed (e.g., 1500 x g) for 5 minutes.[11][12]
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid extract in a solvent compatible with the subsequent LC separation (e.g., the initial mobile phase).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC separation is essential for resolving PtdIns(4,5)P2 from its isomers and reducing matrix effects.[11]
-
Chromatography: Ion-exchange chromatography (IC) or hydrophilic interaction liquid chromatography (HILIC) are often employed to separate phosphoinositide isomers based on the number and position of phosphate groups.[11]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Mass Analysis: A triple quadrupole mass spectrometer is commonly operated in Selected Reaction Monitoring (SRM) mode for quantification. This involves selecting the precursor ion of PtdIns(4,5)P2 (1,2-dioctanoyl) and monitoring for specific, high-abundance product ions generated through collision-induced dissociation (CID).
Quantitative Data: MS/MS Transitions
For PtdIns(4,5)P2 (1,2-dioctanoyl), the analysis would target its specific mass-to-charge ratio (m/z) and characteristic fragment ions. The fragmentation of phosphoinositides in negative ion mode typically involves the neutral loss of fatty acyl chains and fragmentation of the glycerophosphoinositol headgroup.[8]
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Description of Fragmentation |
| PtdIns(4,5)P2 (1,2-dioctanoyl) | 761.4 | 419.0 | Loss of both octanoyl chains (C8:0) |
| 259.0 | Glycerol-inositol bisphosphate headgroup fragment | ||
| 152.9 | Phosphate fragment [PO3H2PO3]⁻ | ||
| Internal Standard (e.g., 17:0/20:4 PtdIns(4,5)P2) | 993.6 | 597.3 | Loss of arachidonoyl (20:4) and heptadecanoyl (17:0) chains |
| 259.0 | Glycerol-inositol bisphosphate headgroup fragment |
Note: The exact m/z values can vary slightly based on the instrument and adducts. The precursor m/z for the dioctanoyl species is calculated based on its molecular formula C25H49O19P3.
Conclusion and Recommendations
For researchers requiring accurate quantification of PtdIns(4,5)P2 (1,2-dioctanoyl) from cellular or in vitro assays, LC-ESI-MS/MS is the recommended methodology. Its high sensitivity, specificity, and ability to resolve isomers make it superior to other techniques for quantitative lipidomics.
Key considerations for a successful analysis include:
-
Internal Standards: The use of a suitable non-endogenous internal standard is critical for correcting variations in extraction efficiency and instrument response.
-
Isomer Separation: An optimized chromatographic method is essential, as MS/MS alone often cannot distinguish between positional isomers of PIP2 which may be present in biological samples.[11]
-
Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure data accuracy.[11]
For studies focused on the spatial localization of phosphoinositides within tissues, MALDI-MS imaging presents a complementary approach, though it lacks the quantitative precision of LC-MS/MS. By selecting the appropriate mass spectrometry platform and optimizing the experimental protocol, researchers can achieve reliable and precise measurements to advance the understanding of phosphoinositide signaling in health and disease.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeted Phosphoinositides Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. jsbms.jp [jsbms.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. babraham.ac.uk [babraham.ac.uk]
- 8. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 11. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to PtdIns(4,5)P2 and PtdIns(3,4,5)P3: Functional Distinctions in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) are two critical, yet functionally distinct, phosphoinositide second messengers in eukaryotic cells. Though structurally similar, the single additional phosphate group at the 3'-position of the inositol ring in PtdIns(3,4,5)P3 dramatically alters its signaling capacity and downstream cellular effects. This guide provides an objective comparison of their functional differences, supported by experimental data, to aid researchers in dissecting their unique roles in cellular signaling and to inform drug development strategies targeting these pathways.
Key Functional Differences at a Glance
| Feature | PtdIns(4,5)P2 | PtdIns(3,4,5)P3 |
| Primary Role | Substrate for signaling enzymes (PLC, PI3K) and direct regulator of ion channels and cytoskeletal proteins.[1][2] | Docking site for effector proteins with Pleckstrin Homology (PH) domains.[3][4] |
| Key Generating Enzyme | Phosphatidylinositol 4-phosphate 5-kinase (PIP5K).[5] | Class I Phosphoinositide 3-kinase (PI3K).[3][5] |
| Major Downstream Pathways | Inositol trisphosphate (IP3)/Diacylglycerol (DAG) pathway; PI3K/Akt pathway (as a substrate).[1][2] | PI3K/Akt/mTOR pathway, PDK1 signaling.[3] |
| Primary Cellular Functions | Regulation of endocytosis, exocytosis, actin polymerization, ion channel activity, and cell adhesion.[1][6] | Promotion of cell growth, survival, proliferation, and migration.[3] |
| Relative Abundance in Plasma Membrane | Relatively abundant (approx. 1% of total plasma membrane phospholipids). | Very low in resting cells, transiently increases upon stimulation.[7] |
Quantitative Data Comparison
The distinct roles of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 are underscored by their differing concentrations within the cell and their specific affinities for various protein binding partners.
Cellular Concentration
| Phosphoinositide | Cellular Location | Concentration in Resting Cells | Concentration in Stimulated Cells |
| PtdIns(4,5)P2 | Primarily Plasma Membrane | ~5,000-20,000 molecules/µm²[7] | Can be locally depleted upon PLC or PI3K activation. |
| PtdIns(3,4,5)P3 | Primarily Plasma Membrane | Very low to undetectable.[3][7] | Can increase by over 500-fold upon PI3K activation.[3] |
Protein Binding Affinities (Dissociation Constants - Kd)
The selectivity of protein domains, particularly Pleckstrin Homology (PH) domains, for either PtdIns(4,5)P2 or PtdIns(3,4,5)P3 is a crucial determinant of their distinct signaling pathways.
| Protein PH Domain | Specificity | Kd for PtdIns(4,5)P2 | Kd for PtdIns(3,4,5)P3 |
| PLCδ1 | PtdIns(4,5)P2 | ~1.2 µM | Weak binding |
| Btk (Bruton's tyrosine kinase) | PtdIns(3,4,5)P3 | ~15 µM | ~20 nM |
| Akt/PKB | PtdIns(3,4,5)P3 / PtdIns(3,4)P2 | Weaker binding | ~50 nM |
| Grp1 | PtdIns(3,4,5)P3 | Weak binding | ~50 nM |
| TAPP1 | PtdIns(3,4)P2 | Weak binding | Weak binding |
Note: Kd values can vary depending on the experimental method and conditions.
Signaling Pathways
The functional divergence of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 is most evident in the distinct signaling cascades they initiate.
PtdIns(4,5)P2 Signaling Pathways
PtdIns(4,5)P2 stands at a critical signaling nexus, acting as a substrate for two major enzyme families: Phospholipase C (PLC) and Class I Phosphoinositide 3-kinase (PI3K).
PtdIns(3,4,5)P3 Signaling Pathway
In contrast to its precursor, PtdIns(3,4,5)P3 primarily functions as a membrane-anchored docking site, recruiting and activating downstream effector proteins that contain PH domains. This is exemplified by the canonical PI3K/Akt signaling pathway.
Experimental Protocols
Accurate characterization of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 functions relies on robust experimental methodologies. Below are summaries of key techniques.
Protein-Lipid Overlay Assay
This assay provides a qualitative assessment of a protein's ability to bind to various lipids.
Workflow:
Methodology:
-
Lipid Preparation: Dissolve purified lipids in an appropriate solvent and spot serial dilutions onto a nitrocellulose or PVDF membrane. Allow the solvent to evaporate completely.
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 3% fatty acid-free Bovine Serum Albumin in TBST) to prevent non-specific binding of the protein of interest.
-
Protein Incubation: Incubate the blocked membrane with a solution containing the purified protein of interest (often with an epitope tag like GST or His) for several hours to overnight at 4°C.
-
Washing: Wash the membrane extensively with a wash buffer (e.g., TBST) to remove any unbound protein.
-
Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the epitope tag on the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the spots indicates the relative binding affinity of the protein for each lipid.
Quantification of Phosphoinositides by Mass Spectrometry
Mass spectrometry (MS) offers a highly sensitive and quantitative method for measuring the cellular levels of different phosphoinositide species.
Methodology:
-
Lipid Extraction: Lyse cells and extract total lipids using an acidified organic solvent mixture (e.g., chloroform/methanol/HCl).
-
Derivatization (Optional but recommended for polyphosphoinositides): Methylate the phosphate groups using a reagent like trimethylsilyldiazomethane. This step improves ionization efficiency and fragmentation patterns in the mass spectrometer.
-
Chromatographic Separation: Separate the different lipid species using high-performance liquid chromatography (HPLC), often with a C4 or C18 column.
-
Mass Spectrometry Analysis: Infuse the separated lipids into a mass spectrometer (e.g., a triple quadrupole instrument). Use specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to specifically detect and quantify each phosphoinositide species.
-
Quantification: Determine the absolute amount of each phosphoinositide by comparing its signal to that of a known amount of an internal standard (a synthetic phosphoinositide with distinct fatty acyl chains).
Live-Cell Imaging with Fluorescent Biosensors
Genetically encoded fluorescent biosensors allow for the real-time visualization of the spatiotemporal dynamics of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 in living cells.
Methodology:
-
Biosensor Selection:
-
For PtdIns(4,5)P2: Use a fluorescent protein (e.g., GFP) fused to the PH domain of PLCδ1, which specifically binds to PtdIns(4,5)P2.
-
For PtdIns(3,4,5)P3: Use a fluorescent protein fused to the PH domain of Btk or Akt, which show high affinity for PtdIns(3,4,5)P3.
-
-
Cell Transfection: Transfect the cells of interest with a plasmid encoding the chosen biosensor.
-
Live-Cell Microscopy: Image the transfected cells using a fluorescence microscope (e.g., confocal or total internal reflection fluorescence - TIRF).
-
Stimulation and Imaging: Acquire a baseline fluorescence image and then stimulate the cells with an agonist that is known to activate PLC or PI3K. Continue to acquire images to monitor the translocation of the fluorescent biosensor between the cytoplasm and the plasma membrane.
-
Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane over time to determine the relative changes in the concentration of the target phosphoinositide.
Conclusion
PtdIns(4,5)P2 and PtdIns(3,4,5)P3, despite their close structural relationship, orchestrate distinct and critical cellular processes. PtdIns(4,5)P2 acts as a versatile signaling platform, serving as both a precursor for other second messengers and a direct regulator of membrane proteins. In contrast, PtdIns(3,4,5)P3 functions as a more specialized signaling molecule, primarily mediating the downstream effects of PI3K activation to control cell fate decisions such as growth and survival. A thorough understanding of their unique functions, supported by quantitative experimental data, is paramount for researchers and drug development professionals aiming to modulate these fundamental signaling pathways in health and disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The possible role of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 at the leading and trailing edges of the breast cancer cell line [scielo.isciii.es]
- 5. PtdIns(4,5)P2 and PtdIns(3,4,5)P3 dynamics during focal adhesions assembly and disassembly in a cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Researcher's Guide to Anti-PtdIns(4,5)P2 Antibody Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides an objective comparison of the cross-reactivity of anti-phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2] antibodies with other phosphoinositides, supported by experimental data and detailed protocols.
Comparative Analysis of Cross-Reactivity
The following table summarizes the reported cross-reactivity of several anti-PtdIns(4,5)P2 monoclonal antibodies based on available experimental data. It is important to note that comprehensive quantitative data across a full panel of phosphoinositides is not always available in the literature for every antibody. The data presented here is synthesized from enzyme-linked immunosorbent assays (ELISA) and liposome-binding assays.
| Target Phosphoinositide | Monoclonal Antibody Clone: AM-2 | Monoclonal Antibody Clone: AM-7 | Monoclonal Antibody Clone: AM-212 | Monoclonal Antibody Clone: 2C11 |
| PtdIns(4,5)P2 | High | High | High | High |
| PtdIns | No Cross-Reactivity | No Cross-Reactivity | No Cross-Reactivity | No Cross-Reactivity[1] |
| PtdIns(3)P | Not Reported | Not Reported | Not Reported | Low to No Cross-Reactivity |
| PtdIns(4)P | No Cross-Reactivity | Considerable Cross-Reactivity | No Cross-Reactivity | Low to No Cross-Reactivity |
| PtdIns(5)P | Not Reported | Not Reported | Not Reported | Low to No Cross-Reactivity |
| PtdIns(3,4)P2 | Not Reported | Not Reported | Not Reported | Low to No Cross-Reactivity |
| PtdIns(3,5)P2 | Not Reported | Not Reported | Not Reported | Low to No Cross-Reactivity |
| PtdIns(3,4,5)P3 | Not Reported | Not Reported | Not Reported | Low to No Cross-Reactivity |
| Other Acidic Phospholipids (PA, PE, PS, CL) | No Cross-Reactivity | Considerable Cross-Reactivity (PA, PE) | No Cross-Reactivity | Low to No Cross-Reactivity |
Data for clones AM-2, AM-7, and AM-212 are based on ELISA results from Fukami, K., et al. (1988). Data for clone 2C11 is based on qualitative statements from manufacturer datasheets and published liposome binding assays, which indicate high specificity with low to no cross-reactivity with other phosphoinositides in the formats tested.[1][2][3]
Key Signaling Pathways Involving Phosphoinositides
To understand the importance of antibody specificity, it is crucial to recognize the interconnected nature of phosphoinositide signaling pathways. PtdIns(4,5)P2 is a central hub in these pathways, serving as a precursor for other important second messengers.
Caption: Simplified PtdIns(4,5)P2 signaling pathway.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is essential. Below are detailed methodologies for two common techniques used to characterize the specificity of anti-PtdIns(4,5)P2 antibodies.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is adapted for determining the specificity of an anti-PtdIns(4,5)P2 antibody against other phosphoinositides.
Caption: Workflow for competitive ELISA.
Methodology:
-
Plate Coating: Microtiter plates are coated with PtdIns(4,5)P2 by adding a solution of the lipid in a suitable solvent (e.g., ethanol) and allowing the solvent to evaporate, leaving the lipid adsorbed to the well surface.
-
Blocking: Non-specific binding sites are blocked by incubating the wells with a solution of bovine serum albumin (BSA) or another suitable blocking agent.
-
Competitive Incubation: The anti-PtdIns(4,5)P2 antibody is pre-incubated with various concentrations of competing phosphoinositides (PtdIns, PtdIns(3)P, PtdIns(4)P, etc.) in solution.
-
Binding to Plate: The antibody-competitor mixture is then added to the PtdIns(4,5)P2-coated wells. The free antibody (not bound to the competitor in solution) will bind to the PtdIns(4,5)P2 on the plate.
-
Washing: The plate is washed to remove unbound antibodies and competitor lipids.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM) is added to the wells and incubated.
-
Detection: After another wash step, a chromogenic substrate (e.g., TMB) is added. The resulting color change is proportional to the amount of primary antibody bound to the plate.
-
Analysis: The degree of cross-reactivity is determined by the concentration of competing phosphoinositide required to inhibit the binding of the primary antibody to the coated PtdIns(4,5)P2.
Protein-Lipid Overlay Assay (PIP Strips)
This semi-quantitative method is useful for screening the binding specificity of an antibody to a panel of lipids spotted on a membrane.
Caption: Protein-lipid overlay assay workflow.
Methodology:
-
Membrane Blocking: The PIP strip, a nitrocellulose membrane with spotted phosphoinositides, is blocked for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T).
-
Primary Antibody Incubation: The blocked membrane is incubated with the anti-PtdIns(4,5)P2 antibody (typically at a concentration of 0.5-1.0 µg/mL in blocking buffer) for 1-3 hours at room temperature or overnight at 4°C.
-
Washing: The membrane is washed three times for 10 minutes each with washing buffer (e.g., TBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in blocking buffer.
-
Final Washes: The membrane is washed again as in step 3.
-
Detection: The signal is developed by applying an enhanced chemiluminescence (ECL) substrate and imaging the membrane. The intensity of the spots indicates the relative binding of the antibody to each phosphoinositide.
Conclusion
The selection of a highly specific anti-PtdIns(4,5)P2 antibody is critical for the accurate interpretation of experimental results. While many commercially available antibodies are marketed as specific, researchers should carefully evaluate the available cross-reactivity data. The monoclonal antibody clone 2C11 has been widely used and is reported to have low cross-reactivity with other phosphoinositides. However, as demonstrated by the characterization of clones like AM-7, significant cross-reactivity can occur. For rigorous studies, it is recommended that researchers perform in-house validation of antibody specificity using techniques such as competitive ELISA or protein-lipid overlay assays. This due diligence will ensure the reliability and reproducibility of findings in the complex field of phosphoinositide signaling.
References
Decoding the Influence of Acyl Chain Length on PtdIns(4,5)P2 Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling lipids is paramount. Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical regulator of numerous cellular processes, and emerging evidence reveals that its function is not solely dictated by its polar headgroup but is also significantly influenced by the length and saturation of its acyl chains. This guide provides an objective comparison of the effects of PtdIns(4,5)P2 with different acyl chain lengths, supported by experimental data, to aid in the selection of the most appropriate lipid variant for specific research applications.
The acyl chains of PtdIns(4,5)P2, which anchor the molecule to the cell membrane, can vary in length and saturation. These variations can alter the lipid's interaction with effector proteins, its localization within membrane microdomains, and its overall impact on cellular signaling pathways. While the majority of endogenous PtdIns(4,5)P2 contains a stearoyl (C18:0) and an arachidonoyl (C20:4) acyl chain, synthetic versions with defined and often shorter, more soluble, acyl chains are widely used in in vitro studies. This guide will delve into the functional consequences of these structural differences.
Quantitative Comparison of PtdIns(4,5)P2 Variants
The following table summarizes the available quantitative data comparing the effects of PtdIns(4,5)P2 with different acyl chain lengths on the activity of various protein targets. It is important to note that direct comparative studies are still limited, and the existing data primarily focuses on ion channel modulation.
| Target Protein | PtdIns(4,5)P2 Variant | Method | Key Finding | Quantitative Data |
| GABAB-activated K+ channels (Kir3) | diC8-PtdIns(4,5)P2 vs. diC16-PtdIns(4,5)P2 | Electrophysiology (Patch Clamp) | Both variants can reverse PKC-mediated inhibition of the channel, with the longer chain variant showing greater potency at the same concentration.[1] | At 16 µM, diC16-PtdIns(4,5)P2 completely reversed inhibition, while diC8-PtdIns(4,5)P2 resulted in ~83% recovery of the initial current.[1] |
| Inwardly rectifying potassium channels (Kir2.1) | PtdIns(4,5)P2 (endogenous mix) | Electrophysiology (Patch Clamp in liposomes) | Channel activity is highly dependent on the presence of PtdIns(4,5)P2. | Measurable activity in as little as 0.01% PtdIns(4,5)P2, with open probability increasing to ~0.4 at 1% PtdIns(4,5)P2.[2][3] |
| TMEM16A (Anoctamin 1) Chloride Channel | diC8-PtdIns(4,5)P2 | Electrophysiology (Patch Clamp) | PtdIns(4,5)P2 is required for channel opening in the presence of Ca2+. | Application of 100 µM diC8-PtdIns(4,5)P2 in the presence of 2 mM Ca2+ recovered channel current by 3.6-fold after rundown.[4] |
Signaling Pathways and Experimental Workflows
The differential effects of PtdIns(4,5)P2 acyl chain variants can be understood within the context of key cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for studying lipid-protein interactions.
References
- 1. Decrease in PIP2–channel interactions is the final common mechanism involved in PKC- and arachidonic acid-mediated inhibitions of GABAB-activated K+ current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of inwardly rectifying K+ channels by distinct PtdIns(4,5)P2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inward Rectifier Potassium Channels: Membrane Lipid-Dependent Mechanosensitive Gates in Brain Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming PtdIns(4,5)P2 Experimental Findings with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of modern genetic techniques used to validate the roles of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) in cellular processes. We present supporting experimental data, detailed protocols for key methods, and visualizations to clarify complex signaling pathways and workflows.
Overview of Genetic Approaches for PtdIns(4,5)P2 Research
PtdIns(4,5)P2 is a critical signaling lipid in the plasma membrane, regulating a vast array of cellular functions, including ion channel activity, endocytosis, and cytoskeletal dynamics.[1][2] Traditional methods like pharmacological inhibitors or bulk lipid measurements often lack the specificity and spatiotemporal resolution required to dissect these precise roles.[3][4] Genetic approaches offer powerful alternatives to observe and manipulate PtdIns(4,5)P2 dynamics in living cells with high precision.
These methods can be broadly categorized into two types:
-
Observation Tools: Genetically encoded biosensors that allow real-time visualization of PtdIns(4,5)P2 distribution and concentration changes.
-
Manipulation Tools: Techniques that acutely alter local PtdIns(4,5)P2 levels, including optogenetics, chemically induced dimerization, and direct genetic modification of PtdIns(4,5)P2-metabolizing enzymes.
The following sections compare these approaches, providing quantitative data and methodologies to help researchers select the most appropriate tool for their experimental questions.
Comparison of Genetic Techniques
The choice of a genetic method depends heavily on the specific biological question, particularly the required temporal and spatial resolution.
| Technique | Principle | Key Advantages | Key Limitations | Speed | Reversibility | Spatial Control |
| Genetically Encoded Biosensors | Fusion of a fluorescent protein (e.g., GFP) to a PtdIns(4,5)P2-binding domain (e.g., PLCδ1-PH).[5][6] Changes in lipid levels are monitored by the translocation of the fluorescent probe.[7] | Real-time, non-invasive monitoring of endogenous PtdIns(4,5)P2 dynamics. High spatial resolution. | Can buffer PtdIns(4,5)P2 levels at high expression, potentially perturbing signaling.[8] Does not directly manipulate PtdIns(4,5)P2. | N/A (Observational) | N/A (Observational) | High (Subcellular) |
| Optogenetics | Light-inducible recruitment of PtdIns(4,5)P2-metabolizing enzymes (e.g., a 5-phosphatase) to a specific membrane.[9] Blue light induces dimerization of CRY2 and CIBN domains.[1] | Unprecedented spatiotemporal control. Rapid and reversible manipulation.[9] Non-invasive light activation. | Requires expression of two separate constructs. Potential for light-induced toxicity with prolonged exposure. | Seconds to minutes.[9] | Yes (typically within minutes).[9] | High (Micron-scale).[1] |
| Chemically Induced Dimerization (CID) | A small molecule (e.g., rapamycin) induces dimerization of two protein domains (e.g., FKBP and FRB), recruiting a PtdIns(4,5)P2-metabolizing enzyme to a membrane.[4][6] | Acute and robust manipulation of PtdIns(4,5)P2 levels. Can be targeted to specific organelles.[4] | Poor reversibility on the timescale of lipid signaling.[3] Requires addition of an exogenous chemical that must penetrate the cell.[3] | Minutes.[4] | Poor/Slow.[3] | Moderate (Organelle-specific). |
| Enzyme Overexpression / Knockdown (CRISPR) | Overexpression of PtdIns(4,5)P2 kinases or phosphatases to chronically increase or decrease lipid levels.[10] CRISPR/Cas9 can be used for complete gene knockout.[11][12] | Allows for the study of long-term cellular adaptation to altered PtdIns(4,5)P2 levels. | Induces long-term compensatory changes in cellular metabolism, complicating interpretation.[3][4] Lacks acute temporal control. | N/A (Chronic) | No | Low (Whole cell) |
Quantitative Data from Experimental Findings
The following tables summarize quantitative data from studies utilizing these genetic approaches.
Table 3.1: Optogenetic Manipulation of PtdIns(4,5)P2
| Parameter | Observation | Cell Type | Reference |
| PtdIns(4,5)P2 Depletion Time | Dissociation of PtdIns(4,5)P2 biosensor from the plasma membrane occurs within seconds of blue light illumination. | Mammalian Cells | [9] |
| PtdIns(4,5)P2 Recovery Time | Reversal of phosphatase recruitment and recovery of PtdIns(4,5)P2 levels occurs within minutes after light is turned off. | Mammalian Cells | [9] |
| Downstream Effect (Ion Channel) | Near-complete inhibition of KCNQ2/3 channel currents upon light-induced recruitment of a 5-phosphatase. | Mammalian Cells | [9] |
| Downstream Effect (Endocytosis) | Disappearance of endocytic clathrin-coated pits within seconds of PtdIns(4,5)P2 depletion. | Mammalian Cells | [9] |
Table 3.2: PtdIns(4,5)P2 Biosensor Performance
| Biosensor | Measurement | Observation | Cell Type | Reference |
| PLCδ1-PH-GFP | Fluorescence Intensity Ratio (Membrane vs. Cytosol) | Upon stimulation that depletes PtdIns(4,5)P2, the membrane-to-cytosol fluorescence ratio decreases significantly. | MDA-MB-231 Cells | [13] |
| PLCδ1-PH-GFP | Peak Fluorescence Intensity | The peak of fluorescence intensity in the cell membrane was ~300 (arbitrary units), while in the cytosol it was 0. | MDA-MB-231 Cells | [13] |
| FRET-based PIP2 Sensor | FRET Ratio Change | EGF stimulation leads to a decrease in the FRET ratio, indicating PtdIns(4,5)P2 is consumed to generate PtdIns(3,4,5)P3. | HeLa Cells | [7] |
Table 3.3: Chronic Manipulation of PtdIns(4,5)P2 Metabolizing Enzymes
| Genetic Manipulation | Effect on PtdIns(4,5)P2 Levels | Downstream Consequence | Cell Type | Reference |
| Overexpression of PtdIns-4,5-P2 4-Ptase I | PtdIns(4,5)P2 levels significantly lower compared to control cells (0.59 vs 0.79 normalized to PtdIns-4-P). | Enhanced degradation of EGFR. | HeLa Cells | [10] |
| Knockdown of PIPKIγi5 | Loss of intracellular PtdIns(4,5)P2 pools. | Block of autophagy initiation. | Multiple | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the relationships between PtdIns(4,5)P2, its metabolizing enzymes, and downstream effectors is crucial for designing and interpreting experiments.
Caption: Core PtdIns(4,5)P2 metabolic and signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Acute Manipulation of Phosphoinositide Levels in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rbmb.net [rbmb.net]
- 9. Optogenetic control of phosphoinositide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Parallel CRISPR-Cas9 screens identify mechanisms of PLIN2 and lipid droplet regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. System-level perturbations of cell metabolism using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
reproducibility and standardization of experiments using synthetic phosphoinositides
For researchers, scientists, and drug development professionals, the consistency and reliability of experimental reagents are paramount. This guide provides a framework for evaluating and standardizing the use of synthetic phosphoinositides (PIPs), critical signaling lipids, to enhance experimental reproducibility. While direct comparative data between commercial sources is scarce in published literature, this guide outlines the essential protocols and data presentation methods to empower researchers to conduct their own objective comparisons.
Phosphoinositides are low-abundance lipids that play crucial roles in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics. The transient nature and low cellular concentrations of these lipids make their study challenging, necessitating the use of highly pure and stable synthetic analogues. However, the quality and performance of synthetic PIPs can vary between suppliers and even between different lots from the same supplier. This variability can significantly impact experimental outcomes and reproducibility.
This guide details standardized methods for quality control and performance assessment of synthetic PIPs, enabling researchers to make informed decisions about the reagents they use and to ensure the consistency of their results.
Key Performance Parameters for Comparison
To objectively compare synthetic phosphoinositides from different sources, a series of quantitative assessments should be performed. The following table summarizes the critical parameters and the rationale for their evaluation.
| Performance Parameter | Experimental Method(s) | Rationale for Comparison | Key Metrics |
| Purity and Identity | Mass Spectrometry (LC-MS/MS) | To confirm the correct mass and structure of the phosphoinositide and to identify any impurities or degradation products. | - Molecular weight confirmation- Fragmentation pattern analysis- Percentage purity |
| Concentration and Stability | Phosphate Assay (e.g., Malachite Green) | To verify the concentration of the stock solution and to assess its stability over time under various storage conditions. | - Initial concentration vs. stated concentration- Degradation rate over time |
| Functional Activity in Binding Assays | Protein-Lipid Overlay Assay, Liposome Binding/Flotation Assay | To assess the ability of the synthetic PIP to interact with known binding proteins, providing a measure of its biological activity. | - Binding affinity (Kd)- Specificity of binding |
| Substrate Competency in Enzymatic Assays | Kinase or Phosphatase Assays | To determine if the synthetic PIP can effectively serve as a substrate for relevant enzymes (e.g., PI3K, PTEN). | - Enzyme kinetics (Km, Vmax)- Product formation rate |
Standardized Experimental Protocols
To ensure a fair and accurate comparison, it is crucial to employ standardized protocols. Below are detailed methodologies for the key experiments outlined above.
Purity and Identity Verification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis of phosphoinositide species.
Protocol:
-
Sample Preparation:
-
Reconstitute the synthetic phosphoinositide in an appropriate solvent (e.g., chloroform:methanol:water).
-
Prepare a dilution series to determine the limit of detection and optimal concentration for analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Utilize a suitable column (e.g., C18 reverse-phase) to separate the phosphoinositide from potential contaminants.
-
Employ a gradient elution program with solvents such as acetonitrile and water with appropriate modifiers (e.g., formic acid or ammonium acetate).
-
-
Mass Spectrometry (MS) Analysis:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform a full scan to determine the parent mass of the phosphoinositide.
-
Conduct tandem MS (MS/MS) to fragment the parent ion and confirm its identity through characteristic fragmentation patterns.
-
-
Data Analysis:
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical mass.
-
Analyze the fragmentation spectrum to ensure it matches the expected pattern for the specific phosphoinositide isomer.
-
Quantify the purity by comparing the peak area of the target lipid to the total ion chromatogram.
-
Liposome Binding/Flotation Assay
This assay assesses the interaction of a protein with phosphoinositides presented in a more physiologically relevant membrane context.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture containing a major phospholipid (e.g., phosphatidylcholine), a negatively charged phospholipid (e.g., phosphatidylserine), and the synthetic phosphoinositide of interest at a defined molar ratio.
-
Dry the lipid mixture to a thin film under a stream of nitrogen.
-
Hydrate the lipid film with an appropriate buffer and create unilamellar vesicles by extrusion through a polycarbonate membrane.
-
-
Protein Binding:
-
Incubate the protein of interest with the prepared liposomes.
-
-
Liposome Flotation:
-
Adjust the sucrose concentration of the protein-liposome mixture.
-
Create a discontinuous sucrose gradient in an ultracentrifuge tube, with the protein-liposome mixture at the bottom.
-
Centrifuge at high speed to float the liposomes and any bound protein to the top of the gradient.
-
-
Analysis:
-
Collect fractions from the gradient and analyze by SDS-PAGE and Western blotting to determine the amount of protein that co-fractionated with the liposomes.
-
Quantify the band intensities to compare the binding affinity to liposomes containing synthetic PIPs from different sources.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparing synthetic phosphoinositides.
The above diagram illustrates a logical workflow for the comprehensive evaluation of synthetic phosphoinositides, starting from initial quality control checks to functional performance assessments, culminating in an informed decision on the most suitable reagent.
Caption: PI3K/Akt signaling pathway involving phosphoinositides.
This diagram depicts a simplified representation of the PI3K/Akt signaling cascade, a critical pathway where phosphoinositides like PIP2 and PIP3 play a central role as second messengers. The efficacy of synthetic PIPs as substrates in assays targeting this pathway is a key performance indicator.
Conclusion
Standardization and reproducibility are the bedrocks of credible scientific research. For investigators working with phosphoinositides, the use of well-characterized and consistent synthetic analogues is non-negotiable. By implementing the quality control and comparative performance assessment protocols detailed in this guide, researchers can mitigate experimental variability, ensure the reliability of their data, and contribute to the overall robustness of the scientific literature. While this guide provides a framework, it is incumbent upon each research team to establish its own rigorous standards for reagent validation.
Safety Operating Guide
Navigating the Disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl): A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is paramount for safety and regulatory compliance. This guide provides essential information and a procedural plan for the safe disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic phospholipid vital in cell signaling research.
While PtdIns-(4,5)-P2 (1,2-dioctanoyl) is not classified as a hazardous substance, its toxicological and pharmacological properties are not fully known.[1] Therefore, it is crucial to handle and dispose of this compound with a degree of caution, treating it as potentially hazardous until a formal assessment by your institution's safety office.[1]
Immediate Safety and Handling
Before proceeding with any disposal protocol, ensure you are equipped with the appropriate personal protective equipment (PPE). In the event of a spill, immediate action is necessary to prevent exposure and contamination.
| Equipment / Action | Specification |
| Gloves | Impervious gloves |
| Eye Protection | Safety glasses |
| Spill Cleanup (Minor) | For powdered substance, use dry cleanup methods to avoid dust generation. Sweep or vacuum the material into a clean, dry, and labeled sealable container for disposal.[1] |
| Spill Cleanup (Major) | Evacuate the area and alert the appropriate safety personnel. Use protective equipment, including a dust respirator. Prevent the spillage from entering drains or water courses.[1] |
Step-by-Step Disposal Protocol
Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[1] The following protocol provides a general framework for the disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl).
-
Waste Identification and Segregation:
-
Container Labeling:
-
Clearly label the waste container with "Non-Hazardous Waste: PtdIns-(4,5)-P2 (1,2-dioctanoyl)" and include the approximate quantity.
-
-
Storage:
-
Keep the waste container securely sealed when not in use.[1]
-
Store the container in a designated waste accumulation area, away from incompatible materials.
-
-
Consultation and Disposal:
PtdIns-(4,5)-P2 (1,2-dioctanoyl) Properties
A summary of the physical and chemical properties of PtdIns-(4,5)-P2 (1,2-dioctanoyl) is provided below.
| Property | Value |
| Molecular Formula | C25H46Na3O19P3 |
| Molecular Weight | 812.5 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Water (>5 mg/mL), Chloroform:Methanol:Water (3:2:1) (10 mg/mL) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl).
Caption: Disposal decision workflow for PtdIns-(4,5)-P2 (1,2-dioctanoyl).
References
Personal protective equipment for handling PtdIns-(4,5)-P2 (1,2-dioctanoyl)
Essential Safety and Handling Guide for PtdIns-(4,5)-P2 (1,2-dioctanoyl)
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for handling Phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) (1,2-dioctanoyl). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
While a specific Safety Data Sheet (SDS) for the 1,2-dioctanoyl variant of PtdIns-(4,5)-P2 is not publicly available, the provided recommendations are based on the SDS for the structurally similar PtdIns-(4,5)-P2 (1,2-dipalmitoyl) and general chemical safety principles. As a standard practice, this substance should be treated as potentially hazardous.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling PtdIns-(4,5)-P2 (1,2-dioctanoyl).
| Area of Protection | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses or goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Skin Protection | ||
| Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. | |
| Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves are mandatory. Inspect gloves for tears or holes before use and change them immediately if contaminated. | |
| Respiratory Protection | Not typically required | Respiratory protection is not usually necessary when handling small quantities in a well-ventilated area. If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved respirator may be appropriate. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps.
Handling and Disposal Workflow
Caption: Procedural workflow for PtdIns-(4,5)-P2 (1,2-dioctanoyl).
Experimental Protocols
Detailed experimental protocols involving PtdIns-(4,5)-P2 (1,2-dioctanoyl) will be specific to the research application. However, any protocol should incorporate the following safety-conscious steps:
-
Reconstitution : When preparing solutions, do so in a well-ventilated area or under a fume hood. The compound is soluble in a mixture of chloroform, methanol, and water.[2]
-
Aliquoting : To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into smaller, single-use volumes for storage.
-
Incubation and Assays : When using the compound in cellular or biochemical assays, ensure that all handling steps are performed with the appropriate PPE.
-
Decontamination : All labware and surfaces that come into contact with the compound should be decontaminated. This can typically be achieved by washing with an appropriate laboratory detergent and rinsing thoroughly.
-
Waste Segregation : All waste materials, including used gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container for proper disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
